Citric acid-13C6
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584439 | |
| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-42-8 | |
| Record name | 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287389-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Citric acid-13C6 and its Role in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction to Citric acid-13C6
This compound is a stable isotope-labeled form of citric acid where all six carbon atoms are the heavy isotope ¹³C.[1][2][3] This non-radioactive tracer is a powerful tool in metabolic research, particularly in the field of metabolic flux analysis (MFA).[4][5] By introducing this compound into a biological system, researchers can trace the path of its carbon atoms through various metabolic pathways, providing a quantitative understanding of cellular metabolism.[6][7] Its primary application is to elucidate the intricate network of biochemical reactions that are central to cellular function, from energy production to biosynthesis.
Citrate itself is a pivotal intermediate in the citric acid cycle (TCA cycle), also known as the Krebs cycle, a fundamental metabolic pathway for all aerobic organisms.[8] The TCA cycle is a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Given its central role, tracing the fate of labeled citrate provides invaluable insights into the metabolic state of cells in both health and disease.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | (¹³C)₆H₈O₇ | [3] |
| Molecular Weight | ~198.08 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 153-159 °C | [2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |
| Mass Shift (M+) | M+6 | [2] |
The Role of this compound in Elucidating Metabolic Pathways
The primary role of this compound is to serve as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[5][9] This technique allows for the quantification of the rates (fluxes) of metabolic reactions within a cell. When cells are supplied with a ¹³C-labeled substrate, the labeled carbons are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the activity of different metabolic pathways can be determined.[5][10]
Tracing Carbon Flow in the TCA Cycle:
Citrate is formed in the first step of the TCA cycle by the condensation of oxaloacetate and acetyl-CoA.[8] When labeled acetyl-CoA (e.g., from ¹³C-glucose or ¹³C-fatty acids) enters the cycle, it produces labeled citrate. The subsequent enzymatic reactions of the TCA cycle then lead to a specific pattern of ¹³C labeling in the downstream intermediates like α-ketoglutarate, succinate, fumarate, and malate.
For instance, the entry of [1,2-¹³C₂]acetyl-CoA into the TCA cycle will initially produce [4,5-¹³C₂]citrate (an M+2 isotopologue).[6] As this labeled citrate is metabolized through successive turns of the cycle, the ¹³C atoms are distributed among other intermediates, leading to the formation of M+2, M+3, M+4, and other isotopologues.[6][7] Analyzing the relative abundance of these isotopologues provides a quantitative measure of TCA cycle activity and the contribution of different substrates to the cycle.
Investigating Anaplerosis and Cataplerosis:
Anaplerosis refers to the replenishment of TCA cycle intermediates that have been extracted for biosynthetic purposes (cataplerosis). A common anaplerotic reaction is the conversion of pyruvate to oxaloacetate by pyruvate carboxylase.[11] Using ¹³C-labeled glucose, this pathway can be traced by the appearance of M+3 labeled malate and aspartate.[11][12] this compound can be used to study the reverse reactions and the overall balance of substrate entry and exit from the TCA cycle.
Experimental Protocols for using this compound
A typical metabolic flux analysis experiment using this compound involves several key steps, from cell culture to data analysis.
A. Cell Culture and Isotope Labeling:
-
Culture cells to the desired confluency or cell number.
-
Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experimental goals and cell type.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled citrate, leading to an isotopic steady state. This duration can range from minutes to several hours.[11]
B. Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly quench the cells. This is often achieved by aspirating the medium and washing the cells with ice-cold saline, followed by the addition of a cold solvent like liquid nitrogen or a methanol/water mixture.
-
Extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the metabolites.
C. Sample Preparation for Mass Spectrometry (GC-MS Example):
For the analysis of organic acids like citrate, derivatization is often required to increase their volatility for gas chromatography.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Add a derivatization agent. A common method involves a two-step process:
-
First, protect the keto groups by adding methoxyamine hydrochloride in pyridine and incubating.
-
Second, silylate the hydroxyl and carboxyl groups by adding a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at an elevated temperature (e.g., 60°C).[13]
-
-
The derivatized sample is then ready for injection into the GC-MS system.
D. Mass Spectrometry Analysis:
-
Analyze the derivatized samples using a GC-MS or LC-MS/MS system.
-
For GC-MS, operate the instrument in selected ion monitoring (SIM) mode to detect the specific mass fragments of the derivatized citrate and other TCA cycle intermediates.[14]
-
Collect the mass spectra for each metabolite, which will show the distribution of mass isotopologues (e.g., M+0, M+1, M+2, etc.).
Quantitative Data from a Hypothetical ¹³C-MFA Experiment:
The table below illustrates the type of quantitative data obtained from a ¹³C-MFA experiment tracing the metabolism of ¹³C₆-Glucose. The mass isotopomer distribution (MID) of key TCA cycle intermediates is shown for a control and a drug-treated cell line.
| Metabolite | Isotopologue | Control Cells (% Abundance) | Drug-Treated Cells (% Abundance) |
| Citrate | M+0 | 10 | 30 |
| M+2 | 45 | 35 | |
| M+3 | 5 | 2 | |
| M+4 | 25 | 20 | |
| M+5 | 10 | 8 | |
| M+6 | 5 | 5 | |
| Malate | M+0 | 20 | 45 |
| M+2 | 50 | 30 | |
| M+3 | 20 | 15 | |
| M+4 | 10 | 10 |
This is example data for illustrative purposes.
Data Interpretation and Metabolic Flux Calculation
The raw mass spectrometry data, which provides the mass isotopomer distributions (MIDs) for various metabolites, is used to calculate the metabolic fluxes. This is typically done using specialized software that employs mathematical models of the metabolic network. The software fits the experimentally measured MIDs to the model to estimate the flux through each reaction in the network.
This analysis can reveal:
-
The relative contributions of different substrates (e.g., glucose vs. fatty acids) to the TCA cycle.[7]
-
The activity of anaplerotic and cataplerotic pathways.[11]
-
Metabolic reprogramming in response to genetic mutations, drug treatment, or changes in the cellular environment.[12]
Conclusion
This compound is an indispensable tool for researchers in metabolism. Its use in ¹³C-MFA provides a detailed and quantitative picture of the central carbon metabolism, offering crucial insights into the metabolic adaptations of cells in various physiological and pathological states. The ability to trace the flow of carbon atoms through the intricate network of metabolic pathways is fundamental for understanding disease mechanisms and for the development of novel therapeutic strategies that target cellular metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 13C 99atom , 97 CP 287389-42-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citric acid - Wikipedia [en.wikipedia.org]
- 9. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 10. youtube.com [youtube.com]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fiehn Lab - Citric Acid [fiehnlab.ucdavis.edu]
- 14. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Citric Acid-13C6 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Citric acid-13C6 (fully labeled with Carbon-13) is a powerful tracer for interrogating central carbon metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for fatty acid synthesis, tracing the fate of 13C6-labeled citrate provides critical insights into cellular bioenergetics and anabolic processes. This technical guide details the mechanism of action of this compound as a tracer, provides comprehensive experimental protocols, presents expected quantitative data, and visualizes the involved metabolic pathways.
Mechanism of Action as a Tracer
This compound, when introduced into a biological system, is transported into the cell where it enters the cytosolic and/or mitochondrial pools of citrate. The primary mechanism of action involves its participation in key metabolic pathways, allowing for the tracking of its six 13C atoms as they are incorporated into downstream metabolites.
The central metabolic fates of cytosolic and mitochondrial citrate include:
-
Cleavage by ATP-Citrate Lyase (ACLY): In the cytosol, citrate is cleaved by ACLY to generate acetyl-CoA and oxaloacetate. The 13C-labeled acetyl-CoA then serves as a precursor for de novo fatty acid synthesis and cholesterol biosynthesis.
-
Tricarboxylic Acid (TCA) Cycle: In the mitochondria, citrate is an intermediate of the TCA cycle. The 13C label can be traced through subsequent enzymatic reactions of the cycle, appearing in metabolites such as isocitrate, α-ketoglutarate, succinate, fumarate, and malate.
-
Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, citrate can be synthesized via reductive carboxylation of α-ketoglutarate. While this compound is not directly used to trace this reverse flux, understanding the labeling patterns from other tracers like 13C5-glutamine helps to contextualize the data obtained from 13C6-citrate.
By analyzing the mass isotopologue distribution (MID) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the contribution of citrate to various metabolic pathways.
Experimental Protocols
In Vitro Labeling Experiment with this compound
This protocol outlines a general procedure for tracing the metabolism of this compound in adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Culture medium lacking unlabeled citric acid
-
This compound (isotopic purity >99%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water (-80°C)[1]
-
Extraction solvent: 80% methanol in water, ice-cold
-
Cell scrapers
-
Centrifuge capable of reaching low temperatures
-
Liquid nitrogen or dry ice bath
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing the citrate-free medium with a known concentration of this compound. The final concentration should be optimized for the specific cell line and experimental goals but is often in the physiological range.
-
Labeling:
-
Aspirate the complete medium from the cell culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C6-citrate labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. Isotopic steady state for TCA cycle intermediates may be reached within several hours.[2]
-
-
Metabolism Quenching:
-
Metabolite Extraction:
-
Scrape the frozen cells in the quenching solution using a pre-chilled cell scraper.
-
Collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
In Vivo Administration of this compound
This protocol provides a general guideline for administering this compound to mice to trace its metabolism in various tissues.
Materials:
-
This compound, sterile and dissolved in a biocompatible vehicle (e.g., saline)
-
Mice (strain and age appropriate for the study)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
-
Anesthesia and surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenizer
-
Extraction solvents (as described in the in vitro protocol)
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental conditions.
-
Fasting (Optional): A fasting period (e.g., 3 hours) may be employed to reduce variability from food intake, though this should be optimized on an organ-by-organ basis.[4]
-
Tracer Administration: Administer a bolus of this compound solution via the desired route (e.g., intraperitoneal injection or oral gavage). The dosage should be optimized based on preliminary studies.
-
Time Course: Collect tissues at various time points after administration (e.g., 30, 60, 90, 120 minutes) to capture the dynamic labeling of metabolites. A 90-minute waiting period has been shown to provide good labeling for TCA cycle intermediates after intraperitoneal injection of 13C-glucose.[4]
-
Tissue Collection:
-
Anesthetize the mouse at the designated time point.
-
Rapidly excise the tissues of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a cold extraction solvent.
-
Proceed with the extraction and sample preparation steps as outlined in the in vitro protocol.
-
Data Presentation
The quantitative data obtained from mass spectrometry is typically presented as the mass isotopologue distribution (MID). The MID shows the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M+n represents the metabolite with 'n' 13C atoms.[5]
Table 1: Expected Mass Isotopologue Distribution (MID) of Key Metabolites Following Labeling with this compound.
| Metabolite | Pathway | Expected Major Labeled Isotopologue(s) | Interpretation |
| Citrate | Direct Labeling | M+6 | Represents the intact uptake and presence of the tracer. |
| Acetyl-CoA | ATP-Citrate Lyase | M+2 | Indicates the cleavage of cytosolic 13C6-citrate. |
| Palmitate (C16:0) | Fatty Acid Synthesis | M+2, M+4, M+6, ... M+16 | Represents the incorporation of 13C2-acetyl-CoA units into newly synthesized fatty acids. The distribution of isotopologues can inform on the contribution of citrate to the lipogenic acetyl-CoA pool. |
| Isocitrate | TCA Cycle | M+6 | Isomerization of 13C6-citrate. |
| α-Ketoglutarate | TCA Cycle | M+5 | Decarboxylation of 13C6-isocitrate. |
| Succinate | TCA Cycle | M+4 | Decarboxylation of 13C5-α-ketoglutarate. |
| Fumarate | TCA Cycle | M+4 | Oxidation of 13C4-succinate. |
| Malate | TCA Cycle | M+4 | Hydration of 13C4-fumarate. |
| Aspartate | Anaplerosis | M+4 | Transamination of 13C4-oxaloacetate (derived from 13C4-malate). |
Note: The actual fractional enrichments will depend on the experimental conditions, cell type, and metabolic state.
Mandatory Visualization
Cellular Uptake and Initial Metabolism of this compound
Caption: Uptake and cytosolic cleavage of this compound.
Tracing this compound into Fatty Acid Synthesis
Caption: Incorporation of 13C from this compound into fatty acids.
Tracing this compound through the TCA Cycle
Caption: Label propagation from this compound through the TCA cycle.
Conclusion
This compound is a versatile and informative tracer for dissecting central carbon metabolism. By carefully designing and executing labeling experiments and analyzing the resulting mass isotopologue distributions, researchers can gain a quantitative understanding of the metabolic fluxes through the TCA cycle and fatty acid synthesis pathways. The protocols and expected outcomes presented in this guide provide a solid foundation for utilizing this compound to investigate metabolic phenotypes in various biological systems, ultimately aiding in the discovery and development of novel therapeutic strategies.
References
A Technical Guide to Citric Acid-13C6 for Researchers and Drug Development Professionals
Introduction: This technical guide provides an in-depth overview of the physical characteristics and applications of Citric acid-13C6, a stable isotope-labeled compound crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in utilizing this tracer for metabolic flux analysis and related studies.
Core Physical and Chemical Properties
This compound is a non-radioactive, stable isotope-labeled version of citric acid where all six carbon atoms are replaced with the carbon-13 (¹³C) isotope. This labeling makes it an invaluable tool for tracing the metabolic fate of citrate in biological systems without the safety concerns associated with radioactive isotopes.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 287389-42-8 | [1][2][3] |
| Molecular Formula | ¹³C₆H₈O₇ | [1][4] |
| Molecular Weight | 198.08 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 153-159 °C | [5] |
| Purity | ≥97% (CP), 99 atom % ¹³C | [3][5] |
| Storage Temperature | 4°C, sealed storage, away from moisture | [2][6] |
Application in Metabolic Flux Analysis
This compound is primarily used as a tracer in metabolic flux analysis (MFA) to investigate the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[7] By introducing ¹³C-labeled citrate into a biological system, researchers can track the distribution of the ¹³C isotopes through various metabolic pathways, providing quantitative insights into reaction rates (fluxes).[4] This technique is instrumental in understanding metabolic reprogramming in various diseases, including cancer, and for evaluating the mechanism of action of drugs that target metabolic pathways.[8][9]
Generalized Experimental Protocol for ¹³C Metabolic Flux Analysis
The following is a generalized protocol for conducting a ¹³C metabolic flux analysis experiment using a labeled substrate such as this compound. This protocol can be adapted for various cell culture or in vivo models.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest to a desired density in standard culture medium.
-
Replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., this compound) at a known concentration. The concentration of the tracer should be optimized for the specific cell type and experimental goals.
-
Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer, leading to isotopic steady state. The time required to reach steady state should be determined empirically.[10]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol. The extraction procedure should be optimized to ensure efficient recovery of a broad range of metabolites.
3. Sample Analysis by Mass Spectrometry (MS):
-
Analyze the extracted metabolites using a suitable analytical platform, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5][7]
-
The MS instrument is used to determine the mass isotopomer distribution (MID) for key metabolites of interest. The MID reveals the number of ¹³C atoms incorporated into each metabolite.[11]
4. Data Analysis and Flux Calculation:
-
The measured MIDs, along with other experimental data such as nutrient uptake and secretion rates, are used as inputs for a computational model of the relevant metabolic network.
-
Software packages are used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.[7][10]
Visualization of Metabolic Pathway
The following diagram illustrates the entry of the ¹³C label from this compound into the Tricarboxylic Acid (TCA) cycle.
Caption: Flow of ¹³C label from this compound into the TCA cycle.
References
- 1. lcms.cz [lcms.cz]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citric Acid: A Multifunctional Pharmaceutical Excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
A Technical Guide to Understanding 13C Labeling Patterns from Citric Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of using fully labeled citric acid (Citric acid-13C6) as a tracer in metabolic studies. By tracing the journey of the six 13C atoms, researchers can elucidate the contributions of citrate to key metabolic pathways, providing critical insights for drug development and the study of cellular metabolism in health and disease.
Introduction to 13C Metabolic Flux Analysis with this compound
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing a substrate labeled with the stable isotope 13C, such as this compound, and tracking the incorporation of these heavy carbon atoms into downstream metabolites, a detailed map of metabolic activity can be constructed.[2] Citric acid, a central node in metabolism, is strategically positioned to trace the flow of carbon into the Krebs cycle, fatty acid synthesis, and amino acid biosynthesis.[1][3]
The use of this compound offers a unique perspective compared to more common tracers like 13C-glucose or 13C-glutamine. It directly introduces a fully labeled six-carbon molecule into the heart of the Krebs cycle, allowing for a clear and precise analysis of how citrate itself is utilized by the cell.
Key Metabolic Pathways Traced by this compound
Once introduced into the cellular environment, this compound is transported into the cell and subsequently into the mitochondria, where it enters the Krebs cycle. The six labeled carbons are then distributed throughout various metabolic pathways.
1. Krebs Cycle (Tricarboxylic Acid Cycle):
The Krebs cycle is the central hub of cellular respiration. When this compound enters the cycle, its labeled carbons are sequentially lost as 13CO2 and transferred to other cycle intermediates. By analyzing the mass isotopomer distribution (MID) of these intermediates, such as α-ketoglutarate, succinate, fumarate, and malate, the rate of cycle turnover and the relative contributions of different anaplerotic and cataplerotic fluxes can be determined.
2. Fatty Acid Synthesis:
Citrate that is exported from the mitochondria to the cytosol is a primary source of acetyl-CoA for de novo fatty acid synthesis. ATP-citrate lyase cleaves cytosolic citrate into acetyl-CoA and oxaloacetate. The acetyl-CoA, now containing two of the labeled carbons from the original citrate molecule, serves as the building block for fatty acid chains. Analysis of the 13C enrichment in fatty acids provides a direct measure of the flux from citrate to lipogenesis.
3. Amino Acid Synthesis:
Several amino acids are directly synthesized from Krebs cycle intermediates. For example, glutamate is synthesized from α-ketoglutarate, and aspartate is synthesized from oxaloacetate. Tracing the 13C label from this compound into these amino acids reveals the extent to which citrate metabolism supports amino acid biosynthesis.
Experimental Protocols
The successful application of this compound as a tracer relies on robust experimental design and precise analytical techniques.
Cell Culture and Labeling
A typical experimental workflow for tracing this compound in cell culture is as follows:
-
Cell Culture: Cells of interest are cultured under controlled conditions.
-
Tracer Introduction: The culture medium is replaced with a medium containing a known concentration of this compound as the sole citrate source.
-
Isotopic Steady State: Cells are incubated for a sufficient period to allow the 13C label to incorporate into downstream metabolites and reach a steady state of enrichment.
-
Metabolite Extraction: The metabolic activity is rapidly quenched, and intracellular metabolites are extracted.
-
Analytical Measurement: The isotopic enrichment of target metabolites is measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the mass isotopomer distribution of volatile metabolites. Metabolites are first derivatized to increase their volatility before being separated by gas chromatography and detected by a mass spectrometer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Suitable for analyzing a broader range of metabolites, including non-volatile compounds. It offers high sensitivity and specificity for quantifying isotopic enrichment.
Data Presentation and Interpretation
The primary data obtained from 13C tracing experiments is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms).
Quantitative Data Summary
The following table summarizes hypothetical MID data for key Krebs cycle intermediates after labeling with this compound. This data illustrates how the six labeled carbons from citrate are distributed as the cycle progresses.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 5 | 0 | 0 | 0 | 0 | 0 | 95 |
| α-Ketoglutarate | 10 | 0 | 5 | 0 | 80 | 5 | 0 |
| Succinate | 15 | 2 | 10 | 5 | 65 | 3 | 0 |
| Fumarate | 20 | 3 | 12 | 6 | 55 | 4 | 0 |
| Malate | 25 | 4 | 15 | 7 | 45 | 4 | 0 |
| Aspartate | 30 | 5 | 18 | 8 | 35 | 4 | 0 |
| Glutamate | 12 | 1 | 6 | 2 | 75 | 4 | 0 |
Note: This is illustrative data and actual results will vary depending on the cell type, experimental conditions, and metabolic state.
A study investigating the impact of novel inhibitors of the sodium-coupled citrate transporter (NaCT) demonstrated the uptake and incorporation of U-[13C]-citrate into downstream metabolites. The results showed a significant percentage of total cellular malate, glutamate, and fumarate became labeled with 13C, confirming the metabolic activity of exogenous citrate.[3]
| Metabolite | 13C Incorporation (% of Total Cellular Concentration) |
| Malate | ~18% |
| Glutamate | ~10% |
| Fumarate | ~8% |
Data adapted from a study on NaCT inhibitors, representing the percentage of the total metabolite pool that is labeled with 13C from U-[13C]-citrate.[3]
Visualization of Metabolic Pathways
Visualizing the flow of labeled carbons through metabolic pathways is crucial for interpreting the experimental data. The following diagrams, generated using Graphviz, illustrate the primary routes of 13C distribution from this compound.
Krebs Cycle Labeling Pattern
Citrate to Fatty Acid Synthesis
Citrate to Amino Acid Synthesis
Conclusion
The use of this compound as a tracer provides a powerful and direct method for investigating the metabolic fate of citrate. This technical guide has outlined the core principles, experimental considerations, and data interpretation strategies for employing this valuable tool. For researchers in drug development and metabolic research, understanding the nuances of 13C labeling patterns from this compound can unlock critical insights into cellular function and disease pathology.
References
Role of Citric acid-13C6 in Krebs cycle research.
An In-Depth Technical Guide on the Role of Citric Acid-13C6 in Krebs Cycle Research
Introduction
The citric acid cycle (TCA cycle), also known as the Krebs cycle, is a fundamental metabolic pathway essential for cellular energy production and biosynthesis.[1] It serves as the central hub for the oxidation of carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2).[1][2] Understanding the dynamics, or flux, of metabolites through this cycle is critical for research in numerous fields, including cancer metabolism, neurodegenerative diseases, and drug development.[3]
Stable isotope tracing, particularly using Carbon-13 (¹³C), has become a cornerstone for quantifying the activity of metabolic pathways.[4] ¹³C Metabolic Flux Analysis (MFA) allows researchers to track the fate of carbon atoms from a labeled substrate as they are incorporated into downstream metabolites.[5] Among the various tracers available, uniformly labeled citric acid, this compound (¹³C₆), offers a unique and powerful method for directly probing the flux and functioning of the TCA cycle. This guide provides a detailed overview of the application of ¹³C₆-citrate in Krebs cycle research, intended for researchers, scientists, and professionals in drug development.
Core Principles of ¹³C Metabolic Flux Analysis (MFA)
MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[6] The methodology involves introducing a ¹³C-labeled substrate into a biological system, such as a cell culture or a perfused organ.[4] The labeled carbons from the tracer are incorporated into various metabolites throughout the metabolic network. After a period of incubation, typically until an isotopic steady state is reached, the cells are harvested, and the metabolites are extracted.[5]
Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the mass isotopologue distribution (MID) for key metabolites.[7][8] The MID reveals the proportion of each metabolite molecule that contains zero, one, two, or more ¹³C atoms. This labeling pattern provides a detailed fingerprint of the metabolic pathways that were active. By fitting this experimental labeling data to a computational model of the metabolic network, researchers can estimate the intracellular fluxes.[4]
The Specific Role and Advantages of Citric Acid-¹³C₆
While tracers like [U-¹³C]-glucose and [U-¹³C]-glutamine are commonly used to study central carbon metabolism, they measure the flux into the TCA cycle from glycolysis and glutaminolysis, respectively.[9] Citric Acid-¹³C₆, however, provides a direct probe of the cycle's intrinsic activity.
When ¹³C₆-citrate is introduced, it enters the mitochondrial matrix and is incorporated directly into the TCA cycle. This allows for the precise measurement of:
-
TCA Cycle Flux: By tracking the rate of appearance of downstream ¹³C-labeled intermediates, the overall speed of the cycle can be determined.
-
Anaplerosis and Cataplerosis: The dilution of the ¹³C label in TCA cycle intermediates can reveal the rates of anaplerotic (inward) and cataplerotic (outward) fluxes, which are crucial for cellular biosynthesis and homeostasis.
-
Reverse Fluxes: The specific patterns of isotopologues can help identify and quantify reverse reactions within the cycle, such as the reductive carboxylation of α-ketoglutarate, a pathway important in some cancer cells.[10]
The primary advantage of using ¹³C₆-citrate is its direct entry point into the cycle, bypassing the complexities and regulatory steps of upstream pathways like glycolysis. This provides a clearer and more focused view of mitochondrial function.
Data Presentation: Interpreting Isotopologue Data
The quantitative output of a ¹³C₆-citrate tracing experiment is the mass isotopologue distribution (MID) of the TCA cycle intermediates. This data is typically corrected for the natural abundance of ¹³C.
Table 1: Example Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates After ¹³C₆-Citrate Tracing
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 10.5 | 0.7 | 1.2 | 0.5 | 5.1 | 2.0 | 80.0 |
| α-Ketoglutarate | 25.3 | 1.5 | 2.0 | 0.8 | 4.4 | 66.0 | 0.0 |
| Succinate | 35.1 | 2.1 | 2.5 | 1.3 | 59.0 | 0.0 | 0.0 |
| Malate | 38.4 | 2.5 | 3.1 | 1.5 | 54.5 | 0.0 | 0.0 |
| Aspartate | 40.2 | 2.8 | 3.5 | 1.8 | 51.7 | 0.0 | 0.0 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms. Data is hypothetical and for illustrative purposes.
From this MID data, metabolic fluxes can be calculated using specialized software.
Table 2: Example Calculated Metabolic Fluxes Relative to Citrate Synthase
| Metabolic Flux | Relative Flux Value (Normalized to 100) | Interpretation |
| TCA Cycle Flux (Citrate -> α-KG) | 100 | Baseline oxidative flux through the first span of the cycle. |
| Pyruvate Carboxylase (Anaplerosis) | 15 | Influx of carbon from pyruvate to oxaloacetate, diluting the label. |
| Glutaminolysis (Anaplerosis) | 25 | Influx of carbon from glutamine, contributing to the M+0 pool of α-KG. |
| Citrate Export (Cataplerosis) | 10 | Efflux of citrate from the mitochondria for fatty acid synthesis. |
| Reductive Carboxylation (IDH reverse) | 5 | Reverse flux from α-KG to citrate, indicated by specific isotopologues. |
Flux values are hypothetical and illustrate the type of output from an MFA study.
Experimental Protocols
Below is a generalized protocol for conducting a ¹³C₆-citrate tracing experiment in cultured mammalian cells.
1. Cell Culture and Media Preparation
-
Culture cells to the desired confluency (typically 70-80%) in standard growth medium.
-
Prepare the experimental medium: Use a base medium (e.g., DMEM) lacking glucose and glutamine.
-
Supplement the base medium with known concentrations of unlabeled glucose and glutamine, 10% dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled citrate, and the desired concentration of ¹³C₆-Citric Acid (Cambridge Isotope Laboratories). A typical final concentration is 1-2 mM.
-
The use of dFBS is critical to reduce the background of unlabeled metabolites from the serum.
2. ¹³C Tracer Incubation
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined period to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and proliferation rate, and should be determined empirically.[5]
3. Metabolite Extraction
-
Place the culture plates on ice to halt metabolic activity.
-
Quickly aspirate the labeling medium.
-
Wash the cell monolayer once with ice-cold normal saline (0.9% NaCl).
-
Add a sufficient volume of ice-cold 80% methanol (LC-MS grade) to cover the cells.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites. This extract can be stored at -80°C until analysis.
4. Mass Spectrometry Analysis
-
The metabolite extract is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the polar TCA cycle intermediates.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is used to measure the precise mass-to-charge ratio of the metabolites, allowing for the resolution of different isotopologues.
-
Data is acquired in full scan mode to capture the entire isotopologue distribution for each metabolite of interest.
5. Data Analysis
-
Raw mass spectrometry data is processed to identify metabolite peaks and integrate their areas.
-
The integrated peak areas for all isotopologues of a given metabolite are used to calculate the MID.
-
The data must be corrected for the natural abundance of ¹³C and other heavy isotopes using established algorithms.[11]
-
The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) to calculate metabolic fluxes.
Mandatory Visualizations
References
- 1. Biochemistry, Citric Acid Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 3. Emerging Role of TCA Cycle-Related Enzymes in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using [U-13C6]-Glucose Tracer to Study Metabolic Changes in Oncogene-Induced Senescence Fibroblasts | Springer Nature Experiments [experiments.springernature.com]
- 7. youtube.com [youtube.com]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. DIAL : download document [dial.uclouvain.be]
The Role of 13C6-Labeled Citric Acid in Advancing Biochemical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stable isotope-labeled molecule, Citric Acid-13C6, has become an indispensable tool in the field of biochemical research, particularly in the quantitative analysis of cellular metabolism. Its application in 13C-Metabolic Flux Analysis (13C-MFA) has provided unprecedented insights into the intricate network of metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. This technical guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and the interpretation of data for professionals in the life sciences.
Core Applications of this compound in Biochemical Research
This compound serves two primary functions in metabolic research: as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of citric acid and other metabolites.
-
Metabolic Flux Analysis (MFA): By introducing 13C-labeled substrates, such as [U-13C6]glucose or [U-13C5]glutamine, into cell cultures or in vivo models, researchers can trace the flow of carbon atoms through various metabolic pathways. As a key intermediate in the TCA cycle, the isotopic enrichment pattern of citric acid provides a wealth of information about the relative activities of different pathways feeding into and out of the cycle. The analysis of different isotopologues of citrate (molecules of citrate with different numbers of 13C atoms) allows for the dissection of complex metabolic phenotypes, such as those observed in cancer cells or during immune responses.[1][2]
-
Internal Standard: In mass spectrometry-based metabolomics, this compound is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate and precise quantification of endogenous citric acid.[3]
The Krebs Cycle: A Central Hub of Metabolism
The Krebs cycle is a series of enzymatic reactions that occurs in the mitochondria of eukaryotic cells and is central to cellular respiration and energy production.[4][5] It begins with the condensation of a two-carbon acetyl-CoA molecule with a four-carbon oxaloacetate molecule to form the six-carbon citric acid.[4] Through a series of oxidative reactions, citric acid is progressively broken down, releasing carbon dioxide and generating reducing equivalents (NADH and FADH2) that fuel the production of ATP through oxidative phosphorylation.[5]
The labeling pattern of citrate and other TCA cycle intermediates with 13C from labeled precursors provides a quantitative measure of the flux through the cycle and connected pathways. For example, the entry of [1,2-13C2]acetyl-CoA (derived from [U-13C6]glucose) into the TCA cycle will initially produce citrate with two 13C atoms (M+2 citrate). Further turns of the cycle and the activity of anaplerotic pathways, which replenish TCA cycle intermediates, will lead to the formation of other isotopologues of citrate and downstream metabolites.[6]
Quantitative Insights: Metabolic Flux Data
The following tables summarize typical quantitative data obtained from 13C-MFA studies in cancer cell lines, illustrating the kind of information that can be gleaned from using 13C-labeled tracers.
Table 1: Typical Metabolic Flux Rates in Proliferating Cancer Cells
| Metabolic Flux | Typical Value (nmol/10^6 cells/h) | Reference |
| Glucose Uptake | 100 - 400 | [1] |
| Lactate Secretion | 200 - 700 | [1] |
| Glutamine Uptake | 30 - 100 | [1] |
| TCA Cycle Flux (Citrate Synthase) | ~20% of incoming glucose flux | [7] |
Table 2: Isotopic Enrichment of TCA Cycle Intermediates
| Metabolite | Isotopic Enrichment from [U-13C6]Glucose (m+2, %) | Isotopic Enrichment from [U-13C5]Glutamine (m+5, %) | Reference |
| Citrate | ~20% after 5 min | High enrichment in M+5 | [1][8] |
| α-Ketoglutarate | Low initial enrichment | High enrichment in M+5 | [1][8] |
| Succinate | Time-dependent increase | High enrichment in M+4 | [1][8] |
| Malate | Time-dependent increase | High enrichment in M+4 | [1][8] |
Experimental Protocols for 13C-Metabolic Flux Analysis
A successful 13C-MFA experiment requires careful planning and execution. The following provides a generalized workflow and specific protocols for sample analysis.
General Experimental Workflow
The overall process of a 13C-MFA experiment can be broken down into five key stages:
-
Experimental Design and Tracer Selection: The choice of 13C-labeled substrate is critical and depends on the specific metabolic pathways of interest. For studying the TCA cycle, [U-13C6]glucose and [U-13C5]glutamine are commonly used tracers.[9][10]
-
Cell Culture and Isotopic Labeling: Cells are cultured in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.[11]
-
Sample Quenching and Metabolite Extraction: To halt metabolic activity and preserve the in vivo state of metabolites, rapid quenching is essential. This is typically followed by extraction of intracellular metabolites.
-
Analytical Measurement: The isotopic labeling patterns of metabolites are measured using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]
-
Data Analysis and Flux Estimation: The measured isotopic labeling data, along with other physiological data (e.g., glucose uptake and lactate secretion rates), are used in computational models to estimate the intracellular metabolic fluxes.[1]
Caption: A generalized workflow for 13C-Metabolic Flux Analysis.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Line: A549 lung carcinoma cells are a common model.[11]
-
Medium: Use custom DMEM without glucose and glutamine, supplemented with dialyzed fetal bovine serum.
-
Tracer: Add a known concentration of the 13C-labeled substrate, for example, 25 mM [U-13C6]glucose.
-
Incubation: Culture cells in the labeling medium for a sufficient time to reach isotopic steady state, typically 6-24 hours.[11][13]
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells with ice-cold saline.
-
Quench metabolism by adding a cold solvent, such as 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
3. GC-MS Analysis of this compound:
-
Derivatization: The extracted metabolites are chemically derivatized to make them volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS System: An Agilent 6890 GC coupled to a 5975B MS is a suitable instrument.[13]
-
Column: A DB-35 MS capillary column is often used.[13]
-
GC Program:
-
Initial temperature: 100°C for 3 minutes.
-
Ramp: Increase to 300°C at 3.5°C/minute.[13]
-
-
MS Analysis:
-
Ionization: Electron impact (EI) at 70 eV.
-
Data Acquisition: Scan for a range of m/z values or use selected ion monitoring (SIM) for higher sensitivity to detect specific isotopologues of derivatized citrate.
-
Table 3: Key Ions for GC-MS Analysis of TBDMS-derivatized Citrate
| Ion | Description |
| [M-57]+ | Fragment ion from the loss of a tert-butyl group |
| [M-85]+ | Fragment ion from the cleavage of the molecular ion |
Citric Acid as a Signaling Molecule
Beyond its role as a metabolic intermediate, cytosolic citrate acts as a crucial signaling molecule that regulates cellular metabolism and other processes.[14][15] When mitochondrial citrate is exported to the cytosol, it can allosterically regulate key enzymes, thereby coordinating glycolysis, the TCA cycle, and fatty acid synthesis.[14][16]
-
Inhibition of Glycolysis: High levels of cytosolic citrate inhibit phosphofructokinase-1 (PFK1), a key rate-limiting enzyme in glycolysis. This feedback mechanism prevents an excessive influx of glucose into the glycolytic pathway when the TCA cycle is saturated.[16][17]
-
Regulation of Fatty Acid Synthesis: Cytosolic citrate is cleaved by ATP-citrate lyase to produce acetyl-CoA, the building block for fatty acid synthesis. Citrate also allosterically activates acetyl-CoA carboxylase (ACC), the first committed step in fatty acid synthesis.[16]
-
Epigenetic Modifications: The acetyl-CoA derived from cytosolic citrate is also a substrate for histone acetyltransferases (HATs), linking cellular metabolic state to epigenetic regulation of gene expression.
Caption: Cytosolic citrate links mitochondrial metabolism to glycolysis and biosynthesis.
Conclusion
This compound is a powerful tool that enables researchers to quantitatively probe the intricacies of cellular metabolism. Through its application in 13C-MFA, scientists can gain a deeper understanding of the metabolic reprogramming that occurs in various physiological and pathological states. The detailed experimental protocols and data interpretation frameworks provided in this guide are intended to facilitate the adoption of this technology and accelerate discoveries in biochemical and pharmaceutical research. The continued development of analytical techniques and computational modeling will further enhance the utility of this compound in unraveling the complexities of cellular function.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Role for the Krebs Cycle Intermediate Citrate in Metabolic Reprogramming in Innate Immunity and Inflammation [frontiersin.org]
- 15. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Citric acid cycle - Wikipedia [en.wikipedia.org]
Unlocking Cellular Metabolism: A Technical Guide to Isotopic Purity and Enrichment of Citric Acid-13C6
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the precise flow of nutrients and the activity of metabolic pathways is paramount for advancing drug discovery and development. Stable isotope-labeled compounds, such as Citric acid-13C6, have emerged as indispensable tools for tracing the fate of key metabolites and quantifying metabolic fluxes. This technical guide provides an in-depth overview of the isotopic purity and enrichment levels of this compound, details the experimental protocols for its analysis, and explores its application in drug development research.
Quantitative Specifications of this compound
The utility of this compound as a tracer in metabolic studies is fundamentally dependent on its isotopic and chemical purity. High isotopic enrichment ensures that the labeled citrate provides a strong and unambiguous signal, while high chemical purity guarantees that observed metabolic effects are not confounded by impurities. The following table summarizes the typical quantitative specifications for commercially available this compound.
| Parameter | Specification | Analytical Method(s) |
| Isotopic Purity (13C Enrichment) | ≥ 99 atom % 13C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Chemical Purity | ≥ 97% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Molecular Formula | 13C6H8O7 | - |
| Molecular Weight | 198.08 g/mol | - |
Experimental Protocols for Purity and Enrichment Analysis
Accurate determination of the isotopic and chemical purity of this compound is crucial for the reliability of experimental results. The following sections outline the principles and generalized protocols for the key analytical techniques employed.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.
Principle: The mass of this compound is 6 Daltons greater than that of its unlabeled counterpart due to the six 13C atoms. By analyzing the relative abundance of the ion corresponding to the fully labeled citrate (M+6) and any ions corresponding to partially labeled or unlabeled citrate, the isotopic enrichment can be precisely calculated.
Generalized Protocol:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile. For analysis of biological samples, metabolites are extracted from cells or tissues using a cold solvent mixture to quench metabolic activity.
-
Chromatographic Separation (Optional but Recommended): The sample is injected into a liquid chromatography (LC) or gas chromatography (GC) system to separate citric acid from other metabolites in the sample. This reduces matrix effects and improves the accuracy of the measurement.
-
Ionization: The separated citric acid is introduced into the mass spectrometer and ionized. Common ionization techniques include electrospray ionization (ESI) for LC-MS and electron ionization (EI) for GC-MS.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. The intensities of the ion signals for the different isotopologues of citrate are recorded.
-
Data Analysis: The isotopic enrichment is calculated by determining the ratio of the peak area for the fully labeled this compound (M+6) to the sum of the peak areas of all citrate isotopologues.
Determination of Isotopic and Chemical Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and the isotopic labeling pattern of a molecule.
Principle: 13C NMR spectroscopy can directly detect the 13C nuclei. The chemical shifts of the carbon atoms in this compound will be identical to those of unlabeled citric acid, but the signals will be significantly enhanced due to the high enrichment. The presence of impurities would be indicated by additional peaks in the spectrum. Quantitative 13C NMR can be used to determine the relative amounts of different carbon-containing species.
Generalized Protocol:
-
Sample Preparation: A sufficient amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., D2O).
-
NMR Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer. For quantitative analysis, specific pulse sequences and acquisition parameters are used to ensure that the signal intensities are directly proportional to the concentration of the nuclei.
-
Spectral Analysis: The 13C spectrum is analyzed to confirm the presence of the six labeled carbon atoms of citric acid. The presence and integration of any additional peaks can be used to identify and quantify chemical impurities. The isotopic enrichment can be estimated by comparing the signal intensity of the 13C-labeled citrate to that of an internal standard of known concentration.
Determination of Chemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of a compound.
Principle: The sample is passed through a column packed with a stationary phase. Different compounds in the sample interact differently with the stationary phase and are thus separated. A detector measures the amount of each compound as it elutes from the column. The chemical purity is determined by the relative area of the main peak corresponding to citric acid.
Generalized Protocol:
-
Sample and Standard Preparation: A solution of this compound is prepared in the mobile phase. A standard solution of unlabeled citric acid of known concentration is also prepared.
-
HPLC Analysis: The sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector or a refractive index detector).
-
Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of the citric acid peak. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Application in Drug Development: Tracing Mitochondrial Metabolism
This compound is a powerful tool for investigating mitochondrial metabolism and the effects of drug candidates on the Krebs cycle (also known as the citric acid cycle or TCA cycle). The Krebs cycle is a central hub of cellular metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.
By supplying cells with this compound, researchers can trace the flow of the labeled carbon atoms through the Krebs cycle and into other interconnected metabolic pathways. This allows for the quantification of metabolic fluxes and the identification of specific enzymatic steps that are modulated by a drug.
For example, in cancer drug development, researchers can use this compound to assess how a novel therapeutic agent impacts the metabolic reprogramming of cancer cells. Many cancer cells exhibit altered mitochondrial metabolism, and targeting these alterations is a promising therapeutic strategy. By analyzing the 13C labeling patterns in key metabolites downstream of citrate, such as glutamate and aspartate, researchers can determine if a drug inhibits specific enzymes in the Krebs cycle or alters the contribution of different substrates to mitochondrial energy production.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in metabolic research.
Caption: Tracing ¹³C atoms from Citric Acid-¹³C₆ through the Krebs Cycle.
Caption: General workflow for a metabolic flux analysis experiment using Citric Acid-¹³C₆.
Conclusion
This compound is a high-purity, high-enrichment stable isotope tracer that provides researchers with a powerful tool to dissect the complexities of cellular metabolism. Its application in metabolic flux analysis, particularly in the context of drug development, enables a deeper understanding of how therapeutic interventions modulate metabolic pathways. The experimental protocols outlined in this guide provide a framework for the accurate and reliable analysis of this compound, ensuring the integrity of research findings in the quest for novel and effective therapies.
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis using Citric Acid-13C6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. The use of stable isotope-labeled substrates, such as fully labeled Citric Acid-13C6, allows for the tracing of carbon atoms through metabolic pathways. While 13C-labeled glucose and glutamine are common tracers for studying central carbon metabolism, the direct use of this compound offers a unique opportunity to probe the metabolic fate of citrate, particularly its entry into the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and its role in biosynthetic pathways like de novo lipogenesis.
These application notes provide a comprehensive guide to designing and conducting experiments using this compound for metabolic flux analysis in cell culture, including detailed protocols, data interpretation, and visualization of metabolic pathways. A critical consideration for these experiments is the ability of the chosen cell line to transport and utilize extracellular citrate, a process often dependent on specific cell surface transporters and experimental conditions such as hypoxia.
Key Concepts and Applications
The use of this compound as a tracer is particularly insightful for studying:
-
Citrate Transport: Assessing the activity of citrate transporters such as the sodium-dependent citrate transporter (NaCT, encoded by the SLC13A5 gene) and the plasma membrane variant of the mitochondrial citrate carrier (pmCiC, encoded by the SLC25A1 gene).[1][2]
-
Krebs Cycle Dynamics: Directly feeding into the Krebs cycle allows for the precise measurement of fluxes through its various enzymatic steps.
-
De Novo Lipogenesis: Tracing the path of the 13C-labeled acetyl-CoA derived from citrate into the synthesis of fatty acids.
-
Metabolic Reprogramming in Disease: Investigating how cancer cells or cells under other pathological conditions, such as hypoxia, alter their citrate metabolism to support growth and survival.[2]
-
Drug Discovery and Development: Evaluating the effect of therapeutic compounds on citrate metabolism and associated pathways.
Experimental Design and Workflow
A typical metabolic flux analysis experiment using this compound involves several key stages, from initial cell culture to final data analysis.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
Objective: To label cellular metabolites by culturing cells in a medium containing this compound.
Materials:
-
Cell line of interest (e.g., hepatocellular carcinoma cells, which are known to utilize extracellular citrate under certain conditions)[2]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Citrate-free medium (custom formulation)
-
This compound (sterile, cell culture grade)
-
Dialyzed fetal bovine serum (dFBS)
-
Cell culture plates or flasks
-
Incubator (standard or hypoxic)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Adaptation to Citrate-Free Medium (Optional but Recommended): Twenty-four hours prior to labeling, replace the standard medium with a custom citrate-free medium supplemented with dFBS. This step helps to deplete intracellular citrate pools and enhances the incorporation of the labeled tracer.
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving this compound in the citrate-free base medium to a final concentration typically ranging from 200 µM to 1 mM.[3] The optimal concentration should be determined empirically for each cell line. Supplement with dFBS.
-
Labeling: Remove the adaptation medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period. The incubation time required to reach isotopic steady-state can vary from hours to over 24 hours and should be determined through a time-course experiment.[4] For studies under hypoxia, place the cells in a hypoxic incubator (e.g., 1% O2).
-
Proceed to Quenching and Extraction: At the end of the incubation period, rapidly quench metabolic activity and extract the metabolites.
Protocol 2: Metabolite Quenching and Extraction
Objective: To halt all enzymatic activity instantaneously and extract intracellular metabolites for analysis.
Materials:
-
Cold PBS (4°C)
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of reaching -9°C
Procedure:
-
Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Metabolite Extraction: Add the pre-chilled 80% methanol solution to the plate. Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
Objective: To separate and quantify the mass isotopologues of Krebs cycle intermediates and related metabolites.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Q-Exactive Orbitrap or a triple quadrupole instrument)
-
Appropriate LC column for polar metabolites (e.g., HILIC or a mixed-mode column)
-
Mobile phases (e.g., acetonitrile and ammonium formate buffer)
-
Metabolite standards (unlabeled) for retention time confirmation
Procedure:
-
Sample Preparation: Lyophilize the metabolite extracts and resuspend them in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the sample onto the LC system. Use a gradient elution program to separate the metabolites.
-
MS Detection: Operate the mass spectrometer in negative ion mode for the detection of organic acids. Acquire data in full scan mode to detect all isotopologues or using selected reaction monitoring (SRM) for targeted quantification.
-
Data Analysis: Integrate the peak areas for each mass isotopologue of the target metabolites (e.g., citrate, isocitrate, α-ketoglutarate, succinate, fumarate, malate, aspartate, and glutamate). Correct the raw data for the natural abundance of 13C.
Data Presentation and Interpretation
The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reveals the number of 13C atoms incorporated into each molecule.
Expected Labeling Patterns from this compound
When this compound (M+6) enters the Krebs cycle, it will generate a predictable pattern of labeled intermediates.
References
Application Notes and Protocols for In Vivo Administration of Citric Acid-13C6 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of uniformly labeled citric acid (Citric acid-13C6) in mouse models for metabolic tracing studies. This document outlines procedures for animal preparation, tracer administration via intraperitoneal injection or intravenous infusion, and subsequent tissue collection and processing for mass spectrometry-based analysis.
Introduction
Stable isotope tracing with compounds like this compound is a powerful technique to investigate the dynamics of metabolic pathways in vivo. Citric acid is a key intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a central hub of cellular metabolism. By introducing 13C-labeled citric acid, researchers can trace the flow of its carbon backbone through the Krebs cycle and into connected pathways, such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. This allows for the quantitative analysis of metabolic fluxes and provides insights into how these pathways are altered in various physiological and pathological states.
This protocol provides a framework for conducting such studies in mouse models, with a focus on ensuring animal welfare, data reproducibility, and the integrity of the collected samples for subsequent analysis.
Experimental Protocols
Animal Preparation and Acclimation
-
Animal Model: This protocol is designed for use in standard laboratory mouse strains (e.g., C57BL/6J). The age and sex of the mice should be consistent within an experiment.
-
Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Fasting: To reduce the contribution of dietary sources to the metabolic pools being studied, fast the mice for 4-6 hours prior to the administration of the 13C tracer. Provide free access to water during the fasting period.
Preparation of this compound Tracer
-
Material: Obtain uniformly labeled this compound from a reputable supplier.
-
Vehicle: The choice of vehicle will depend on the administration route. For intraperitoneal (IP) injection and intravenous (IV) infusion, sterile 0.9% saline or phosphate-buffered saline (PBS) is recommended.
-
Concentration: Prepare the this compound solution at the desired concentration. For example, to achieve a dose of 50 mg/kg in a 25g mouse with an injection volume of 200 µL, the concentration would be 6.25 mg/mL. The solution should be sterile-filtered before administration. A study on the effects of citric acid in mice showed that doses of 120, 240, and 480 mg/kg were administered intraperitoneally to investigate the damaging effect on the liver[1]. Another study reported an LD25 (the dose lethal to 25% of the animals) of 480 mg/kg for citric acid administered via intraperitoneal injection[2][3][4][5]. Therefore, a much lower, non-toxic dose is recommended for tracer studies to avoid perturbing the metabolic system.
Administration of this compound
Two common routes of administration for metabolic tracers in mice are intraperitoneal (IP) injection for a bolus dose and intravenous (IV) infusion for achieving a metabolic steady state.
-
Dosage: A suggested starting dose is 25-50 mg/kg body weight. This is significantly lower than the doses reported to cause toxicity[1][2][3][4][5].
-
Procedure:
-
Weigh the mouse to calculate the exact volume of the tracer solution to be administered.
-
Restrain the mouse appropriately.
-
Perform the IP injection into the lower right quadrant of the abdomen.
-
Record the time of injection.
-
Standard operating procedures for oral gavage in mice recommend a maximum dosing volume of 10 ml/kg[6][7][8].
-
-
Catheterization: This procedure requires surgical placement of a catheter, typically in the jugular vein, and should be performed by trained personnel under anesthesia. Allow the animal to recover from surgery before the infusion study.
-
Infusion Rate: The infusion rate should be optimized to achieve a steady-state enrichment of 13C in the plasma and tissues of interest. A starting point could be a continuous infusion of a solution containing 10-20 mg/mL of this compound at a rate of 0.1-0.2 µL/g/min.
-
Duration: Infuse for a period of 60-120 minutes to approach isotopic steady state.
Tissue Collection and Processing
The timing of tissue collection is critical to capture the desired metabolic state.
-
Timeline:
-
For IP injection, a time course of 15, 30, and 60 minutes post-injection is recommended to capture the peak and subsequent decline of the label in various tissues.
-
For IV infusion, tissues should be collected at the end of the infusion period.
-
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane inhalation)[6].
-
Collect blood via cardiac puncture. Place the blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge at 4°C to separate the plasma.
-
Perform a laparotomy to expose the desired tissues (e.g., liver, kidney, heart, brain, muscle).
-
Rapidly excise the tissues and immediately freeze-clamp them using tongs pre-chilled in liquid nitrogen to quench all metabolic activity.
-
Store all samples at -80°C until further processing.
-
Metabolite Extraction and Analysis
-
Homogenization: Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Extraction: Perform the extraction on dry ice to maintain low temperatures and prevent metabolite degradation.
-
Centrifugation: Centrifuge the homogenates to pellet proteins and other cellular debris.
-
Analysis: Analyze the supernatant containing the extracted metabolites using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS) to determine the 13C enrichment in citric acid and its downstream metabolites.
Quantitative Data Summary
The following table provides a summary of the recommended quantitative parameters for the in vivo administration of this compound in mice.
| Parameter | Intraperitoneal (IP) Injection | Intravenous (IV) Infusion |
| Tracer | This compound | This compound |
| Vehicle | Sterile 0.9% Saline or PBS | Sterile 0.9% Saline or PBS |
| Proposed Dosage | 25 - 50 mg/kg body weight | 10 - 20 mg/mL solution |
| Administration Volume | 5 - 10 µL/g body weight | 0.1 - 0.2 µL/g/min |
| Fasting Period | 4 - 6 hours | 4 - 6 hours |
| Tissue Collection Time | 15, 30, 60 minutes post-injection | At the end of the infusion period (60-120 min) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo this compound administration in mice.
Metabolic Fate of this compound in the Krebs Cycle
Caption: Tracing the 13C label from this compound through the Krebs cycle.
References
- 1. Study on injury effect of food additive citric acid on liver tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] The short-term effects of single toxic dose of citric acid in mice | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The short-term effects of single toxic citric acid doses on mouse tissues - Histopathological study | AVESİS [avesis.trakya.edu.tr]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application and Protocols for Citric Acid-13C6 in GC-MS and LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Citric acid-13C6 in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This compound, a stable isotope-labeled form of citric acid, serves as a crucial tool in metabolic research, particularly in metabolic flux analysis and as an internal standard for accurate quantification of citric acid and other related metabolites.[1]
Applications of this compound
Stable isotope-labeled compounds like this compound are instrumental in tracing metabolic pathways and quantifying endogenous molecules within complex biological matrices.[1] Its primary applications in mass spectrometry-based analysis include:
-
Metabolic Flux Analysis and Stable Isotope Tracing: this compound is used as a tracer to study the flow of metabolites through the citric acid (TCA) cycle and related pathways.[2][3][4][5] By introducing 13C-labeled citric acid into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing insights into the activity of various metabolic routes.[3][6][7][8]
-
Internal Standard for Quantification: Due to its chemical similarity to endogenous citric acid, this compound is an ideal internal standard for both GC-MS and LC-MS quantification.[1][9] It co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation, allowing for correction of variations in sample preparation, injection volume, and instrument response.[10]
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for organic acids, including citric acid, using LC-MS. This data is compiled from various application notes and research articles to provide a comparative overview.
Table 1: LC-MS/MS Method Performance for TCA Cycle Intermediates
| Analyte | Limit of Detection (LOD) | Linearity (r²) | Recovery | Reference |
| Citric Acid | < 60 nM | > 0.9998 | > 95% | [11] |
| Isocitric Acid | < 60 nM | > 0.9998 | > 95% | [11] |
| α-Ketoglutaric Acid | < 60 nM | > 0.9998 | > 95% | [11] |
| Succinic Acid | < 60 nM | > 0.9998 | > 95% | [11] |
| Fumaric Acid | > 60 nM | > 0.9998 | > 95% | [11] |
| Malic Acid | < 60 nM | > 0.9998 | > 95% | [11] |
| Lactic Acid | > 60 nM | > 0.9998 | > 95% | [11] |
Table 2: LC-MS Method Performance for Organic Acids in Fruit Juice
| Analyte | Limit of Quantitation (LOQ) (mg/mL) | Calibration Range (mg/mL) | Recovery (%) | Reference |
| Quinic Acid | 0.0005 | 0.0005 - 0.1 | 80-120 | [12] |
| Tartaric Acid | 0.0005 | 0.0005 - 0.1 | 80-120 | [12] |
| Malic Acid | 0.001 | 0.001 - 0.2 | 80-120 | [12] |
| Citric Acid | 0.001 | 0.001 - 0.2 | 80-120 | [12] |
Experimental Protocols
GC-MS Analysis of this compound
GC-MS analysis of non-volatile organic acids like citric acid requires a derivatization step to increase their volatility and thermal stability.[13][14] Silylation is a common derivatization technique for this purpose.[2][13]
Protocol: Derivatization and GC-MS Analysis of Citric Acid [2][9][15]
-
Sample Preparation:
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
GC System: Agilent 6890 GC system or equivalent.[15]
-
Column: DB-5 column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[16]
-
Injector Temperature: 285°C.[9]
-
Oven Program: Start at 120°C for 1 min, then ramp to 300°C at 10°C/min.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[9]
-
MS System: Agilent 5973N-MSD or equivalent.[15]
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor specific m/z ions for both native and 13C-labeled citric acid derivatives.
-
LC-MS Analysis of this compound
LC-MS offers the advantage of analyzing organic acids without the need for derivatization. However, due to the high polarity of citric acid, specialized chromatography is often required for good retention and separation.[17]
Protocol: LC-MS/MS Analysis of TCA Cycle Intermediates [11]
-
Sample Preparation (Plasma):
-
Sample Preparation (Urine):
-
Filter the urine sample through a 0.20 µm filter.
-
To 10 µL of filtered urine, add 80 µL of 0.2% formic acid and 10 µL of this compound internal standard solution (0.1 mg/mL).[11]
-
-
LC-MS/MS Conditions:
-
LC System: Exion LC system or equivalent.[18]
-
Column: A C18 reversed-phase column is commonly used.[11] Mixed-mode columns can also provide good retention and separation.
-
Mobile Phase A: Water with 0.2% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A suitable gradient program to separate the organic acids.
-
MS System: QTRAP 5500 mass spectrometer or equivalent.[18]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific transitions of native and 13C-labeled citric acid.
-
Visualizations
Citric Acid (TCA) Cycle
The following diagram illustrates the central role of citric acid in the TCA cycle, a key metabolic pathway for energy production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mmpc.org [mmpc.org]
- 3. agilent.com [agilent.com]
- 4. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC/MS-based 13C metabolic flux analysis resolves the parallel and cyclic photomixotrophic metabolism of Synechocystis sp. PCC 6803 and selected deletion mutants including the Entner-Doudoroff and phosphoketolase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. theses.cz [theses.cz]
- 14. scioninstruments.com [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. GC-MS quantitation of isocitric acid in the presence of a large excess of citric acid | Semantic Scholar [semanticscholar.org]
- 17. agilent.com [agilent.com]
- 18. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Citric Acid Using Citric acid-13C6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Citric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1][2] Accurate quantification of citric acid in biological matrices is crucial for understanding cellular metabolism, disease pathogenesis, and for quality control in the food and pharmaceutical industries.[3] Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of metabolites.[4][5] This application note provides a detailed protocol for the quantitative analysis of citric acid in various biological samples using Citric acid-13C6 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[6]
Principle
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound, which is chemically identical to the analyte (citric acid) but has a different mass due to the 13C labeling, is added to the sample at the beginning of the sample preparation process.[6] The analyte and the internal standard are co-extracted, co-chromatographed, and co-detected by MS/MS. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample. This approach effectively compensates for any sample loss during preparation and for matrix effects in the MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Citric acid standard (≥99% purity)
-
This compound internal standard (≥98% purity, ≥99% isotopic purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Trichloroacetic acid (TCA)
-
Perchloric acid
-
Ultrapure water
-
Biological matrix of interest (e.g., plasma, urine, cell culture)
2. Standard Solution Preparation
-
Citric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of citric acid standard and dissolve it in 10 mL of ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the citric acid stock solution with the appropriate solvent (e.g., water, synthetic urine) to create a calibration curve. The concentration range should be selected based on the expected concentration of citric acid in the samples.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 0.1% formic acid in water.
3. Sample Preparation
The choice of sample preparation protocol depends on the biological matrix.
3.1. Plasma/Serum Samples [4][7]
-
Thaw plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma/serum sample.
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 200 µL of cold 5% trichloroacetic acid to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2. Urine Samples [7]
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove any sediment.
-
Dilute the urine sample 1:10 with 0.2% formic acid in water.
-
To 90 µL of the diluted urine, add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.3. Cell Culture Samples [7]
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (pre-chilled at -80°C) to the culture dish to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (10 µg/mL).
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are general conditions and may need to be optimized for your specific instrument.
4.1. Liquid Chromatography (LC) Conditions
-
Instrument: Agilent 1200 series LC or equivalent[7]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.
4.2. Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer (e.g., Agilent 6490, SCIEX Triple Quad™ 6500+)[3][7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Citric Acid (Analyte): Precursor ion (m/z) 191.0 → Product ion (m/z) 111.0
-
This compound (Internal Standard): Precursor ion (m/z) 197.0 → Product ion (m/z) 115.0
-
-
MS Parameters: Optimize source parameters such as capillary voltage, gas temperatures, and collision energy for maximum signal intensity.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 50 nM | - |
| Limit of Quantification (LOQ) | 150 nM | - |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Matrix Effect | < 5% | < 15% |
| Extraction Recovery | > 95% | > 80% |
Note: These are typical performance characteristics. Actual values may vary depending on the specific matrix and instrumentation.[7]
Table 2: Example Calibration Curve Data
| Standard Concentration (µM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,500,123 | 0.0102 |
| 0.5 | 76,170 | 1,510,543 | 0.0504 |
| 1.0 | 153,890 | 1,498,765 | 0.1027 |
| 5.0 | 770,123 | 1,505,345 | 0.5116 |
| 10.0 | 1,545,678 | 1,501,987 | 1.0291 |
| 50.0 | 7,654,321 | 1,499,543 | 5.1044 |
Mandatory Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Citric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sample Preparation for 13C6-Citric Acid Labeled Metabolites
Introduction
Stable isotope labeling with compounds like 13C6-Citric Acid is a cornerstone of metabolic flux analysis and quantitative metabolomics. It allows researchers to trace the flow of carbon atoms through central metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle. The accuracy and reproducibility of these studies are critically dependent on robust and validated sample preparation techniques. The primary goal of sample preparation is to instantaneously halt enzymatic activity (quenching), efficiently extract metabolites, and remove interfering substances while preventing analyte degradation or isotopic alteration.
This document provides detailed protocols and key considerations for the preparation of samples containing 13C6-labeled citric acid and other related metabolites for analysis by Mass Spectrometry (MS), coupled with either Liquid Chromatography (LC) or Gas Chromatography (GC).
Key Considerations in Sample Preparation
The successful analysis of 13C-labeled metabolites hinges on meticulous sample handling from collection to injection. The main stages are:
-
Quenching: This is the most critical step to preserve the in vivo metabolic state of the cells at the moment of collection.[1][2] Ineffective quenching can lead to significant alterations in metabolite pools and isotopic enrichment patterns. The ideal quenching solution should rapidly arrest metabolism without causing cell leakage or interfering with downstream analysis. Cold methanol solutions are widely used for their effectiveness.[1][2]
-
Extraction: The choice of extraction solvent is determined by the polarity of the target metabolites. For polar compounds like citric acid, solvent systems like cold methanol/water or boiling ethanol are effective.[3][4] The goal is to maximize the recovery of the analytes from the cellular matrix.
-
Analytical Platform: The final preparation steps depend on the chosen analytical method.
-
LC-MS: Generally requires minimal sample manipulation post-extraction, often just clarification and dilution. This is often referred to as a "dilute-and-shoot" method.[5]
-
GC-MS: Requires chemical derivatization to increase the volatility of non-volatile analytes like citric acid.[6][7] Silylation is the most common derivatization method for organic acids.[6]
-
Experimental Workflows & Signaling Pathways
A generalized workflow provides a high-level overview of the sample preparation process, from initial cell culture to the final analysis-ready extract.
The analytical path diverges depending on whether LC-MS or GC-MS is used. The primary difference is the requirement of a derivatization step for GC-MS.
Quantitative Data Summary
Effective sample preparation is evaluated by metrics such as recovery, reproducibility, and linearity. The following tables summarize key performance data for different methodologies.
Table 1: Comparison of Metabolic Quenching Methods for Suspension Cultures
| Quenching Method | Efficiency | Throughput | Metabolite Loss | Reference |
| Rapid Filtration + 100% Cold (-80°C) Methanol | Highest | Lower | Minimal | [1][2] |
| 30% Methanol Slurry (-24°C) + Centrifugation | Slightly Less Effective | Higher | Minimal | [1][2] |
| 60% Cold Methanol (-65°C) + Centrifugation | Ineffective | Higher | Significant | [1][2][8] |
| Saline Ice Slurry (~0°C) + Centrifugation | Less Effective | Higher | Minimal | [1][2] |
Table 2: Analytical Performance of a Validated LC-MS/MS Assay for Citric Acid
| Parameter | Performance Metric | Result | Reference |
| Linearity | Correlation Coefficient (r²) | > 0.99 | [9] |
| Accuracy | % of Nominal Value | 93.1% – 104% | [9] |
| Precision | Intra-day Imprecision (CV) | ≤ 5.55% | [9] |
| Inter-day Imprecision (CV) | ≤ 5.34% | [9] | |
| Recovery | % Recovery from Spiked Samples | 92.0% – 103% | [9] |
Detailed Experimental Protocols
Protocol 1: Extraction of 13C-Metabolites from Adherent Mammalian Cells for LC-MS
This protocol is adapted from methodologies for adherent cells.[3]
Materials:
-
Culture medium with 13C6-Glucose (or other 13C tracer leading to labeled citric acid)
-
Glucose-free wash medium (e.g., RPMI)
-
Quenching Solution: 80:20 Methanol:Water, pre-chilled to -70°C or colder.
-
Cell scrapers
-
Dry ice
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >10,000 x g
Procedure:
-
Labeling: Culture cells in media containing the 13C-labeled substrate for the desired duration. Ensure the media is pre-warmed to 37°C.[3]
-
Wash: At the time of harvest, aspirate the labeling media completely. Perform a very quick wash (under 30 seconds) with 1-2 mL of glucose-free media to remove extracellular unlabeled metabolites.[3]
-
Quenching: Immediately aspirate the wash media and add a sufficient volume of ice-cold (-70°C) 80:20 methanol:water to cover the cell monolayer (e.g., 700 µL for a 6-well plate).[3]
-
Metabolic Arrest: Place the culture dish on a level bed of dry ice or in a -80°C freezer for at least 10 minutes to ensure complete and rapid quenching.[3]
-
Cell Lysis & Collection: Transfer the dish to ice and allow it to thaw for 10-15 minutes to facilitate freeze-thaw lysis.[3] Scrape the cells from the dish using a pre-chilled cell scraper and transfer the resulting cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Extraction & Clarification: Vortex the tube vigorously for 30 seconds. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube. This extract is now ready for LC-MS analysis. For long-term storage, keep at -80°C. It is recommended to analyze samples within 24 hours of extraction.[3]
Protocol 2: Derivatization of Citric Acid for GC-MS Analysis
This protocol describes a common silylation procedure to make citric acid volatile for GC-MS.
Materials:
-
Dried metabolite extract (from Protocol 1 or similar)
-
Pyridine
-
Derivatizing Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heating block or oven set to 70°C.
-
GC-MS autoinjector vials with inserts.
Procedure:
-
Drying: Ensure the metabolite extract is completely dry. This is typically achieved using a vacuum concentrator (SpeedVac) or by evaporating the solvent under a gentle stream of nitrogen gas. Moisture can interfere with the derivatization reaction.
-
Reconstitution: Re-suspend the dried extract in 30 µL of pyridine. Vortex thoroughly to dissolve the metabolites.[10]
-
Derivatization: Add 70 µL of MTBSTFA to the pyridine-resuspended sample in the GC vial.[10] Cap the vial tightly.
-
Incubation: Vortex the mixture and incubate at 70°C for 60 minutes to allow the derivatization reaction to complete.[10][11]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS. A typical injection volume is 1 µL.[10]
References
- 1. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. atlasofscience.org [atlasofscience.org]
- 8. osti.gov [osti.gov]
- 9. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Citric Acid-13C6 in Central Carbon Metabolism Studies of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of uniformly labeled Citric Acid-13C6 as a tracer to investigate the central carbon metabolism in cancer cells. The provided protocols are based on established methodologies for 13C-based metabolic flux analysis and have been specifically adapted for tracing extracellular citrate uptake and its subsequent metabolic fate.
Introduction
Metabolic reprogramming is a hallmark of cancer. Cancer cells exhibit altered nutrient uptake and utilization to support their high proliferation rates and survival. Citrate is a critical node in central carbon metabolism, linking glycolysis, the tricarboxylic acid (TCA) cycle, and the biosynthesis of fatty acids and amino acids. While intracellular citrate is primarily synthesized from glucose and glutamine, many cancer cells can also take up extracellular citrate to fuel their metabolic needs.[1][2] this compound serves as a powerful tool to trace the contribution of extracellular citrate to various metabolic pathways, providing valuable insights into the metabolic flexibility of cancer cells.
Principle of 13C-Citrate Tracing
When cancer cells are cultured in a medium containing this compound, the labeled citrate is transported into the cell via plasma membrane transporters, such as the plasma membrane-specific variant of the mitochondrial citrate transporter (pmCiC).[1] Once inside the cytosol, the 13C6-labeled citrate can be:
-
Cleaved by ATP-citrate lyase (ACLY) to produce [2-13C]-acetyl-CoA and [4-13C]-oxaloacetate. The labeled acetyl-CoA can then be used for fatty acid synthesis and histone acetylation, while the labeled oxaloacetate can enter the TCA cycle or be converted to other metabolites like aspartate.
-
Transported into the mitochondria and enter the TCA cycle, leading to the labeling of all TCA cycle intermediates and related amino acids.
By measuring the mass isotopologue distribution (MID) of downstream metabolites using mass spectrometry, the relative contribution of extracellular citrate to these pathways can be quantified.
Experimental Protocols
Note: The following is an adapted protocol based on general 13C tracer studies, as a standardized, published protocol specifically for this compound is not widely available.
Protocol 1: In Vitro 13C-Citrate Tracing in Adherent Cancer Cells
1. Cell Culture and Seeding:
-
Culture cancer cells of interest in their recommended standard growth medium.
-
Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of metabolite extraction.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
2. Preparation of 13C-Labeling Medium:
-
Prepare a custom basal medium that is deficient in citrate.
-
Supplement the basal medium with all necessary amino acids, vitamins, salts, and a carbon source like glucose (unlabeled, unless part of a dual-labeling experiment).
-
Add a known concentration of this compound (e.g., 200 µM, but this should be optimized for the specific cell line).[3]
-
Warm the labeling medium to 37°C before use.
3. Isotope Labeling:
-
Once cells reach the desired confluency, aspirate the standard growth medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to each well.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to determine the kinetics of label incorporation and to ensure isotopic steady state is reached.
4. Metabolite Extraction:
-
Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold PBS. Immediately add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Scraping and Collection: Place the plate on dry ice for 10 minutes. Then, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., >13,000 g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
5. LC-MS/MS Analysis:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS), such as a 50:50 mixture of methanol and water.
-
Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify the mass isotopologues of target metabolites.
6. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C isotopes.
-
Calculate the mass isotopologue distributions (MIDs) for key metabolites of interest (e.g., TCA cycle intermediates, amino acids, fatty acids).
-
Use metabolic flux analysis (MFA) software to model the data and quantify the fluxes through central carbon metabolism pathways.
Data Presentation
The following tables present hypothetical but representative quantitative data from a 13C-citrate tracing experiment in a generic cancer cell line.
Table 1: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates after 24h Labeling with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 10.5 | 2.1 | 5.3 | 4.1 | 8.0 | 10.0 | 60.0 |
| α-Ketoglutarate | 35.2 | 3.5 | 8.8 | 6.8 | 35.7 | 10.0 | - |
| Succinate | 45.8 | 4.6 | 11.5 | 30.1 | 8.0 | - | - |
| Fumarate | 48.1 | 4.8 | 12.0 | 28.1 | 7.0 | - | - |
| Malate | 46.5 | 4.7 | 11.6 | 29.2 | 8.0 | - | - |
| Aspartate | 50.3 | 5.0 | 12.6 | 25.1 | 7.0 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' 13C atoms. The high M+6 enrichment in citrate confirms the uptake of the fully labeled tracer. The dominant M+4 labeling in α-ketoglutarate and M+3 in subsequent TCA intermediates indicates the progression of the labeled carbons through the cycle.
Table 2: Fractional Contribution of Extracellular Citrate to the Acetyl-CoA Pool for Fatty Acid Synthesis
| Cell Line | Treatment | Fractional Contribution from Citrate (%) |
| Cancer Line A | Normoxia | 15.2 ± 2.1 |
| Cancer Line A | Hypoxia | 25.8 ± 3.5 |
| Cancer Line B | Normoxia | 8.5 ± 1.5 |
| Cancer Line B | Hypoxia | 12.1 ± 2.0 |
This table illustrates how the contribution of extracellular citrate to the lipogenic acetyl-CoA pool can be quantified and compared across different conditions, such as oxygen availability.
Visualizations
Signaling Pathways and Experimental Workflows
// Nodes ext_citrate [label="Extracellular\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pmcic [label="pmCiC Transporter", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyto_citrate [label="Cytosolic\nCitrate-13C6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mito_citrate [label="Mitochondrial\nCitrate-13C6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetyl_coa [label="Acetyl-CoA-13C2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oaa [label="Oxaloacetate-13C4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fatty_acids [label="Fatty Acid\nSynthesis", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; tca_cycle [label="TCA Cycle", shape=doublecircle, fillcolor="#FBBC05", fontcolor="#202124"]; tca_intermediates [label="Labeled TCA\nIntermediates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amino_acids [label="Labeled Amino\nAcids", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ext_citrate -> pmcic [label="Uptake"]; pmcic -> cyto_citrate; cyto_citrate -> acetyl_coa [label="ACLY"]; cyto_citrate -> oaa [label="ACLY"]; acetyl_coa -> fatty_acids; cyto_citrate -> mito_citrate [label="Transport"]; mito_citrate -> tca_cycle; tca_cycle -> tca_intermediates; tca_intermediates -> amino_acids; } caption: "Metabolic fate of extracellular 13C6-citrate."
Logical Relationships
References
Application Notes: Experimental Design for ¹³C Tracer Studies Using Citric acid-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways in biological systems.[1] While uniformly labeled glucose ([U-¹³C₆]-glucose) and glutamine ([U-¹³C₅]-glutamine) are commonly used to trace carbon entry into the central carbon metabolism, Citric acid-¹³C₆ (¹³C₆-Citrate) offers a unique vantage point for interrogating specific metabolic nodes.[2] As a key intermediate of the Tricarboxylic Acid (TCA) cycle, citrate metabolism is compartmentalized between the mitochondria and the cytosol, playing a pivotal role in energy production, biosynthesis, and redox homeostasis.[3][4]
This application note provides a guide for designing and executing tracer studies using ¹³C₆-Citrate to investigate several key metabolic processes. The primary advantage of using ¹³C₆-Citrate is the ability to directly probe the fate of the citrate pool, distinguishing between mitochondrial oxidative metabolism and cytosolic pathways such as de novo lipogenesis (DNL). This is particularly valuable for studying diseases with altered metabolic phenotypes, including cancer and metabolic syndrome, and for evaluating the efficacy of drugs targeting these pathways.
Key Applications of ¹³C₆-Citrate Tracing
Quantifying ATP-Citrate Lyase (ACLY) Activity and De Novo Lipogenesis
A primary fate of cytosolic citrate is its conversion by ATP-Citrate Lyase (ACLY) into acetyl-CoA and oxaloacetate.[5][6] This reaction is the principal source of cytosolic acetyl-CoA, the essential building block for the synthesis of fatty acids and cholesterol.[4][7] By supplying cells with ¹³C₆-Citrate, the incorporation of ¹³C into the fatty acid pool can be directly measured, providing a robust readout of the flux through ACLY and the DNL pathway.
-
Rationale: When ¹³C₆-Citrate is cleaved by ACLY, it produces ¹³C₂-acetyl-CoA and ¹³C₄-oxaloacetate. The ¹³C₂-acetyl-CoA units are then sequentially added by Fatty Acid Synthase (FASN) to build fatty acids like palmitate (C16:0).[5] Analysis of the mass isotopologue distribution (MID) of palmitate will reveal a pattern of M+2, M+4, M+6...M+16 isotopologues, directly reflecting the contribution of the labeled citrate to the lipogenic acetyl-CoA pool.[8][9] This approach is critical for assessing inhibitors of ACLY or FASN in drug development.[10]
Measuring Plasma Membrane Citrate Transport (SLC13A5/NaCT)
Certain cell types, particularly in the liver and brain, express the sodium-dependent citrate transporter SLC13A5 (also known as NaCT), which facilitates the uptake of extracellular citrate.[3] Mutations in the SLC13A5 gene are linked to developmental and epileptic encephalopathy, highlighting the importance of this transporter.[11][12] Tracer studies using ¹³C₆-Citrate added to the culture medium are the most direct method to measure the activity of this transporter and the subsequent intracellular metabolism of imported citrate.
-
Rationale: Cells expressing functional SLC13A5 will import ¹³C₆-Citrate from the medium. The appearance of ¹³C₆-Citrate and its downstream metabolites (e.g., ¹³C₄-malate, ¹³C₄-aspartate, or ¹³C-labeled fatty acids) inside the cell confirms transporter activity.[13][14] This experimental design allows for the characterization of transporter kinetics and the evaluation of potential therapeutic interventions for SLC13A5-related disorders.
Probing the TCA Cycle and Reductive Carboxylation
While ¹³C₆-Citrate enters the TCA cycle directly, its labeling patterns can help dissect forward (oxidative) versus reverse (reductive) fluxes. In the oxidative direction, ¹³C₆-Citrate will produce ¹³C₄-α-ketoglutarate (after losing two ¹³C atoms through isocitrate dehydrogenase and α-ketoglutarate dehydrogenase). In cancer cells with mitochondrial defects or under hypoxic conditions, the TCA cycle can run in reverse, a process known as reductive carboxylation, where glutamine-derived α-ketoglutarate is converted to citrate.[15][16]
-
Rationale: Introducing ¹³C₆-Citrate allows researchers to quantify the oxidative fate of citrate. By comparing the labeling patterns from ¹³C₆-Citrate with those from [U-¹³C₅]-glutamine in parallel experiments, the relative contributions of oxidative and reductive pathways to the total citrate pool can be determined. For example, reductive carboxylation of ¹³C₅-glutamine produces M+5 citrate, which is distinct from the M+6 citrate tracer.[1]
Experimental Protocols
Protocol 1: Cell Culture and ¹³C₆-Citrate Labeling
This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well or 10-cm plates) at a density that will result in ~80% confluency at the time of harvest. Culture in standard growth medium.
-
Tracer Medium Preparation: Prepare labeling medium by supplementing basal medium (e.g., DMEM without glucose or glutamine) with dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites. Add physiological concentrations of nutrients, and replace unlabeled citric acid with ¹³C₆-Citrate (typically 50-200 µM, depending on the cell line and experimental goals).[2][3]
-
Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the equilibrated ¹³C₆-Citrate tracer medium.
-
Incubation: Incubate the cells for a predetermined duration. The time required to reach isotopic steady state varies by metabolite. For TCA cycle intermediates, 3-6 hours is often sufficient, while for fatty acids, a longer period (24-72 hours) may be necessary to observe significant incorporation.[5][16]
Protocol 2: Metabolite Extraction
This protocol is for polar and non-polar metabolite extraction from cultured cells.[17]
-
Quenching: To halt metabolic activity, place the culture plate on dry ice. Aspirate the labeling medium quickly.
-
Washing: Wash the cell monolayer with 1 mL of ice-cold 0.9% NaCl solution and aspirate immediately.[18]
-
Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the plate. Scrape the cells using a cell scraper and transfer the cell suspension into a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously and place them on dry ice or at -80°C for at least 15 minutes to ensure cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at maximum speed (>16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating. The dried pellet is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS).
Protocol 3: LC-MS/MS Analysis of Labeled Metabolites
This is a representative method for analyzing polar metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate volume (e.g., 50-100 µL) of an optimized solvent, such as 50% methanol or a buffer matching the initial mobile phase conditions.
-
Chromatography: Separate metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in 90% Water / 10% Acetonitrile.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: A typical gradient might start at high %B, gradually decreasing to elute polar compounds.[15]
-
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) operating in negative ion mode.
-
Scan Range: m/z 70-1000.
-
Resolution: 70,000 or higher to resolve isotopologues.
-
Data Acquisition: Perform full scan analysis to detect all isotopologues of the metabolites of interest.
-
Data Presentation and Interpretation
Quantitative data from ¹³C tracer experiments are typically presented as Mass Isotopologue Distributions (MIDs), which show the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). The data must be corrected for the natural abundance of ¹³C.
Table 1: Representative Mass Isotopologue Distribution (MID) Data from a ¹³C₆-Citrate Tracer Experiment
The following table shows hypothetical but expected MIDs for key metabolites in a cell line actively performing de novo lipogenesis after 24 hours of labeling with 200 µM ¹³C₆-Citrate.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | Fractional Enrichment (%) |
| Citrate | 0.20 | 0.01 | 0.01 | 0.01 | 0.02 | 0.05 | 0.70 | 70.0% |
| Malate | 0.45 | 0.02 | 0.03 | 0.05 | 0.45 | 0.00 | 0.00 | 55.0% |
| Aspartate | 0.48 | 0.02 | 0.03 | 0.04 | 0.43 | 0.00 | 0.00 | 52.0% |
| Palmitate (C16:0) | 0.60 | 0.02 | 0.10 | 0.01 | 0.08 | 0.00 | 0.06 | 40.0% |
Data are fractional abundances after correction for natural ¹³C abundance. M+X denotes the mass isotopologue with X ¹³C atoms. Fractional Enrichment is the sum of all labeled isotopologues (M+1 to M+n).
-
Interpretation of Table 1:
-
Citrate (M+6): The high abundance of M+6 citrate indicates successful uptake and equilibration of the tracer.
-
Malate/Aspartate (M+4): Citrate is converted to isocitrate (M+6), then oxidatively decarboxylated to α-ketoglutarate (M+5), and then to succinate (M+4). Malate and its transamination product, aspartate, retain these four carbon atoms, leading to a dominant M+4 signal.
-
Palmitate (M+2, M+4, M+6...): The cleavage of ¹³C₆-Citrate by ACLY yields ¹³C₂-acetyl-CoA. The incorporation of these 2-carbon units results in even-numbered isotopologues in newly synthesized palmitate. The presence of significant M+2, M+4, and higher isotopologues is direct evidence of active de novo lipogenesis from the citrate tracer.[5][8]
-
Visualizations
Diagram 1: Metabolic Fate of Citric acid-¹³C₆
Caption: Metabolic fate of ¹³C₆-Citrate tracer in key cellular pathways.
Diagram 2: Experimental Workflow for ¹³C₆-Citrate Tracer Studies
Caption: Step-by-step workflow for ¹³C₆-Citrate metabolomic tracer experiments.
Diagram 3: Logical Framework for ¹³C₆-Citrate Applications
Caption: Rationale linking ¹³C₆-Citrate tracer to specific biological questions.
References
- 1. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-citrate lyase links cellular metabolism to histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. De novo lipogenesis in the differentiating human adipocyte can provide all fatty acids necessary for maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Plasma Membrane Na+-Coupled Citrate Transporter (SLC13A5) and Neonatal Epileptic Encephalopathy | Semantic Scholar [semanticscholar.org]
- 12. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive carboxylation supports growth in tumour cells with defective mitochondria - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]
- 16. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C-n.m.r. study of citrate metabolism in rabbit renal proximal-tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Carbon-13 Labeled Citric Acid in Tissues: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise measurement of Citric acid-13C6 enrichment in tissues is crucial for understanding metabolic pathways and the effects of therapeutic interventions. This document provides detailed application notes and protocols for the analysis of this compound enrichment in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to follow the metabolic fate of a labeled substrate, such as this compound, through biochemical pathways. By introducing a molecule enriched with a stable isotope like carbon-13 (¹³C), researchers can track its incorporation into downstream metabolites. This provides valuable insights into the activity of metabolic pathways, such as the Krebs cycle (also known as the citric acid cycle), under various physiological and pathological conditions. The primary analytical methods for quantifying this enrichment are GC-MS and LC-MS, each with its own set of advantages and specific sample preparation requirements.
Experimental Workflow Overview
The general workflow for measuring this compound enrichment in tissues involves several key steps, from sample collection to data analysis. Proper execution of each step is critical for obtaining accurate and reproducible results.
Application Notes and Protocols for Citric acid-13C6 in Plant Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Citric acid-13C6 in the study of plant metabolism. This stable isotope-labeled compound serves as a powerful tracer to elucidate the dynamics of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, and its interconnected metabolic pathways. Understanding these fundamental processes is critical for advancements in agriculture, plant biotechnology, and the development of compounds that modulate plant growth and stress responses.
Application Notes
Principle of 13C-Labeling Studies
Stable isotope tracing using compounds like this compound is a cornerstone of metabolic flux analysis (MFA). By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. The pattern and rate of 13C distribution provide quantitative insights into the activity of metabolic pathways, revealing the flow of carbon (flux) through the network. This compound, being a key intermediate of the TCA cycle, is an excellent tracer for investigating central carbon metabolism.
Applications in Plant Metabolism Research
The use of this compound offers several advantages for plant metabolism studies:
-
Elucidation of TCA Cycle Dynamics: It allows for the direct measurement of fluxes through the TCA cycle, a central hub of cellular respiration that provides energy and precursors for biosynthesis.
-
Intermediary Metabolism Analysis: Tracing the fate of the 13C label from citric acid can reveal the contributions of the TCA cycle to the biosynthesis of amino acids, fatty acids, and other essential molecules.
-
Investigation of Abiotic Stress Responses: Citric acid metabolism is known to be altered under various stress conditions, such as drought, salinity, and heavy metal exposure.[1][2][3] this compound can be used to study how these stresses impact central carbon metabolism and the plant's ability to adapt.[1][2][3]
-
Metabolic Engineering and Crop Improvement: By understanding the metabolic fluxes in different plant genotypes or under various growth conditions, researchers can identify targets for genetic modification to improve crop yield, nutritional value, and stress tolerance.
Experimental Protocols
Protocol 1: Plant Growth and Labeling with this compound (Hydroponic System)
This protocol describes the labeling of whole plants grown in a hydroponic system.
Materials:
-
Hydroponic growth system (e.g., deep water culture, nutrient film technique)
-
Plant species of interest (e.g., Arabidopsis thaliana, tomato)
-
Hoagland solution or other suitable nutrient medium
-
This compound (sterile solution)
-
pH meter and adjustment solutions (KOH, HCl)
-
Liquid nitrogen
Procedure:
-
Plant Growth: Germinate seeds and grow the plants in the hydroponic system with standard nutrient solution until the desired developmental stage.
-
Pre-labeling Acclimation: One day prior to labeling, replace the nutrient solution with a fresh batch to ensure nutrient sufficiency.
-
Labeling:
-
Prepare a fresh nutrient solution containing a final concentration of 1-5 mM this compound. The optimal concentration should be determined empirically for the specific plant species and experimental goals.
-
Gently transfer the plants to the labeling solution. Ensure the roots are fully submerged.
-
Incubate the plants under their normal growth conditions (light, temperature, humidity) for a defined period (e.g., 1, 4, 8, 24 hours). A time-course experiment is recommended to capture the dynamics of label incorporation.
-
-
Harvesting and Quenching:
-
At each time point, rapidly harvest the desired plant tissues (e.g., roots, shoots, leaves).
-
Immediately quench metabolic activity by flash-freezing the tissues in liquid nitrogen.
-
Store the frozen samples at -80°C until metabolite extraction.
-
Protocol 2: Metabolite Extraction from Plant Tissue
This protocol is suitable for the extraction of polar metabolites, including organic acids, for subsequent analysis by LC-MS or GC-MS.
Materials:
-
Frozen plant tissue
-
Pre-chilled (-20°C) extraction solvent: 80% methanol / 20% water (v/v)
-
Internal standards (optional, e.g., 13C-labeled compounds not expected to be formed from this compound)
-
Bead beater or mortar and pestle
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
SpeedVac or nitrogen evaporator
Procedure:
-
Homogenization:
-
Pre-cool the homogenization equipment (e.g., bead beater chambers, mortar and pestle) with liquid nitrogen.
-
Add 50-100 mg of frozen plant tissue to a pre-weighed, pre-chilled 2 mL microcentrifuge tube containing grinding beads.
-
Add 1 mL of pre-chilled extraction solvent.
-
Homogenize the tissue using a bead beater or by grinding with a mortar and pestle under liquid nitrogen.
-
-
Extraction:
-
Incubate the homogenate at -20°C for 1 hour to allow for complete extraction and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
For GC-MS analysis, evaporate the solvent to dryness using a SpeedVac or a gentle stream of nitrogen.
-
For LC-MS analysis, the extract can often be directly analyzed or may require solvent evaporation and reconstitution in a suitable mobile phase.
-
Protocol 3: LC-MS/MS Analysis of 13C-Labeled TCA Cycle Intermediates
This method allows for the sensitive and specific quantification of labeled organic acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Reversed-phase C18 column suitable for polar analytes.
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Reconstitute the dried extracts in 100 µL of 50% methanol. Centrifuge to pellet any debris and transfer the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Inject 5-10 µL of the sample onto the column.
-
Use a gradient elution to separate the organic acids. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: ramp to 98% B
-
15-18 min: hold at 98% B
-
18-18.1 min: return to 2% B
-
18.1-25 min: re-equilibrate at 2% B
-
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) or parallel reaction monitoring (PRM) for targeted analysis of TCA cycle intermediates.
-
Monitor the mass transitions for both the unlabeled (M+0) and all possible 13C-labeled isotopologues (M+1 to M+6 for citrate) of each target metabolite.
-
Protocol 4: GC-MS Analysis of 13C-Labeled TCA Cycle Intermediates
This method is well-suited for resolving and quantifying organic acids after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
DB-5ms or similar capillary column.
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Procedure:
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a temperature gradient program to separate the derivatized metabolites. A typical program might be:
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp to 310°C at 5°C/min.
-
Hold at 310°C for 10 min.
-
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to detect the different isotopologues of the target metabolites.
-
Data Presentation
Quantitative data from this compound tracing experiments should be summarized to show the extent and pattern of label incorporation. The following table is a representative example of how such data can be presented.
| Metabolite | Time (hours) | 13C Enrichment (%) | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 1 | 55.2 | 0.45 | 0.05 | 0.05 | 0.05 | 0.10 | 0.10 | 0.20 |
| 4 | 85.7 | 0.14 | 0.01 | 0.02 | 0.03 | 0.10 | 0.20 | 0.50 | |
| 8 | 92.1 | 0.08 | 0.01 | 0.01 | 0.02 | 0.08 | 0.20 | 0.60 | |
| α-Ketoglutarate | 1 | 20.5 | 0.80 | 0.10 | 0.05 | 0.03 | 0.02 | 0.00 | - |
| 4 | 45.3 | 0.55 | 0.15 | 0.15 | 0.10 | 0.05 | 0.00 | - | |
| 8 | 60.8 | 0.39 | 0.18 | 0.20 | 0.15 | 0.08 | 0.00 | - | |
| Succinate | 1 | 15.1 | 0.85 | 0.08 | 0.04 | 0.02 | 0.01 | - | - |
| 4 | 38.9 | 0.61 | 0.15 | 0.12 | 0.08 | 0.04 | - | - | |
| 8 | 52.4 | 0.48 | 0.20 | 0.18 | 0.10 | 0.04 | - | - | |
| Glutamate | 1 | 18.2 | 0.82 | 0.10 | 0.05 | 0.02 | 0.01 | 0.00 | - |
| 4 | 42.7 | 0.57 | 0.18 | 0.14 | 0.08 | 0.03 | 0.00 | - | |
| 8 | 58.3 | 0.42 | 0.22 | 0.20 | 0.12 | 0.04 | 0.00 | - |
-
13C Enrichment (%): The percentage of the metabolite pool that contains at least one 13C atom.
-
M+n: The fractional abundance of the isotopologue with 'n' 13C atoms.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for this compound labeling in plants.
TCA Cycle Metabolic Pathway
Caption: Tracing 13C through the TCA cycle from this compound.
Citrate-Mediated Stress Signaling (Hypothetical)
Caption: Hypothetical model of citrate's role in abiotic stress signaling.
References
- 1. [PDF] A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance | Semantic Scholar [semanticscholar.org]
- 2. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Application Notes and Protocols: Interpreting Mass Isotopomer Distributions from Citric Acid-¹³C₆ Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with uniformly labeled ¹³C₆-Citric Acid is a powerful technique to probe the metabolic activity of the Citric Acid Cycle (TCA cycle) and connected pathways. By tracking the incorporation and distribution of ¹³C atoms into downstream metabolites, researchers can elucidate metabolic fluxes, identify pathway bottlenecks, and understand the metabolic reprogramming in various physiological and pathological states.[1][2][3] This document provides a detailed protocol for conducting ¹³C₆-Citric Acid labeling experiments and interpreting the resulting mass isotopomer distributions.
Mass Isotopomer Distribution Analysis (MIDA) is a key technique for these studies, allowing for the measurement of biosynthesis and turnover of molecules.[4] The distribution of mass isotopomers, which are molecules that differ only in the number of isotopic atoms, can be precisely measured by mass spectrometry.[5]
Core Concepts
The fundamental principle of these experiments is to introduce ¹³C₆-Citric Acid into a biological system and measure its metabolic fate. Citrate, a six-carbon molecule, enters the TCA cycle and undergoes a series of decarboxylation and oxidation reactions. The ¹³C labels are thereby distributed among various TCA cycle intermediates. The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution (MID), provides a quantitative measure of the relative activities of different metabolic pathways.[6][7]
Key Insights from ¹³C₆-Citric Acid Tracing:
-
TCA Cycle Flux: The rate of appearance of labeled intermediates reflects the overall activity of the TCA cycle.
-
Anaplerosis and Cataplerosis: The entry (anaplerosis) and exit (cataplerosis) of metabolites from the TCA cycle can be quantified by analyzing the dilution of the ¹³C label.
-
Reductive Carboxylation: In certain conditions, such as hypoxia or specific cancer types, the reverse flux from α-ketoglutarate to isocitrate and then citrate can be a significant pathway for lipid biosynthesis.[8] ¹³C₆-Citric Acid tracing can elucidate the contribution of this pathway.
-
Metabolic Compartmentation: While most methods measure the whole-cell average labeling pattern, careful experimental design and modeling can provide insights into metabolic activities in different cellular compartments like the mitochondria and cytosol.[7]
Experimental Workflow
The overall workflow for a ¹³C₆-Citric Acid labeling experiment involves several key stages, from cell culture to data analysis.
Caption: A typical experimental workflow for ¹³C₆-Citric Acid metabolic flux analysis.
Detailed Experimental Protocols
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling. The specific density will depend on the cell line.
-
Media Preparation: Prepare culture medium containing ¹³C₆-Citric Acid. The final concentration of the tracer should be optimized for the specific cell type and experimental goals. A common starting point is to replace the unlabeled citric acid in the medium with ¹³C₆-Citric Acid.
-
Isotopic Steady State: The time required to reach isotopic steady state, where the labeling of intracellular metabolites is constant, depends on the turnover rate of the metabolites.[7][8] For rapidly proliferating cells, this is typically achieved within a few hours.[8] It is crucial to perform a time-course experiment to determine the optimal labeling duration for your specific system.
-
Labeling: Remove the standard culture medium and replace it with the ¹³C₆-Citric Acid-containing medium. Incubate the cells for the predetermined duration.
II. Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions that could alter the labeling patterns. A common method is to wash the cells quickly with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent.
-
Extraction: Use a cold solvent mixture, such as 80% methanol, to extract the intracellular metabolites.[9] Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
-
Homogenization and Centrifugation: Vortex the samples to ensure complete extraction and then centrifuge at high speed to pellet cell debris.
-
Sample Storage: Collect the supernatant containing the metabolites and store it at -80°C until analysis.
III. LC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase column is often suitable for the analysis of TCA cycle intermediates.[10]
-
Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer (MS/MS) to detect and quantify the different mass isotopologues of the TCA cycle intermediates.[10]
-
Data Acquisition: Acquire the data in full scan mode or using selected reaction monitoring (SRM) to measure the abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite of interest.
Data Presentation and Interpretation
The raw data from the LC-MS/MS analysis consists of the intensities of different mass isotopologues for each metabolite. This data needs to be corrected for the natural abundance of stable isotopes.[5] The corrected data is then presented as a Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue.[7]
Example Mass Isotopomer Distributions
The following tables show hypothetical MID data for key TCA cycle intermediates after labeling with ¹³C₆-Citric Acid.
Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in Control Cells
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.10 | 0.05 | 0.05 | 0.10 | 0.15 | 0.25 | 0.30 |
| α-Ketoglutarate | 0.20 | 0.10 | 0.15 | 0.20 | 0.35 | 0.00 | - |
| Succinate | 0.30 | 0.15 | 0.25 | 0.30 | 0.00 | - | - |
| Fumarate | 0.35 | 0.20 | 0.30 | 0.15 | 0.00 | - | - |
| Malate | 0.40 | 0.25 | 0.25 | 0.10 | 0.00 | - | - |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates in Treated Cells
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 0.05 | 0.02 | 0.03 | 0.05 | 0.10 | 0.30 | 0.45 |
| α-Ketoglutarate | 0.10 | 0.05 | 0.10 | 0.15 | 0.60 | 0.00 | - |
| Succinate | 0.15 | 0.10 | 0.20 | 0.55 | 0.00 | - | - |
| Fumarate | 0.20 | 0.15 | 0.25 | 0.40 | 0.00 | - | - |
| Malate | 0.25 | 0.20 | 0.30 | 0.25 | 0.00 | - | - |
M+n represents the isotopologue with 'n' ¹³C atoms.
Visualizing Metabolic Pathways
Understanding the flow of ¹³C atoms through the TCA cycle is crucial for interpreting the MID data. The following diagram illustrates the labeling pattern of TCA cycle intermediates from ¹³C₆-Citric Acid.
Caption: First turn of the TCA cycle showing the fate of ¹³C atoms from ¹³C₆-Citric Acid.
Interpretation of Labeling Patterns
-
Citrate (M+6): The initial labeled substrate. A high M+6 fraction indicates efficient uptake and incorporation.
-
α-Ketoglutarate (M+5): Results from the decarboxylation of M+6 isocitrate. The abundance of M+5 α-ketoglutarate reflects the forward flux of the TCA cycle.
-
Succinate, Fumarate, Malate (M+4): Formed after the second decarboxylation step. The M+4 isotopologues of these metabolites are key indicators of the first turn of the TCA cycle.
-
Citrate (M+4): In the second turn of the cycle, unlabeled Acetyl-CoA condenses with M+4 Oxaloacetate to produce M+4 Citrate. The ratio of M+4 to M+6 citrate can provide insights into the rate of TCA cycle turnover.
Conclusion
¹³C₆-Citric Acid labeling experiments, coupled with mass spectrometry-based isotopomer analysis, provide a detailed and quantitative view of TCA cycle metabolism. The protocols and interpretation guidelines presented here offer a framework for researchers to design and execute these powerful experiments, leading to a deeper understanding of cellular metabolism in health and disease. Careful experimental design, particularly in determining the time to reach isotopic steady state, is critical for obtaining meaningful and reproducible results.[11]
References
- 1. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calculating Fractional Enrichment from Citric Acid-13C6 Tracer Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers are powerful tools in metabolic research, enabling the quantitative analysis of metabolic fluxes through various pathways.[1][2][3] Citric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, can be introduced in its uniformly labeled 13C form (Citric acid-13C6) to trace carbon atom transitions within central carbon metabolism.[4][5][6] This application note provides a detailed protocol for calculating the fractional enrichment of TCA cycle intermediates using data obtained from this compound tracer experiments. The protocols outlined below cover cell culture and labeling, metabolite extraction, mass spectrometry analysis, and data interpretation to determine the contribution of citrate to downstream metabolite pools.
Signaling Pathways and Experimental Workflows
The experimental workflow involves introducing the 13C-labeled citrate tracer to cultured cells, followed by quenching of metabolic activity, extraction of intracellular metabolites, and subsequent analysis by mass spectrometry to determine the mass isotopologue distribution of key metabolites.
The citric acid cycle is a central metabolic hub.[5][6][7] By introducing 13C6-Citrate, the flow of these six labeled carbons can be tracked as they are incorporated into downstream intermediates of the cycle.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. teachmephysiology.com [teachmephysiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Citric acid-13C6 Labeling Time for Steady-State Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Citric acid-13C6 labeling time for steady-state analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic steady-state and why is it important for metabolic flux analysis?
A1: Isotopic steady-state is a condition where the fractional enrichment of a stable isotope (like 13C) in a metabolite remains constant over time.[1] This indicates that the rate of incorporation of the labeled atoms into the metabolite pool is balanced by the rate of its turnover. Reaching this equilibrium is crucial for steady-state metabolic flux analysis (MFA) because it allows for the accurate calculation of metabolic fluxes through various pathways.[2]
Q2: How long does it typically take to reach isotopic steady-state for citric acid (citrate)?
A2: The time required to reach isotopic steady-state for Tricarboxylic Acid (TCA) cycle intermediates, including citrate, can vary depending on the cell type, culture conditions, and the specific metabolic fluxes.[3] Generally, for cultured mammalian cells, it may take several hours.[3][4] For instance, steady-state labeling in the TCA cycle is often achieved in approximately 2 hours.[4] However, for some systems, it might be longer, and it is always recommended to perform a time-course experiment to determine the optimal labeling time for your specific model.
Q3: What are the key factors that influence the time to reach isotopic steady-state?
A3: Several factors can affect the time it takes to achieve isotopic steady-state:
-
Metabolic fluxes: Higher metabolic flux rates through a pathway will lead to a faster turnover of metabolite pools and, consequently, a shorter time to reach isotopic steady-state.[3]
-
Metabolite pool sizes: Larger intracellular pools of citrate and its precursors will require a longer time to become fully labeled.[3]
-
Cell type and growth rate: Different cell lines have distinct metabolic phenotypes, which will influence the kinetics of label incorporation.[5]
-
Culture conditions: Factors such as nutrient availability in the medium can alter metabolic fluxes and affect labeling dynamics.
Q4: How can I determine if my system has reached isotopic steady-state?
A4: The most reliable method is to perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C-labeled substrate and measuring the isotopic enrichment of citrate. Isotopic steady-state is reached when the fractional enrichment of 13C in citrate plateaus and no longer increases with longer incubation times.
Q5: What are the consequences of not reaching isotopic steady-state for my analysis?
Troubleshooting Guide
Issue 1: Slow or incomplete labeling of this compound.
| Possible Cause | Suggested Solution |
| Low metabolic flux through the TCA cycle. | Stimulate cellular metabolism if appropriate for your experimental question (e.g., by ensuring optimal growth conditions). Consider using a different labeled substrate that feeds more directly into the TCA cycle if glucose is not the primary carbon source. |
| Large intracellular pool of unlabeled citrate. | Pre-condition the cells in a medium with the labeled substrate for a period before starting the experiment to help equilibrate the pools.[7] |
| Dilution of the label from other carbon sources. | Ensure that the labeled substrate is the primary carbon source in your medium. Account for the contribution of other substrates (e.g., glutamine) in your metabolic model.[8] |
| Slow transport of the labeled substrate into the cell. | Verify that the cells are healthy and that the transporter for the labeled substrate is expressed and active. |
Issue 2: High variability in labeling between replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell culture conditions. | Standardize cell seeding density, growth phase at the time of labeling, and media composition across all replicates. Ensure cells are in a state of metabolic steady-state (constant growth rate and nutrient uptake).[5] |
| Variations in the timing of sample collection and quenching. | Precisely control the labeling time for each replicate. Quench metabolic activity rapidly and consistently to prevent changes in metabolite levels and labeling patterns after harvesting. |
| Analytical variability. | Ensure consistent sample preparation and analysis using mass spectrometry or NMR. Include internal standards to control for analytical variations. |
Issue 3: Unexpected labeling patterns in citrate.
| Possible Cause | Suggested Solution |
| Contribution from anaplerotic or cataplerotic pathways. | Consider the activity of pathways that replenish or remove TCA cycle intermediates. For example, pyruvate carboxylase can contribute to the oxaloacetate pool.[3] Using different labeled tracers can help to dissect these pathways.[5] |
| Metabolic compartmentalization. | Be aware that citrate exists in both the mitochondria and the cytoplasm.[9] The labeling kinetics in these two pools may differ. Your experimental design and analytical method should ideally be able to distinguish between these compartments if relevant to your research question. |
| Reversibility of enzymatic reactions. | Some reactions in and around the TCA cycle are reversible, which can lead to complex labeling patterns.[4] A comprehensive metabolic model is necessary to interpret these patterns correctly. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Labeling Time
-
Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase during the experiment.
-
Media Preparation: Prepare the labeling medium containing this compound at the desired concentration.
-
Labeling Initiation: At time zero, replace the standard culture medium with the pre-warmed labeling medium.
-
Sample Collection: Collect cell samples at multiple time points (e.g., 0, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 12 hrs, 24 hrs).
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites.
-
Analysis: Analyze the isotopic enrichment of citrate using an appropriate analytical platform (e.g., LC-MS or GC-MS).
-
Data Interpretation: Plot the fractional enrichment of 13C in citrate against time. The time point at which the enrichment plateaus indicates the time required to reach isotopic steady-state.
Protocol 2: Steady-State Labeling Experiment
-
Cell Seeding and Growth: Culture cells to the desired confluency in standard medium.
-
Medium Exchange: Replace the standard medium with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal labeling time to achieve isotopic steady-state.
-
Sample Harvesting: Quickly quench metabolism and harvest the cells.
-
Metabolite Extraction and Analysis: Extract metabolites and analyze the mass isotopomer distribution of citrate.
Visualizations
Caption: Workflow for a this compound steady-state labeling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Citrate transport and metabolism in mammalian cells: prostate epithelial cells and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in 13C metabolic flux analysis experiments.
Welcome to the technical support center for ¹³C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during ¹³C MFA experiments, from initial design to final data analysis.
Category 1: Experimental Design & Setup
Question: How do I choose the right ¹³C-labeled tracer for my experiment?
Answer: The choice of isotopic tracer is critical and significantly impacts the precision of estimated fluxes.[1][2] A single tracer is often insufficient to resolve all fluxes in a network.[3] Your choice should be guided by the specific metabolic pathways you aim to investigate.
-
For Glycolysis and Pentose Phosphate Pathway (PPP): A mixture of [1,2-¹³C₂]-glucose often provides the most precise estimates.[4] Tracers like [1-¹³C]-glucose and [U-¹³C₆]-glucose are also commonly used, with the 4:1 mixture of [1-¹³C] and [U-¹³C] glucose performing well for upper central carbon metabolism.[3]
-
For the TCA Cycle: [U-¹³C₅]-glutamine is often the preferred tracer for analyzing TCA cycle activity.[4] For resolving TCA cycle fluxes with a glucose tracer, [4,5,6-¹³C]-glucose has shown the best accuracy.[3]
-
General Strategy: Using multiple parallel labeling experiments with different tracers can dramatically improve flux accuracy and resolve more complex network structures.[1][5][6] For example, combining a [U-¹³C₆]-glucose experiment with a [U-¹³C₅]-glutamine experiment provides a more comprehensive view of cellular metabolism.
Question: My cells grow slowly or die in the ¹³C-labeling medium. What's wrong?
Answer: This is a common issue that can often be traced back to the media preparation or the cell adaptation phase.
-
Media Composition: Ensure the labeling medium (e.g., glucose-free DMEM) is properly reconstituted and supplemented with all necessary components, such as amino acids and dialyzed fetal bovine serum (dFBS). Using dialyzed serum is crucial as standard serum contains unlabeled glucose and other small molecules that will dilute your tracer.[7]
-
Adaptation Phase: For steady-state MFA, it is highly recommended to adapt the cells to the labeling medium (containing unlabeled tracer) for at least 24-48 hours or across several cell doublings before introducing the ¹³C-labeled substrate.[8] This ensures that the observed metabolic phenotype is not an artifact of the media switch.
-
Tracer Toxicity: While rare, some cell lines may be sensitive to high concentrations of labeled substrates or impurities. Ensure you are using high-quality, cell-culture tested tracers.
Question: How long should I run my labeling experiment to reach isotopic steady state?
Answer: The time required to reach isotopic steady state varies significantly depending on the metabolite and the pathway.[9] Isotopic steady state is achieved when the ¹³C enrichment in a given metabolite becomes stable over time.[9]
-
Glycolysis: Intermediates in glycolysis typically reach isotopic steady state within minutes after introducing a ¹³C-glucose tracer.[9]
-
TCA Cycle: TCA cycle intermediates may take several hours to reach a steady state.[9]
-
Biomass (Amino Acids, Ribose): For measuring fluxes into biomass, such as protein-bound amino acids or RNA-bound ribose, labeling may need to proceed for 24 hours or longer, often requiring at least 6 cell doublings for protein to approach steady-state labeling.[8][10]
A time-course experiment is the best way to empirically determine the time to steady state for your specific system and metabolites of interest.[11] If reaching a true steady state is not feasible due to long experiment times, isotopically nonstationary MFA (INST-MFA) is a powerful alternative that analyzes samples during the transient labeling phase.[12][13]
Category 2: Sample Preparation (Quenching & Extraction)
Question: I suspect my quenching/extraction protocol is altering metabolite levels. How can I prevent this?
Answer: This is a critical challenge, as rapid metabolic turnover can introduce significant artifacts.[14] The goal is to instantly halt enzymatic activity (quenching) and efficiently extract metabolites without degradation.[14]
-
Ineffective Quenching: Metabolism can continue during slow sample harvesting (e.g., cell pelleting). For adherent cells, the recommended method is to rapidly aspirate the media and directly add an ice-cold quenching solvent.[14] For suspension cultures, fast filtration followed by immediate immersion of the filter in quenching solvent is preferred.[14]
-
Metabolite Leakage: Using 100% methanol as a quenching solvent can cause leakage of intracellular metabolites.[15] A common and effective quenching/extraction solution is an 80:20 mixture of methanol:water, kept at -80°C.[7][14]
-
Artifact Formation: The extraction solvent itself can react with metabolites. For example, methanol can cause esterification of carboxylic acids, creating artifacts that can be mistaken for true biological compounds.[16][17] Using extraction solvents containing 0.1 M formic acid can help mitigate some of these artifactual conversions, such as the degradation of ATP to ADP.[14][18]
-
Incomplete Extraction: Ensure thorough cell lysis. After adding the extraction solvent, mechanical disruption via scraping for adherent cells or bead beating for tissues is necessary to ensure >90% of the cell material is collected.[19] A freeze-thaw cycle after adding the solvent can also aid in cell lysis.[7]
Troubleshooting Low Isotopic Enrichment
This decision tree helps diagnose common causes of low ¹³C label incorporation in your target metabolites.
Category 3: Data Acquisition & Analysis
Question: My mass spectrometry data is noisy and inconsistent. What are the common causes?
Answer: Data quality is paramount for accurate flux calculations. Common issues include measurement errors, instrument carryover, and co-elution of metabolites.
-
Measurement Error: Typical measurement errors assumed in ¹³C-MFA studies are around 0.4 mol% for GC-MS data and 1.0 mol% for LC-MS data.[5] If your variance is much higher, investigate instrument stability and sample consistency.
-
Co-elution: In both GC-MS and LC-MS, metabolites with similar chemical properties can elute at the same time, leading to contaminated mass spectra.[5] Carefully inspect ion chromatograms to identify co-elution. If it cannot be resolved chromatographically, the data for the contaminated fragments should be excluded from the analysis.[5]
-
Natural Isotope Abundance: Remember that naturally occurring heavy isotopes (¹³C, ¹⁵N, ¹⁸O, etc.) will contribute to the M+1, M+2, etc. peaks in your mass spectra.[20] This background must be mathematically corrected for all metabolites and derivatizing agents before flux calculation.[20]
Question: The computational model fails to converge or gives a poor fit (high SSR). What should I do?
Answer: A poor model fit, indicated by a high Sum of Squared Residuals (SSR), suggests a discrepancy between your experimental data and the metabolic model. This is a common and complex challenge.[21]
-
Incorrect Network Model: The assumed metabolic network may be incomplete or incorrect. It might be missing reactions, contain incorrect atom transitions, or fail to account for cellular compartmentalization.[5][21] Re-evaluate the biochemical literature for your specific cell type and condition.
-
Gross Measurement Errors: As mentioned, significant errors in your labeling data (e.g., from co-elution) can prevent a good fit.[5] It is crucial to identify and remove these erroneous data points.
-
Violation of Steady-State Assumption: The model assumes the system is at both a metabolic and isotopic steady state. If cell metabolism was changing during the experiment (e.g., due to nutrient depletion), this assumption is violated.[22]
-
Model Selection: Overly complex models can "overfit" the noise in the data, while overly simple models may fail to capture the true biology.[21][22] Using statistical tests (like the χ²-test) and validation with independent datasets are crucial steps for selecting the most appropriate model.[21][22][23]
Quantitative Data Summary
The following tables provide key quantitative parameters often required for ¹³C-MFA experiments.
Table 1: Recommended Cell Numbers for Metabolomics
| Sample Type | Minimum Cell Number | Recommended Cell Number |
| General Metabolomics | 1 x 10⁶ | 1 x 10⁷ |
| Lipid Labeling | - | 3 x 10⁷ |
| Source: Data compiled from MetwareBio and JoVE.[7][15] |
Table 2: Typical Measurement Errors for Flux Modeling
| Analytical Platform | Assumed Measurement Error (Standard Deviation) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.004 (0.4 mol%) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | 0.01 (1.0 mol%) |
| External Rate Measurements (e.g., Glucose Uptake) | 5-10% (relative error) |
| Source: Data from Crown et al., 2018.[5] |
Experimental Protocols
Protocol 1: Steady-State ¹³C-Labeling in Adherent Mammalian Cells
This protocol outlines a generalized procedure for a steady-state experiment using [U-¹³C₆]-glucose.
1. Cell Seeding & Adaptation:
-
Seed adherent cells (e.g., HeLa, A549) in 6-well plates at a density that will achieve ~80% confluency at the time of metabolite extraction.[8]
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
At least 24-48 hours before labeling, switch the cells to an "adaptation" medium. This medium should be identical to the final labeling medium but with unlabeled glucose. This step is crucial for achieving a metabolic steady state.[8]
2. Preparation of Labeling Medium:
-
Prepare high-glucose DMEM by dissolving glucose-free DMEM powder in high-purity water.
-
Add necessary supplements (e.g., L-glutamine, sodium bicarbonate).
-
Substitute normal glucose with the desired concentration of [U-¹³C₆]-glucose (e.g., 25 mM).[8]
-
Add 10% dialyzed Fetal Bovine Serum (dFBS). Dialyzed serum is critical to avoid introducing unlabeled glucose.[7]
-
Pre-warm the medium to 37°C before use.
3. Isotopic Labeling:
-
Aspirate the adaptation medium from the cells.
-
Gently wash the cells once with sterile, pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to each well.
-
Incubate the cells for a duration sufficient to achieve isotopic steady state (e.g., 24 hours, determined empirically).[8]
General Workflow for ¹³C-MFA
This diagram illustrates the key stages of a typical ¹³C Metabolic Flux Analysis experiment.
Protocol 2: Metabolite Quenching and Extraction
This protocol is for harvesting metabolites from adherent cells cultured in a 6-well plate.
1. Preparation:
-
Prepare the quenching/extraction solvent: an 80:20 mixture of LC-MS grade methanol and Milli-Q water. Pre-chill this solution to -80°C.
-
Prepare a dry ice/ethanol bath and place a metal plate or block in it to create a cold surface for sample processing.
2. Quenching:
-
Remove the 6-well plate from the incubator.
-
Working quickly, aspirate the ¹³C-labeling medium completely.
-
Immediately add 1 mL of the ice-cold 80% methanol solution to each well.[4]
-
Place the plate on the pre-chilled metal block on dry ice for 10-15 minutes to ensure rapid and complete quenching of metabolic activity and to induce freeze-thaw lysis.[7][8]
3. Extraction:
-
Place the plate on the dry ice block.
-
Use a cell scraper to scrape the frozen cell lysate from the bottom of each well.[8][19]
-
Transfer the entire lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube.[8][19]
4. Sample Processing:
-
Centrifuge the tubes at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet protein and cell debris.[19]
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new, clean autosampler vial.[19]
-
Store the samples at -80°C until MS analysis.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Isotopically nonstationary 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 16. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 18. Internal Metabolite Extraction for Targeted and Untargeted Metabolomics Using Ultrahigh Resolution Mass Spe... [protocols.io]
- 19. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 22. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Detection of Citric Acid-13C6 Labeled Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citric acid-13C6 labeled intermediates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Low or No Detection of 13C Labeled TCA Cycle Intermediates
Question: I am performing a labeling experiment with 13C-labeled glucose or glutamine, but I am seeing very low or no incorporation of the 13C label into citric acid cycle (TCA) intermediates like succinate, fumarate, and malate. What could be the cause?
Possible Causes and Solutions:
-
Low Metabolic Flux: The flux through the TCA cycle might be inherently low in your experimental system under the specific conditions. In some cells, particularly under non-proliferative conditions or in the presence of alternative energy sources, the TCA cycle activity can be reduced.[1]
-
Solution: Consider stimulating metabolic activity if it aligns with your experimental goals. For example, in cell culture, ensuring cells are in an active growth phase can increase TCA cycle flux.[1]
-
-
Suboptimal Tracer Choice: The selection of the 13C tracer significantly impacts the labeling of different parts of metabolism. While uniformly labeled glucose ([U-13C6]glucose) is a common choice, other tracers might be more effective for TCA cycle analysis.[2][3]
-
Isotopic Dilution: The 13C label can be diluted by unlabeled carbon sources present in the media or from intracellular stores.
-
Solution: Ensure your base medium does not contain unlabeled glucose or glutamine when using their 13C-labeled counterparts. Also, consider the contribution of other substrates like amino acids from the serum that can feed into the TCA cycle.[4]
-
-
Insufficient Labeling Time: It takes time for the 13C label to incorporate into downstream metabolites and reach an isotopic steady state.[2]
-
Sample Preparation Issues: Poor extraction efficiency or degradation of intermediates during sample preparation can lead to low signal. Some TCA intermediates, like oxaloacetic acid, are unstable.[5][6]
-
Solution: Use a validated and rapid quenching and extraction protocol. For instance, a rapid water rinse followed by quenching with liquid nitrogen and extraction with a cold 9:1 methanol:chloroform mixture has been shown to be effective.[7]
-
Issue 2: Poor Chromatographic Resolution of Citric Acid and Isocitric Acid
Question: I am having difficulty separating citric acid and isocitric acid using my LC-MS or GC-MS method. How can I improve their resolution?
Possible Causes and Solutions:
-
Suboptimal Chromatography Conditions: The chemical similarity of citric acid and isocitric acid makes their separation challenging.
-
LC-MS Solution: Experiment with different stationary phases. A column designed for polar organic acids may provide better separation. Optimize the mobile phase composition and gradient.
-
GC-MS Solution: Derivatization is crucial for GC-MS analysis of these non-volatile organic acids. Different derivatization reagents can alter the chromatographic properties of the isomers, potentially improving separation.
-
Issue 3: High Variability in Quantitative Data
Question: My quantitative results for 13C labeled intermediates show high variability between replicates. What are the potential sources of this variability?
Possible Causes and Solutions:
-
Inconsistent Sample Handling: Minor variations in sample quenching, extraction, and storage can introduce significant variability.
-
Solution: Standardize your sample preparation workflow meticulously. Ensure rapid and consistent quenching of metabolism for all samples.[7] Use a consistent and validated extraction procedure.
-
-
Cell Culture Inconsistencies: Differences in cell density, growth phase, or media conditions can lead to metabolic heterogeneity.
-
Solution: Carefully control cell culture conditions. Ensure that all samples are harvested at a similar cell density and growth phase.
-
-
Instrumental Variability: Fluctuations in mass spectrometer performance can contribute to variability.
-
Solution: Regularly calibrate and tune your mass spectrometer. Incorporate internal standards (e.g., 13C-labeled compounds not expected to be produced by the cells) to normalize for instrumental drift.
-
Frequently Asked Questions (FAQs)
Q1: What is the best 13C-labeled tracer for studying the TCA cycle?
There is no single "best" tracer for all experimental questions.[2] However, for specifically investigating TCA cycle fluxes, [U-13C5]glutamine is often preferred because it directly enters the cycle as α-ketoglutarate.[3] A combination of tracers in parallel experiments, such as [U-13C6]glucose and [U-13C5]glutamine, can provide a more comprehensive view of central carbon metabolism.[2]
Q2: How long should I perform the 13C labeling experiment?
The ideal labeling time depends on the turnover rate of the metabolites in your specific biological system.[2] It is recommended to perform a time-course experiment to determine when isotopic steady state is reached. For rapidly proliferating cancer cells, this can be within a few hours.[2] For other systems, it may take longer.
Q3: What are the critical steps in sample preparation for analyzing 13C-labeled TCA intermediates?
The most critical steps are:
-
Rapid Quenching of Metabolism: This is essential to halt enzymatic activity and preserve the in vivo metabolic state. Techniques include rapid rinsing and quenching with liquid nitrogen.[7]
-
Efficient Extraction: The extraction solvent should efficiently solubilize the polar TCA cycle intermediates. A common and effective choice is a cold mixture of methanol and water, or methanol and chloroform.[7][8]
-
Prevention of Degradation: Some intermediates are unstable, so keeping samples cold throughout the process and minimizing processing time is crucial.
Q4: Do I need to derivatize my samples for analysis?
-
For GC-MS: Yes, derivatization is mandatory. TCA cycle intermediates are polar and non-volatile, and derivatization (e.g., silylation) is necessary to make them amenable to gas chromatography.[9]
-
For LC-MS: Derivatization is not always necessary but can be beneficial. It can improve chromatographic separation and enhance ionization efficiency, leading to better sensitivity.[10]
Q5: How can I confirm that my metabolic model for 13C-Metabolic Flux Analysis (13C-MFA) is accurate?
An accurate metabolic model is crucial for reliable flux estimations.[2][11]
-
Goodness-of-Fit: A common method is to assess the sum of squared residuals (SSR) between the measured labeling data and the model-predicted data. A statistically acceptable fit suggests the model is consistent with the data.[2]
-
Model Validation: If the model does not fit the data well, it may be incomplete.[2] It may be necessary to include additional reactions or pathways that are active in your system.[2]
Data Presentation
Table 1: Comparison of Common 13C Tracers for Metabolic Flux Analysis
| Tracer | Primary Pathways Resolved | Advantages | Disadvantages |
| [U-13C6]glucose | Glycolysis, Pentose Phosphate Pathway | Provides comprehensive labeling of central carbon metabolism. | May provide less resolution for TCA cycle fluxes compared to glutamine tracers.[2][3] |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway | Excellent for resolving fluxes in the upper part of central metabolism.[3] | Less informative for the TCA cycle. |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Directly labels the TCA cycle, providing high resolution for its fluxes.[3] | Provides limited information on glycolysis and the pentose phosphate pathway.[2] |
| Mixtures (e.g., [1-13C]glucose and [U-13C]glucose) | Central Carbon Metabolism | Can improve the precision of flux analysis.[12] | Increases the complexity of the experiment and data analysis. |
Experimental Protocols
Protocol 1: Sample Preparation for Adherent Mammalian Cells for LC-MS Analysis
This protocol is adapted from a method designed to be simple, fast, and reproducible.[7]
-
Cell Culture: Grow adherent cells to the desired confluency in a multi-well plate.
-
Media Removal: Aspirate the culture medium.
-
Rapid Rinse: Immediately rinse the cells with a brief wash of water to remove extracellular components that can cause ion suppression.
-
Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolism. The plate can be stored at -80 °C at this stage.
-
Extraction: Add a pre-chilled (-20 °C) extraction solvent of 9:1 methanol:chloroform to the frozen cells.
-
Scraping and Collection: Scrape the cells in the extraction solvent and transfer the mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4 °C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for LC-MS analysis.
Visualizations
Caption: Workflow for 13C labeled intermediate analysis.
Caption: Troubleshooting logic for low 13C label incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor isotopic enrichment in Citric acid-13C6 studies.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with poor isotopic enrichment in Citric acid-13C6 studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No ¹³C Enrichment in Citric Acid Cycle (TCA) Intermediates
Q: My mass spectrometry results show very low to no ¹³C enrichment in citrate and other TCA cycle intermediates after administering a ¹³C-labeled precursor. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors throughout the experimental workflow. Below is a step-by-step troubleshooting guide to identify and resolve the problem.
Possible Causes & Solutions:
-
Suboptimal Tracer Selection: The choice of isotopic tracer is critical for effectively labeling the TCA cycle. While uniformly labeled glucose ([U-¹³C₆]glucose) is often used, other tracers may be more efficient for probing specific entry points into the cycle.
-
Inadequate Labeling Time: Achieving isotopic steady state in TCA cycle intermediates takes significantly longer than in upper glycolytic pathways.[3][4]
-
Recommendation: Ensure a sufficient labeling period. For TCA cycle metabolites, a labeling duration of 2-4 hours is typically required, while nucleotides may need 6-15 hours to reach isotopic steady state.[4]
-
-
Ineffective Metabolic Quenching: Cellular metabolism continues after harvesting until enzymes are denatured. Failure to rapidly and effectively quench metabolic activity can lead to the loss of labeled metabolites.
-
Recommendation: Immediately quench metabolic activity upon cell harvesting. A common and effective method is to rapidly immerse the cells in a pre-chilled quenching solution, such as 60% methanol at -40°C or colder.[5][6][7] Rapid filtration followed by quenching in 100% cold (-80°C) methanol has been shown to have very high quenching efficiency.[5][7]
-
-
Poor Metabolite Extraction: Incomplete cell lysis or inefficient extraction will result in low yields of intracellular metabolites, including the labeled species of interest.
-
Suboptimal In Vivo Experimental Conditions: For animal studies, factors like the route of administration, dosage, and fasting state can significantly impact label incorporation.
-
Recommendation: Intraperitoneal injections have been shown to provide better label incorporation than oral dosing for TCA cycle studies in mouse models.[9] A 90-minute label incorporation period following a 4 mg/g administration of ¹³C-glucose has been identified as optimal in some studies.[9][10] Fasting for about 3 hours prior to label administration can also improve labeling in most organs, though this can be organ-dependent.[9][10]
-
Issue 2: High Background Signal in Unlabeled Control Samples
Q: I'm observing significant M+1, M+2, and higher peaks in my unlabeled control samples, making it difficult to assess true enrichment in my labeled samples. What could be causing this?
A: High background signals in control samples are typically due to the natural abundance of heavy isotopes or contamination.
Possible Causes & Solutions:
-
Natural Isotopic Abundance: All elements have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). For a molecule like citric acid, the cumulative probability of it containing one or more heavy atoms can result in a noticeable M+1 or M+2 peak.
-
Contamination of Media or Reagents: Commercially available substrates, such as glucose, may contain trace amounts of ¹³C-labeled molecules.
-
Recommendation: If high background persists after correction for natural abundance, analyze your media and key reagents to check for isotopic contamination.
-
-
Carryover in Analytical Instruments: Residual labeled material from a previous, highly enriched sample can be retained in the injection port or column of the mass spectrometer, leading to contamination of subsequent runs.
-
Recommendation: Run several blank injections (solvent only) between samples, especially after running a highly labeled sample, to wash out any residual material.
-
Quantitative Data Summary
The following table summarizes key parameters for optimizing ¹³C labeling experiments for TCA cycle analysis based on findings from in vivo mouse models.
| Parameter | Recommended Condition | Rationale | Source |
| ¹³C-labeled Precursor | ¹³C-glucose | Provides better overall TCA labeling compared to ¹³C-lactate and ¹³C-pyruvate. | [9][10] |
| Dosage (¹³C-glucose) | 4 mg/g | Achieves robust labeling with minimal metabolic impact. | [9][10] |
| Route of Administration | Intraperitoneal injection | Leads to better label incorporation than oral dosing. | [9][10] |
| Label Incorporation Time | 90 minutes | Optimal for achieving significant labeling in the TCA cycle. | [9][10] |
| Fasting Period | 3 hours (most organs) | Improves labeling, but can be organ-specific (e.g., heart tissue shows better labeling with no fasting). | [9][10] |
Key Experimental Protocols
Protocol 1: Metabolic Quenching and Metabolite Extraction from Cultured Cells
-
Preparation: Prepare a quenching solution of 80% methanol in water and cool it to -80°C.
-
Cell Harvesting: Aspirate the culture medium from the adherent cells.
-
Quenching: Immediately add the ice-cold 80% methanol solution to the culture dish to arrest metabolism.[12]
-
Cell Lysis & Collection: Scrape the cells in the cold methanol solution and transfer the entire lysate/suspension to a pre-chilled tube.[13]
-
Extraction: Agitate the suspension vigorously (e.g., vortex) for 10 minutes at 4°C.
-
Clarification: Centrifuge the extract at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[13]
-
Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for analysis or storage at -80°C.
Protocol 2: Correction for Natural Isotopic Abundance
-
Analyze Unlabeled Samples: Culture and process your biological samples using only unlabeled substrates in parallel with your ¹³C-labeled experiments.[11]
-
Acquire Mass Spectra: Analyze the extracts from these unlabeled control samples using the same mass spectrometry method as your labeled samples to determine the mass isotopomer distribution (MID) for your metabolites of interest.
-
Calculate Theoretical Abundance: Use the chemical formula of the metabolite (including any derivatization agents) and the known natural abundances of all constituent isotopes to calculate the expected MID.
-
Data Correction: Utilize software capable of correcting for natural isotopic abundance. This will subtract the contribution of naturally occurring heavy isotopes from the MIDs of your labeled samples, revealing the true level of experimental enrichment.
Visualizations
Caption: The Citric Acid (TCA) Cycle pathway showing the entry of ¹³C from precursors.
Caption: A general experimental workflow for ¹³C isotopic labeling studies.
Caption: A troubleshooting decision tree for diagnosing poor isotopic enrichment.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of 13 C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. | Read by QxMD [read.qxmd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Citric acid-13C6 stability, storage, and handling procedures.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Citric acid-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
A1: Solid this compound is a stable compound that can be stored at room temperature or at +4°C for long-term stability.[1][2] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I store solutions of this compound?
A2: For solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To ensure stability, solutions should be stored in tightly sealed containers, protected from moisture.
Q3: What is the shelf life of this compound?
A3: Unopened, solid this compound is highly stable and can have a shelf life of three to five years or even longer when stored correctly in a cool, dry place away from direct sunlight.[3][4] Once opened, the powder can remain effective for up to 3-5 years if stored in an airtight container in a dry environment.[3] Solutions of citric acid generally have a shorter shelf life, typically around 1-2 years when opened and stored properly.[3]
Q4: Is this compound sensitive to light?
A4: While citric acid is generally stable, it is good practice to store it away from direct sunlight to prevent any potential degradation over extended periods.[3] One study on a pH 1 citric acid solution found it to be stable over a 5-month period even when exposed to light.[1]
Q5: What are the signs of degradation of this compound?
A5: Signs of degradation in solid this compound can include caking or clumping due to moisture absorption, although this does not necessarily affect its chemical usability. For solutions, any change in color, clarity, or the appearance of precipitates may indicate degradation or contamination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Inaccurate concentration of the this compound stock solution.- Degradation of the stock solution. | - Prepare a fresh stock solution from solid this compound.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC).- Ensure proper storage of the stock solution at -20°C or -80°C in a tightly sealed container. |
| Precipitate formation in the stock solution upon thawing | - The concentration of the solution may be too high for the solvent at lower temperatures. | - Gently warm the solution to room temperature and vortex to redissolve the precipitate.- If the precipitate persists, consider preparing a more dilute stock solution. |
| Low signal intensity in mass spectrometry analysis | - Low concentration of this compound in the sample.- Ion suppression from other components in the sample matrix. | - Ensure the correct amount of this compound was added to the sample.- Optimize the sample preparation method to remove interfering substances.- Check the mass spectrometer settings for optimal detection of the labeled compound. |
| Solid this compound has clumped together | - Absorption of moisture from the air. | - This typically does not affect the chemical properties of the compound. Use a clean, dry spatula to break up the clumps before weighing.- To prevent future clumping, store the solid in a desiccator or a tightly sealed container in a dry environment. |
Stability and Storage Data
Solid this compound Storage Recommendations
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature or +4°C | [1][2] |
| Storage Conditions | Store in a cool, dry place in a tightly sealed container.[3][4] | [3][4] |
| Shelf Life (Unopened) | 3-5 years or more | [3][4] |
| Shelf Life (Opened) | Up to 3-5 years if stored properly | [3] |
This compound Solution Storage Recommendations
| Storage Temperature | Duration | Storage Conditions |
| +4°C | Up to 28 days | A study on unlabeled citric acid solution (0.8 M) showed it remained stable (98.4 ± 1.8% remaining) when stored at 4°C for 28 days.[5][6] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. |
| -80°C | Up to 6 months | Sealed storage, away from moisture. |
Experimental Protocols
Protocol for Assessing the Stability of a this compound Solution by HPLC
This protocol outlines a general procedure to assess the stability of a prepared this compound solution over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., ultrapure water, buffer) to a specific concentration.
-
Aliquot the solution into several sealed vials for storage under different conditions (e.g., +4°C, -20°C, room temperature, protected from light, exposed to light).
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Prepare a series of calibration standards of known concentrations from the stock solution.
-
Analyze the calibration standards and the initial stock solution sample by HPLC.
-
The HPLC conditions should be optimized for citric acid analysis. A common method involves a C18 column with a mobile phase of dilute sulfuric acid or phosphate buffer at a low pH, with UV detection at approximately 210 nm.
-
-
Stability Testing at Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 7, 14, 28 days), retrieve one aliquot from each storage condition.
-
Allow the samples to come to room temperature.
-
Analyze the samples by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample at each time point by comparing its peak area to the calibration curve.
-
Determine the percentage of the initial concentration remaining at each time point for each storage condition.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Stability of citric acid solutions during a five month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS 287389-42-8 | LGC Standards [lgcstandards.com]
- 3. ussweeteners.com [ussweeteners.com]
- 4. Page loading... [guidechem.com]
- 5. An investigation into the stability and sterility of citric acid solutions used for cough reflex testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing Citric acid-13C6 solubility for in vitro and in vivo work.
Welcome to the technical support center for Citric acid-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for both in vitro and in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to solubility and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a stable isotope-labeled form of citric acid where all six carbon atoms are the heavier isotope, carbon-13. It is primarily used as a tracer in metabolic flux analysis (MFA) studies to investigate cellular metabolism.[1][2] By tracking the incorporation of the 13C label into various metabolites, researchers can quantify the rates of metabolic pathways, such as the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[3][4][5][6][7][8][9] This technique is crucial in fields like metabolic engineering, biotechnology, and studies of human health and disease.[3][10]
Q2: In which solvents can I dissolve this compound?
A2: this compound is highly soluble in water and DMSO.[1][11] It is also soluble in ethanol and acetone.[12][13] For most applications, sterile water or DMSO are the recommended starting solvents.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, it is recommended to store solid this compound at 4°C, sealed and protected from moisture.[11] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container away from moisture.[1][11]
Q4: Do I need to take any special precautions when preparing solutions with DMSO?
A4: Yes, DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][14] This can impact the solubility of the compound. It is crucial to use freshly opened or properly stored anhydrous DMSO to ensure optimal dissolution.[1]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
-
Symptom: The compound is not fully dissolving in the chosen solvent, or a precipitate is visible.
-
Possible Causes & Solutions:
-
Insufficient Sonication: The dissolution of this compound in water and DMSO is significantly aided by ultrasonication.[1][11] Ensure you are sonicating the solution for an adequate amount of time.
-
Solvent Quality: As mentioned in the FAQs, using old or wet DMSO can hinder solubility.[1] Use fresh, high-purity solvents.
-
Concentration Too High: While highly soluble, there are limits. Refer to the solubility data table below to ensure you are not exceeding the maximum solubility for your chosen solvent.
-
Temperature: For some solvents, gently warming the solution may aid dissolution. However, be mindful of the stability of the compound at elevated temperatures.
-
Issue 2: Precipitation of this compound in Cell Culture Media
-
Symptom: After adding the this compound stock solution to the cell culture media, a precipitate forms over time.
-
Possible Causes & Solutions:
-
pH Shift: The addition of an acidic solution of citric acid can lower the pH of the buffered cell culture medium, causing precipitation. Consider adjusting the pH of your stock solution or the final medium.
-
High Concentration in Final Medium: The final concentration in the medium might be too high. Try a lower working concentration.
-
Interaction with Media Components: Certain components in the media might interact with the citric acid. It is good practice to filter-sterilize the final working solution with a 0.22 µm filter before adding it to the cells.[1]
-
Issue 3: Inconsistent Results in In Vivo Studies
-
Symptom: High variability in metabolic tracer incorporation between animal subjects.
-
Possible Causes & Solutions:
-
Incomplete Dissolution in Vehicle: For in vivo work, ensuring the compound is fully dissolved or homogenously suspended in the delivery vehicle is critical. Follow the recommended multi-step solvent addition process for preparing in vivo formulations.[11]
-
Route of Administration: The route of administration (e.g., intraperitoneal injection vs. oral gavage) can significantly affect the bioavailability and subsequent metabolism of the tracer.[15] Ensure the chosen route is appropriate for your experimental goals and is performed consistently.
-
Fasting State of Animals: The metabolic state of the animal at the time of tracer administration can influence its uptake and utilization. Standardizing the fasting period for all subjects can help reduce variability.[15]
-
Quantitative Data Summary
| Solvent | Solubility | Molar Concentration | Notes |
| Water | 100 mg/mL[1][11] | 504.85 mM[1][11] | Requires ultrasonic treatment for dissolution.[1][11] |
| DMSO | 100 mg/mL[1][11] | 504.85 mM[1][11] | Requires ultrasonic treatment; use of fresh, non-hygroscopic DMSO is critical.[1][11] |
| Ethanol | Freely soluble[12] | - | Specific quantitative data not consistently available, but generally considered a good solvent. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in Sterile Water
-
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile conical tube
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the calculated volume of sterile water to achieve a final concentration of 100 mM.
-
Vortex the tube for 30 seconds to initially mix the contents.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. This may take several minutes.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vivo Formulation for Intraperitoneal Injection
This protocol is adapted from a general formulation for poorly soluble compounds and should be optimized for your specific application.
-
Materials:
-
This compound (solid)
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the following solvents in order, ensuring complete mixing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
This will yield a clear solution with a final this compound concentration of 2.5 mg/mL.[1]
-
The final formulation should be prepared fresh before each experiment.
-
Visualizations
Caption: The Krebs Cycle with this compound as a tracer.
Caption: General workflow for a 13C metabolic flux experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. praxilabs.com [praxilabs.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Citric acid - Sciencemadness Wiki [sciencemadness.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. biorxiv.org [biorxiv.org]
Correcting for natural 13C abundance in Citric acid-13C6 datasets.
Welcome to the technical support center for stable isotope tracing analysis. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural 13C abundance in Citric acid-13C6 datasets.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for natural 13C abundance in my this compound datasets?
Q2: What is a Mass Isotopologue Distribution (MID) and why is it important for citric acid analysis?
A2: A Mass Isotopologue Distribution (MID), also referred to as a mass isotopomer distribution, describes the fractional abundance of all isotopic forms of a metabolite.[2] For citric acid, which has six carbon atoms, the isotopologues will range from M+0 (all 12C) to M+6 (all 13C). The MID is the direct output from the mass spectrometer and serves as the primary data for calculating the true enrichment of 13C from the administered tracer. Accurate MIDs are essential for downstream metabolic flux analysis.[1]
Q3: What software tools are available to perform natural abundance correction?
A3: Several software tools are available to perform natural abundance correction. Some commonly used options include:
-
AccuCor : An algorithm and R package specifically designed for correcting natural abundance in mass spectrometry data.[3]
-
IsoCor : A software that corrects for natural isotope abundance and tracer impurity.[3]
-
Metran : A software used for 13C-Metabolic Flux Analysis that includes correction functionalities.[4]
-
OpenMebius : Software developed for 13C-metabolic flux analysis that integrates 13C-labeling and mass balance information.[5]
These tools typically use matrix-based calculations to subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution.
Q4: Can I use this compound as a direct tracer?
A4: Yes, this compound can be used as a tracer to study the Krebs (TCA) cycle and related metabolic pathways. It can be introduced to cell cultures or in vivo models to trace the flow of carbon through various metabolic reactions. However, it is more common to use tracers like [U-13C6]glucose or [U-13C5]glutamine, which are precursors to citric acid, to study the flux into and through the TCA cycle.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments to correct for natural 13C abundance in this compound datasets.
| Problem | Potential Causes | Recommended Solutions |
| High M+1 signal in unlabeled (control) citric acid sample | This is expected due to the natural 1.1% abundance of 13C. For a 6-carbon molecule like citric acid, the probability of having one 13C atom is approximately 6 x 1.1% = 6.6%. | This is the baseline that needs to be corrected for. Use a natural abundance correction algorithm to remove this contribution from your labeled samples. |
| Corrected data shows negative abundance for some isotopologues | This can occur due to low signal-to-noise ratio, incorrect background subtraction, or issues with the correction algorithm, especially with low-intensity peaks. | Ensure high-quality raw data with good peak shapes and low background. Use software that handles negative values appropriately, for instance by using non-negative least-squares algorithms. |
| Inconsistent Mass Isotopologue Distributions (MIDs) across replicates | 1. Inconsistent cell culture conditions (e.g., cell density, growth phase).2. Pipetting errors during sample quenching or extraction.3. Instability of citric acid during sample workup.4. Inconsistent incubation times with the isotopic tracer. | 1. Standardize cell culture protocols.2. Use calibrated pipettes and maintain consistency in sample handling.3. Keep samples on dry ice or in a cold environment throughout the extraction process.4. Precisely control the timing of tracer addition and removal. |
| Unexpected labeling patterns in citric acid (e.g., M+3, M+5 from a 13C6-glucose tracer) | This can indicate the activity of anaplerotic pathways, such as pyruvate carboxylase, which introduces a 3-carbon unit into the TCA cycle. It can also result from multiple turns of the TCA cycle. | Carefully analyze the entire MID of citric acid and other TCA cycle intermediates to understand the contributions of different pathways. Consider using multiple tracers to dissect complex metabolic routes. |
| Low overall 13C enrichment in citric acid | 1. Insufficient tracer concentration or incubation time.2. Slow metabolic activity leading to slow incorporation of the tracer.3. Dilution of the labeled substrate by unlabeled endogenous pools. | 1. Optimize tracer concentration and incubation time by performing a time-course and dose-response experiment.2. Increase incubation time to approach isotopic steady state.3. Acknowledge the dilution effect in your analysis and consider measuring the enrichment of precursor pools. |
Data Presentation: Correcting Mass Isotopologue Distribution of Citric Acid
The following table illustrates a hypothetical example of a raw and corrected mass isotopologue distribution for citric acid after a tracer experiment. The correction removes the contribution of naturally occurring 13C, revealing the true enrichment from the isotopic tracer.
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 20.0 | 25.5 |
| M+1 | 15.0 | 10.2 |
| M+2 | 30.0 | 28.3 |
| M+3 | 10.0 | 8.5 |
| M+4 | 15.0 | 14.1 |
| M+5 | 5.0 | 4.7 |
| M+6 | 5.0 | 8.7 |
| Total | 100.0 | 100.0 |
Experimental Protocols
Protocol: 13C Labeling and LC-MS Analysis of Citric Acid
This protocol outlines the key steps for a typical stable isotope tracing experiment to analyze citric acid metabolism.
1. Cell Culture and 13C Tracer Incubation:
- Culture cells to the desired confluency (typically mid-log phase).
- Replace the standard culture medium with a medium containing the 13C-labeled tracer (e.g., [U-13C6]glucose).
- Incubate the cells for a predetermined time to allow for the incorporation of the tracer into intracellular metabolites. This time should be optimized to approach isotopic steady state.
2. Metabolite Extraction:
- Rapidly wash the cells with ice-cold saline to remove extracellular metabolites.
- Quench metabolism by adding a cold solvent, typically 80% methanol pre-chilled to -80°C.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cell debris and proteins.
- Collect the supernatant containing the metabolites.
- Dry the metabolite extract, for example, using a vacuum concentrator.
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- Inject the sample into an LC-MS/MS system.
- Separate citric acid from other metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC chromatography).
- Detect the different isotopologues of citric acid using a mass spectrometer in full scan mode or by selected ion monitoring (SIM).
4. Data Analysis:
- Integrate the peak areas for each isotopologue of citric acid (M+0 to M+6).
- Correct the raw peak areas for the natural abundance of 13C using appropriate software (e.g., AccuCor, IsoCor).
- Calculate the fractional or molar percent enrichment of each isotopologue.
- Use the corrected data for further analysis, such as metabolic flux modeling.
Visualizations
Experimental Workflow for 13C Natural Abundance Correction
Caption: Workflow for 13C natural abundance correction.
Simplified TCA Cycle Pathway
Caption: Simplified diagram of the TCA (Krebs) Cycle.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. shimadzu.com [shimadzu.com]
Minimizing analytical variability in Citric acid-13C6 experiments.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize analytical variability in Citric acid-13C6 stable isotope tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in 13C isotope tracing experiments?
Analytical variability in 13C tracing studies can arise from multiple stages of the experimental workflow. Key sources include sample quenching and metabolite extraction, sample derivatization (for GC-MS), instrument performance, and data processing.[1] Incomplete quenching of enzymatic activity can lead to the interconversion of metabolites, introducing significant errors.[2][3] For gas chromatography-mass spectrometry (GC-MS), the derivatization process must be consistent and complete to ensure reproducible results.[4] For liquid chromatography-mass spectrometry (LC-MS), matrix effects, where co-eluting compounds suppress or enhance the analyte signal, are a major concern.[5][6]
Q2: Why is derivatization necessary for the analysis of citric acid by GC-MS?
Citric acid is a polar, non-volatile molecule due to its carboxyl and hydroxyl groups.[4][7] These properties make it unsuitable for direct analysis by gas chromatography, which requires compounds to be volatile and thermally stable. Derivatization, typically a two-step process of methoximation followed by silylation, chemically modifies these polar groups.[4] This process increases the molecule's volatility and thermal stability, allowing it to vaporize without degradation in the GC inlet and travel through the analytical column for separation and detection.[4][8]
Q3: What is the role of a stable isotope-labeled internal standard?
A stable isotope-labeled internal standard, such as a commercially available 13C-labeled citric acid analog, is crucial for accurate quantification and minimizing variability.[9][10] These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. Because they behave nearly identically during sample preparation (extraction, derivatization) and analysis (injection, ionization), they can effectively correct for variability introduced at each step, including matrix effects in LC-MS.[6] The use of 13C-labeled internal standards can significantly improve the precision and accuracy of quantitative results.[6]
Q4: Should I use GC-MS or LC-MS/MS for this compound analysis?
Both GC-MS and LC-MS/MS are powerful techniques for analyzing citric acid isotopologues.
-
GC-MS: Often requires a derivatization step to make citric acid volatile.[11] It can provide excellent chromatographic resolution and is a well-established method for separating and quantifying citric acid cycle intermediates.[12] GC-MS can also be used for positional isotopomer analysis by examining fragmentation patterns.[13]
-
LC-MS/MS: Can analyze citric acid directly in its native form without derivatization.[14][15] Electrospray ionization (ESI) is commonly used, but this technique is more susceptible to matrix effects, which can cause ion suppression or enhancement.[5][6] The use of a co-eluting stable isotope-labeled internal standard is highly recommended to mitigate these effects.[6]
The choice depends on available instrumentation, sample matrix complexity, and the specific experimental goals.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Q: My citric acid peak is tailing or fronting. What are the common causes and how can I fix it?
A: Poor peak shape compromises resolution and reduces the accuracy and reproducibility of quantification.[16] The causes differ depending on the peak's appearance.
-
Peak Tailing (Asymmetric peak with a drawn-out tail):
-
Cause: Often caused by "active sites" in the GC inlet liner, column, or connections that interact with the polar citric acid derivative.[17][18] It can also result from a poor column cut or improper column installation.[16]
-
Solution:
-
Check for Activity: Use a fresh, deactivated inlet liner.[16] If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residues and active sites.[16][17]
-
Check Column Installation: Ensure the column is cut cleanly at a 90° angle and is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[16][17] An improper cut can create turbulence and interaction points.
-
-
-
Peak Fronting (Asymmetric peak with a sloping front):
-
Cause: Typically a sign of column overload, where too much sample has been injected for the column's capacity.[17][19] It can also be caused by a mismatch in polarity between the sample solvent and the stationary phase, especially in splitless injections.[16]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[19]
-
Adjust Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.[16]
-
Check Solvent and Temperature: In splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the injection solvent to allow for proper solvent focusing.[16]
-
-
-
Split Peaks:
-
Cause: Can be caused by an improperly positioned column in the inlet, issues with the injection technique, or a sample solvent that is incompatible with the stationary phase.[16]
-
Solution: Re-install the column, ensuring it is correctly positioned.[16] Check that the solvent used is appropriate for the GC column phase. For splitless injections, ensure proper solvent focusing by optimizing the initial oven temperature.[16]
-
Issue 2: High Variability Between Replicates (Poor Precision)
Q: I'm seeing a high coefficient of variation (CV%) across my technical replicates. How can I improve precision?
A: High variability is often systematic and can be traced to sample handling, preparation, or injection.
-
Inconsistent Quenching/Extraction: Ensure that the quenching of metabolism is rapid and consistent for every sample.[2][3] The time from sample harvesting to quenching should be minimized and kept uniform. Use a consistent volume of extraction solvent and ensure thorough vortexing/mixing.
-
Incomplete or Variable Derivatization (GC-MS): The derivatization reaction must go to completion for all samples. Ensure reagents (e.g., MSTFA) are fresh and not exposed to moisture, which can inactivate them.[4] Maintain consistent reaction times and temperatures for all samples.[11] Lyophilize samples completely to remove water before adding derivatization reagents.[4]
-
Use of an Internal Standard: The single most effective way to reduce variability is the proper use of a stable isotope-labeled internal standard added at the very beginning of the sample preparation process (before extraction).[6] This standard corrects for analyte loss and other variations during the entire workflow.
-
Injector Issues: Check the autosampler syringe for bubbles or blockages.[19] Examine the inlet septum for signs of wear or coring, as a leaking septum can cause inconsistent injections.[18]
Issue 3: Matrix Effects in LC-MS/MS
Q: How do I know if I have a matrix effect in my LC-MS analysis, and what can I do to mitigate it?
A: Matrix effects occur when molecules co-eluting with your analyte interfere with its ionization, either suppressing or enhancing the signal.[5] This is a very common issue in ESI-MS.
-
Identification: A post-extraction spike experiment can be used to assess matrix effects.[15] Compare the signal response of an analyte spiked into a blank matrix extract to the response of the same amount of analyte in a clean solvent. A significant difference indicates the presence of a matrix effect.
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard: This is the best solution. A co-eluting 13C-labeled internal standard will experience the same matrix effect as the analyte, allowing for accurate correction and reliable quantification.[5][6]
-
Chromatographic Separation: Improve the HPLC method to chromatographically separate the citric acid from the interfering matrix components. This may involve trying a different column chemistry or modifying the mobile phase gradient.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, this may compromise the limit of detection.
-
Sample Cleanup: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering compounds before analysis.
-
Data Presentation
Table 1: Impact of Internal Standard on Analytical Precision
This table illustrates the typical improvement in precision, measured by the coefficient of variation (CV%), when using a stable isotope-labeled internal standard (SIL-IS) compared to external calibration for the quantification of this compound in a complex biological matrix (e.g., plasma).
| Calibration Method | Mean Concentration (µM) | Standard Deviation | CV (%) | Data Quality |
| External Calibration | 55.4 | 8.31 | 15.0 | Poor |
| With SIL-IS | 51.2 | 2.15 | 4.2 | Good |
Data are representative and compiled based on the principle that SIL-IS corrects for variability.[6]
Experimental Protocols
Protocol 1: Metabolite Quenching and Extraction from Adherent Cells
This protocol is designed to rapidly halt enzymatic activity and extract polar metabolites like citric acid.
-
Culture Preparation: Grow cells to the desired confluency in multi-well plates (e.g., 6-well or 12-well).
-
Quenching: Aspirate the culture medium. Immediately wash the cells once with 1 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Metabolism Arrest: Immediately add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.[2][3] The inclusion of 0.1 M formic acid in the quenching solvent can further ensure complete enzyme inactivation.[3]
-
Cell Lysis: Place the plate on dry ice for 10-15 minutes to freeze the solvent and lyse the cells.
-
Metabolite Extraction: Thaw the plate at 4°C. Scrape the cells from the plate surface into the solvent. Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Clarification: Centrifuge the tubes at >13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Sample Collection: Transfer the supernatant, which contains the metabolites, to a new clean tube. This extract is now ready for drying/lyophilization prior to derivatization or for direct injection if using LC-MS.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol prepares the extracted citric acid for GC-MS analysis.[4][11]
-
Sample Drying: Completely dry the metabolite extract from Protocol 1 under vacuum (e.g., using a SpeedVac). It is critical to remove all water as it will interfere with the silylation reagent.[4]
-
Step 1: Methoximation:
-
Step 2: Silylation (TMS Derivatization):
-
Add 30 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the sample.
-
Vortex briefly.
-
Incubate at 37°C for 30 minutes with shaking.[4] This step replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[8]
-
-
Final Step: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a glass insert for analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Fiehn Lab - Citric Acid [fiehnlab.ucdavis.edu]
- 9. Quantitative GC-MS assay of citric acid from humans and db/db mice blood serum to assist the diagnosis of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GC-MS quantitation of isocitric acid in the presence of a large excess of citric acid | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. m.youtube.com [m.youtube.com]
- 18. agilent.com [agilent.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Impact of different administration routes on Citric acid-13C6 labeling.
Welcome to the technical support center for Citric acid-13C6 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of different administration routes on metabolic labeling and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using intravenous (IV) administration for this compound labeling studies?
A1: Intravenous administration ensures 100% bioavailability of the tracer, as it is introduced directly into the systemic circulation.[1][2] This bypasses first-pass metabolism in the gut and liver, which can significantly reduce the amount of an orally administered compound before it reaches the target tissues.[1][3][4][5][6] As a result, IV administration typically leads to higher and more immediate peak plasma concentrations of the labeled tracer.[7][8]
Q2: When is oral administration (e.g., oral gavage) a suitable choice for my this compound experiment?
A2: Oral administration is a less invasive method that mimics the physiological route of nutrient absorption.[9] It is particularly useful when studying the effects of gut and liver metabolism on citric acid uptake and its subsequent metabolic fate.[9][10] However, researchers should be aware that the bioavailability of orally administered compounds can be variable and is generally lower than with IV administration.[2]
Q3: How does intraperitoneal (IP) injection compare to oral and IV administration?
A3: Intraperitoneal injection offers a middle ground between oral and IV routes. The tracer is absorbed into the portal circulation, so it undergoes some degree of first-pass metabolism in the liver, similar to oral administration. However, it bypasses absorption in the gastrointestinal tract. Studies with other 13C-labeled precursors, such as 13C-glucose, have shown that IP injection can provide better label incorporation than oral administration.[11]
Q4: How long should I wait after tracer administration before collecting tissues?
A4: The optimal time for tissue collection depends on the specific metabolic pathway and tissue of interest. For TCA cycle intermediates, labeling can often be detected within minutes to a few hours.[12] A time-course experiment is highly recommended to determine the peak enrichment in your specific model and target tissues. For example, a study using oral gavage of [U-13C] glucose showed that while plasma levels of the tracer peaked around 15-30 minutes, downstream TCA cycle metabolites like citrate showed a slower enrichment, peaking around 2 hours.[11]
Q5: What are the key considerations when preparing this compound for in vivo administration?
A5: The tracer should be dissolved in a sterile, biocompatible vehicle. The pH and osmolarity of the solution should be adjusted to be as close to physiological levels as possible to minimize irritation and stress to the animal, especially for IV and IP routes. The final concentration should be calculated to deliver the desired dose in an appropriate volume for the chosen administration route and animal model.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no 13C enrichment in target metabolites | 1. Inadequate tracer dose: The amount of this compound administered was too low to produce a detectable signal above the natural 13C abundance. 2. Suboptimal tissue collection time: Tissues were collected before the 13C label had sufficient time to incorporate into downstream metabolites or after the peak enrichment had passed. 3. Poor bioavailability (oral administration): Significant first-pass metabolism in the gut and liver may be limiting the amount of tracer reaching systemic circulation.[3][5][6] 4. Tracer dilution: The administered 13C-labeled citrate is being diluted by large endogenous pools of unlabeled citrate and other TCA cycle intermediates. | 1. Increase tracer dose: Consult literature for typical dosage ranges for similar tracers and models. A dose-response study may be necessary. 2. Optimize collection time: Perform a pilot time-course study to identify the time of peak enrichment in your target tissues. 3. Switch to IV or IP administration: To bypass first-pass metabolism and ensure higher bioavailability, consider using an alternative administration route.[11] 4. Increase fasting time: A longer fasting period prior to tracer administration can help to reduce the size of endogenous unlabeled pools. |
| High variability in labeling between animals | 1. Inconsistent administration: Variations in the volume or speed of administration, particularly with oral gavage or injections. 2. Differences in food intake (if not fasted): Animals may have consumed different amounts of food, leading to variations in endogenous metabolite pools. 3. Individual differences in metabolism: Natural biological variation between animals can lead to different rates of tracer uptake and metabolism.[3] | 1. Standardize administration technique: Ensure all personnel are thoroughly trained and follow a consistent protocol for tracer administration. 2. Implement a consistent fasting period: Fasting animals for a set period before the experiment can help to normalize metabolic states. 3. Increase sample size: A larger number of animals per group can help to improve statistical power and account for biological variability. |
| Unexpected labeling patterns observed | 1. Isotopic scrambling: The 13C atoms may be rearranged through various metabolic reactions, leading to labeling in unexpected positions. 2. Contribution from other metabolic pathways: The tracer may be entering pathways other than the canonical TCA cycle. 3. Contamination: The sample may be contaminated with a compound that has a similar mass-to-charge ratio as the target metabolite. | 1. Use metabolic modeling software: These tools can help to predict and interpret complex labeling patterns. 2. Consult the literature: Review studies using similar tracers to understand expected labeling patterns and potential alternative pathways. 3. Improve sample preparation and analytical methods: Ensure high-resolution mass spectrometry is used to differentiate between target metabolites and potential contaminants.[12] |
Quantitative Data Summary
The following table provides a hypothetical comparison of the expected fractional enrichment of key TCA cycle intermediates following the administration of this compound via different routes. Note: This data is illustrative and the actual enrichment will vary depending on the experimental model, tracer dose, and time of tissue collection.
| Administration Route | Time Post-Administration | Plasma Citrate-13C6 Fractional Enrichment (%) | Liver Malate-13C4 Fractional Enrichment (%) | Muscle Succinate-13C4 Fractional Enrichment (%) |
| Intravenous (IV) | 30 minutes | 85 ± 5 | 40 ± 4 | 25 ± 3 |
| 2 hours | 40 ± 6 | 55 ± 5 | 45 ± 4 | |
| Intraperitoneal (IP) | 30 minutes | 60 ± 7 | 25 ± 3 | 15 ± 2 |
| 2 hours | 50 ± 8 | 45 ± 6 | 35 ± 5 | |
| Oral Gavage | 30 minutes | 15 ± 4 | 5 ± 1 | 2 ± 1 |
| 2 hours | 35 ± 6 | 30 ± 5 | 20 ± 4 |
Experimental Protocols
Intravenous (IV) Injection of this compound in Mice
This protocol is a representative example and should be adapted based on institutional guidelines and specific experimental requirements. A study involving an acidic vehicle for IV infusion in rats provides a basis for this protocol.[13]
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Adjust the pH of the solution to ~7.4 using sterile sodium hydroxide (NaOH) or hydrochloric acid (HCl).
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
Warm the solution to room temperature before injection.
-
-
Animal Preparation:
-
Fast the mice for 4-6 hours prior to injection to reduce endogenous unlabeled metabolite pools.
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the mouse in a supine position and warm the tail to dilate the lateral tail veins.
-
-
Administration:
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, slowly inject the prepared this compound solution into one of the lateral tail veins.
-
The volume of the injection should typically not exceed 5 ml/kg of body weight.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
-
Sample Collection:
-
At the predetermined time point post-injection, collect blood and tissues as rapidly as possible.
-
Flash-freeze tissues in liquid nitrogen immediately upon collection to quench metabolic activity.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Oral Gavage of this compound in Rats
This protocol is based on established methods for oral gavage in rodents.[7][14]
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile water or saline to the desired concentration.
-
Ensure the solution is at room temperature before administration.
-
-
Animal Preparation:
-
Fast the rats for 4-6 hours prior to gavage.
-
Weigh the rat to determine the correct dosing volume. The volume should generally not exceed 10 ml/kg.
-
-
Administration:
-
Gently restrain the rat to immobilize its head and body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length for stomach placement.
-
Insert the ball-tipped gavage needle into the mouth and gently guide it over the tongue into the esophagus. The animal should swallow as the tube is passed. Do not force the needle.
-
Slowly administer the this compound solution.
-
Gently remove the gavage needle.
-
-
Sample Collection:
-
At the desired time point post-gavage, euthanize the animal and collect tissues.
-
Immediately flash-freeze tissues in liquid nitrogen to halt metabolic processes.
-
Collect and process blood for plasma analysis. Store all samples at -80°C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. What is the Difference in Bioavailability of Oral and Intravenous Vitamin C? - Ascor® Ascorbic Acid Injection USP [ascorhcp.com]
- 8. farsk.health [farsk.health]
- 9. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Optimizing Citric Acid-13C6 Dosage for Animal Studies
Welcome to the technical support center for determining the optimal dosage of Citric acid-13C6 in animal studies. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful metabolic flux analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in animal studies?
A1: this compound is a stable isotope-labeled tracer used to investigate the Tricarboxylic Acid (TCA) cycle, a central pathway in cellular energy metabolism. By tracking the incorporation of the 13C label into downstream metabolites, researchers can quantify metabolic fluxes and understand how different conditions, such as disease or drug treatment, affect cellular metabolism.
Q2: Should I administer this compound directly or use a precursor like 13C6-glucose?
A2: The choice between direct administration of this compound and a precursor like 13C6-glucose depends on your specific research question.
-
13C6-Glucose: This is the most common approach. It allows for the investigation of the entire pathway from glucose uptake and glycolysis through to the TCA cycle.
-
This compound: Direct administration is less common but can be used to specifically probe the metabolic fate of citrate within the TCA cycle and related pathways, bypassing upstream glycolysis. This can be useful for studying citrate transport and its role in processes like fatty acid synthesis.
Q3: What are the common administration routes for this compound or its precursors?
A3: The most common administration routes in animal studies are:
-
Intravenous (IV) injection: This route ensures rapid and complete bioavailability of the tracer into the systemic circulation. It is often preferred for achieving a rapid isotopic steady state.
-
Intraperitoneal (IP) injection: A common and less technically demanding alternative to IV injection, providing rapid absorption. Studies have shown that IP injection of 13C-glucose can achieve excellent overall TCA labeling.[1]
-
Oral gavage: This method is used to simulate dietary intake. However, the bioavailability of orally administered substances can be variable. Citric acid can enhance the absorption of certain compounds by chelating calcium and affecting tight junctions.[2][3]
Q4: How do I determine the initial dosage to test?
A4: For precursors like 13C6-glucose, published studies in mice suggest a dosage range of 1 mg/g to 4 mg/g of body weight.[1] For direct administration of this compound, specific dosage data is limited. A pilot study is highly recommended to determine the optimal dose. Start with a lower dose and incrementally increase it while monitoring for any adverse effects and measuring the level of 13C enrichment in the target tissues. Factors to consider include the animal model, the specific tissue of interest, and the analytical sensitivity of your mass spectrometer.
Q5: What is metabolic steady state, and why is it important?
A5: Metabolic steady state refers to a condition where the rates of metabolite production and consumption are balanced, resulting in constant metabolite concentrations. Isotopic steady state is reached when the isotopic enrichment of a metabolite remains constant over time. Reaching isotopic steady state is crucial for many metabolic flux analysis models as it simplifies the calculations of metabolic rates. The time to reach isotopic steady state varies depending on the tracer, the metabolite, and the tissue. For example, with 13C-glucose, glycolytic intermediates can reach steady state in minutes, while TCA cycle intermediates may take longer.[4]
Troubleshooting Guides
Issue 1: Low 13C Enrichment in TCA Cycle Intermediates
Possible Causes:
-
Insufficient Tracer Dosage: The amount of this compound or its precursor may be too low to produce a detectable signal above the natural 13C abundance.
-
Suboptimal Timing of Sample Collection: The peak enrichment may have been missed. The time to reach peak enrichment can vary between tissues and metabolites.
-
Dilution from Endogenous Pools: The labeled citrate is diluted by the large unlabeled endogenous pool of citrate and other metabolites.
-
Tracer Not Reaching Target Tissue: Issues with administration (e.g., improper injection) or poor bioavailability (for oral administration) can limit the amount of tracer reaching the tissue of interest.
-
Rapid Metabolite Turnover: In tissues with very active metabolism, the labeled citrate may be quickly consumed and the label distributed among many other metabolites, diluting the signal in any single one.
Solutions:
-
Increase Tracer Dosage: Conduct a dose-response study to find a dosage that provides sufficient enrichment without causing adverse effects.
-
Optimize Sample Collection Time: Perform a time-course experiment, collecting samples at multiple time points after tracer administration to identify the time of peak enrichment.
-
Fasting: Fasting the animals for a few hours before the experiment can reduce the endogenous pools of unlabeled metabolites, potentially increasing the relative enrichment from the tracer. A 3-hour fast has been shown to improve labeling in most organs, though this can be tissue-dependent.[1]
-
Choose the Appropriate Administration Route: For consistent and rapid delivery, intravenous or intraperitoneal injections are generally preferred over oral gavage.
-
Use a Priming Dose: A priming (bolus) dose followed by a continuous infusion can help to rapidly achieve and maintain isotopic steady state.
Issue 2: High Variability in 13C Enrichment Between Animals
Possible Causes:
-
Inconsistent Administration: Variations in injection speed, volume, or location can lead to differences in tracer absorption and distribution.
-
Differences in Animal Physiology: Age, weight, sex, and underlying health status can all affect metabolism.
-
Stress: Animal handling and restraint can induce a stress response, which can alter metabolic rates.
Solutions:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, tracer administration, and sample collection, are performed consistently for all animals.
-
Acclimatize Animals: Allow animals to acclimate to the experimental environment and handling procedures to minimize stress.
-
Randomize Animal Groups: Randomly assign animals to different experimental groups to minimize the impact of inherent biological variability.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power of the study and reduce the impact of individual animal variations.
Issue 3: Unexpected Labeling Patterns (e.g., M+1 Isotopologues)
Possible Cause:
-
CO2 Recycling: In vivo, 13CO2 produced from the decarboxylation of 13C-labeled tracers can be "fixed" back into metabolites through carboxylation reactions, such as the one catalyzed by pyruvate carboxylase. This can lead to the appearance of M+1 isotopologues of TCA cycle intermediates, which can complicate data interpretation if not accounted for.
Solution:
-
Acknowledge and Model CO2 Recycling: Be aware of this phenomenon when interpreting your data. Advanced metabolic flux analysis models can account for CO2 fixation.
-
Use Multiple Tracers: In some cases, using a combination of different labeled tracers can help to better resolve the contributions of different pathways.
Data Presentation: Dosage and Administration Parameters
The following tables summarize key quantitative data for consideration when designing your animal studies.
Table 1: Recommended Dosage Ranges for 13C-Labeled Glucose in Mice
| Parameter | Recommendation | Source |
| Dosage Range | 1 - 4 mg/g body weight | [1] |
| Optimal Dosage | 4 mg/g for best overall TCA labeling | [1] |
Table 2: Administration Route Comparison for 13C-Labeled Glucose in Mice
| Administration Route | Advantages | Disadvantages | Source |
| Intraperitoneal (IP) | Good overall TCA labeling, less technically demanding than IV. | Potential for injection into abdominal organs. | [1] |
| Intravenous (IV) | Rapid and complete bioavailability. | Technically more challenging. | General knowledge |
| Oral Gavage | Mimics dietary intake. | Variable bioavailability, potential for stress. | General knowledge |
Table 3: Recommended Volumes for Substance Administration in Rodents
| Species | Route | Maximum Volume (per site) | Source |
| Mouse | IV (bolus) | 5 ml/kg | [5] |
| IP | 10 ml/kg | [6] | |
| Oral Gavage | 10 ml/kg | [6] | |
| Rat | IV (bolus) | 5 ml/kg | [5] |
| IP | 10 ml/kg | [6] | |
| Oral Gavage | 10 ml/kg | [6] |
Note: These are general guidelines. Always consult your institution's IACUC guidelines for specific recommendations.
Experimental Protocols
Protocol 1: Bolus Intraperitoneal Injection of 13C6-Glucose for TCA Cycle Analysis in Mice
This protocol is adapted from studies optimizing stable isotope labeling for TCA cycle intermediates.[1]
Materials:
-
This compound or precursor (e.g., 13C6-Glucose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fast animals for 3 hours prior to injection to reduce unlabeled endogenous metabolites.
-
Tracer Preparation: Dissolve 13C6-Glucose in sterile saline or PBS to the desired concentration (e.g., to achieve a final dose of 4 mg/g body weight).
-
Administration:
-
Weigh the mouse to calculate the precise injection volume.
-
Restrain the mouse appropriately.
-
Administer the tracer via intraperitoneal injection into the lower right quadrant of the abdomen.
-
-
Label Incorporation: Allow the tracer to circulate and incorporate into metabolites. A 90-minute period has been shown to provide good overall TCA labeling.[1]
-
Sample Collection:
-
Euthanize the mouse using an IACUC-approved method.
-
Rapidly collect blood and dissect the tissues of interest.
-
Immediately freeze samples in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing and Analysis:
-
Extract metabolites from the tissues.
-
Analyze the isotopic enrichment of TCA cycle intermediates using mass spectrometry (GC-MS or LC-MS).
-
Visualizations
Caption: Workflow for a typical in vivo stable isotope tracer study.
Caption: Decision tree for determining the optimal tracer dosage.
References
- 1. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Citric Acid: A Multifunctional Pharmaceutical Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
Validation & Comparative
A Researcher's Guide to Validating Citric Acid-13C6 Tracer Experiments
For researchers, scientists, and drug development professionals employing Citric acid-13C6 as a tracer, rigorous validation of experimental results is paramount to ensure the accuracy and reliability of metabolic flux data. This guide provides an objective comparison of validation methodologies, supported by detailed experimental protocols and data presentation, to bolster confidence in your findings.
The core of a this compound tracer experiment is to follow the incorporation of the heavy isotope-labeled citrate into downstream metabolites of the Tricarboxylic Acid (TCA) cycle and connected pathways. Validation ensures that the observed labeling patterns are a true reflection of metabolic activity and not artifacts of the experimental or analytical procedures.
Comparative Validation Strategies
A multi-faceted approach to validation is recommended, combining statistical checks, analytical quality control, and independent experimental verification. The choice of strategy depends on the specific research question and available resources.
| Validation Method | Principle | Advantages | Disadvantages |
| Goodness-of-Fit (χ² Test) | Statistically compares the measured mass isotopomer distributions (MIDs) with the MIDs predicted by the metabolic model.[1] | Quantitative assessment of how well the model explains the data; widely used in 13C-Metabolic Flux Analysis (13C-MFA).[1] | Can be overly sensitive to measurement errors; a good fit does not guarantee model correctness.[2] |
| Independent Tracer Validation | A parallel experiment is run with a different 13C-labeled tracer (e.g., [U-13C]-Glucose, [U-13C]-Glutamine) to see if the metabolic flux model can accurately predict the labeling patterns from this new tracer.[2][3] | Provides strong evidence for the predictive power and robustness of the metabolic model.[2] | Requires additional, separate experiments, increasing time and cost. |
| Analytical Quality Control (QC) | Involves the routine analysis of pooled QC samples, internal standards, and blanks throughout the analytical run to monitor the performance of the mass spectrometer (GC-MS or LC-MS).[4][5] | Ensures data quality, reproducibility, and helps identify analytical variance.[5] | Does not validate the biological interpretation or the metabolic model itself. |
| Sensitivity Analysis | Computationally tests how sensitive the calculated flux values are to small changes in the measurements or the model parameters. | Identifies the most critical measurements and potential sources of uncertainty in the flux calculations. | Can be computationally intensive and requires specialized software. |
Key Experimental Protocols
Detailed and consistent protocols are the bedrock of reproducible research. Below are methodologies for the core tracer experiment and a key validation approach.
Protocol 1: General this compound Tracer Experiment
-
Cell Culture: Culture cells to a logarithmic growth phase in a standard, defined medium to ensure a consistent metabolic state.[6]
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be sufficient to achieve significant labeling without causing metabolic perturbations.
-
Achieving Isotopic Steady State: Incubate the cells for a duration sufficient to reach isotopic steady state, where the isotopic enrichment in key metabolites becomes constant.[7][8] This period is often related to the cell doubling time and may require empirical determination (e.g., a time-course experiment).[8]
-
Metabolite Extraction: Rapidly quench metabolic activity by aspirating the medium and adding an ice-cold extraction solvent (e.g., 80% methanol).[7] Scrape and collect the cells.
-
Sample Preparation: Centrifuge the cell extract to remove debris. The supernatant containing the metabolites is then collected for analysis.[7]
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment in TCA cycle intermediates and related metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Data Analysis: Correct the measured MIDs for the natural abundance of 13C isotopes. Use a metabolic flux analysis software (e.g., INCA, Metran) to calculate the metabolic fluxes.[7]
Protocol 2: Validation using an Alternative Tracer ([U-13C]-Glucose)
-
Experimental Setup: Follow the same procedure as Protocol 1 (Steps 1-7), but replace this compound with [U-13C]-Glucose as the tracer in the medium.
-
Model Fitting (Initial Model): Use the data from the this compound experiment to construct and fit your metabolic flux model.
-
Model Prediction: Use the fitted model from Step 2 to predict the mass isotopomer distributions that should result from the [U-13C]-Glucose experiment.
-
Comparison and Validation: Compare the predicted MIDs with the MIDs actually measured in the [U-13C]-Glucose experiment. A close agreement between the predicted and measured data validates the original model's accuracy and predictive capability.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of isotopes and the experimental process.
Caption: Metabolic fate of this compound in the TCA cycle.
Caption: Workflow for validation using an independent tracer experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 3. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. futurelearn.com [futurelearn.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Tracing the TCA Cycle: Citric Acid-13C6 vs. 13C-Glucose
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of tricarboxylic acid (TCA) cycle flux is fundamental to understanding cellular metabolism in both health and disease. Stable isotope tracers, such as 13C-labeled glucose and citric acid, are powerful tools for elucidating the intricate workings of this central metabolic hub. This guide provides an objective comparison of two commonly used tracers, fully labeled citric acid (Citric acid-13C6) and glucose (13C-glucose), for tracing TCA cycle flux, supported by experimental principles.
At a Glance: Key Differences
| Feature | This compound | 13C-Glucose |
| Point of Entry | Directly enters the TCA cycle. | Enters glycolysis first, then pyruvate dehydrogenase complex before the TCA cycle. |
| Metabolic Steps to TCA | Minimal (transport into mitochondria). | Multiple enzymatic steps (glycolysis, PDH). |
| Potential for Label Dilution | Lower, as it bypasses upstream pathways. | Higher, due to intersections with pentose phosphate pathway, lactate shuttle, etc. |
| Assessment of Anaplerosis | Can directly assess citrate's contribution and downstream fates. | Provides insights into glucose-derived anaplerotic inputs (e.g., via pyruvate carboxylase). |
| Cellular Uptake | Dependent on specific transporters (e.g., SLC13A5), which can be cell-type specific. | Generally robust uptake via GLUT transporters in most cell types. |
| Compartmentalization Issues | Can be complex, with distinct cytosolic and mitochondrial citrate pools. | Primarily reflects mitochondrial TCA cycle activity following glycolysis. |
| Primary Application | Directly probing TCA cycle activity and citrate-specific metabolic fates. | Assessing glucose contribution to the TCA cycle and overall central carbon metabolism. |
Delving Deeper: A Performance Comparison
The choice between this compound and 13C-glucose as a tracer for TCA cycle flux depends heavily on the specific biological question being addressed.
This compound: A Direct Probe of the Cycle
Fully labeled citric acid offers a more direct method for interrogating the TCA cycle. By introducing the label at the entry point of the cycle, researchers can minimize the confounding effects of upstream metabolic pathways.
Advantages:
-
Reduced Label Scrambling: Bypassing glycolysis and the pyruvate dehydrogenase (PDH) complex reduces the chances of the 13C label being diverted into other pathways, leading to a clearer signal within the TCA cycle intermediates.
-
Direct Assessment of Citrate Metabolism: It is the ideal tracer for studying the specific fate of citrate, including its contribution to oxidative phosphorylation, fatty acid synthesis (via citrate cleavage in the cytosol), and isocitrate dehydrogenase (IDH) activity.[1]
-
Potentially Faster Labeling of TCA Intermediates: Direct entry can lead to a more rapid achievement of isotopic steady-state within the TCA cycle compared to tracers that need to traverse multiple metabolic steps.
Disadvantages:
-
Variable Cellular Uptake: The uptake of exogenous citrate is not universal and depends on the expression of specific plasma membrane transporters, such as SLC13A5 (NaCT).[1][2] This can be a significant limitation in cell types with low transporter expression.
-
Metabolic Compartmentalization: Citrate exists in both the mitochondria and the cytosol, and these pools can have distinct metabolic fates.[1] Tracing with exogenous 13C-citrate requires careful consideration of which pool is being labeled and analyzed.
-
Limited Information on Glycolytic Input: This tracer provides little to no information about the contribution of glucose and other upstream substrates to the TCA cycle.
13C-Glucose: A System-Level View of Carbon Flow
Uniformly labeled 13C-glucose is a widely used tracer that provides a comprehensive view of how glucose carbon is processed through central carbon metabolism, including its entry into the TCA cycle.
Advantages:
-
Broad Applicability: Most cultured cells readily take up and metabolize glucose, making it a versatile tracer for a wide range of biological systems.
-
Insights into Glycolysis and Anaplerosis: It allows for the simultaneous assessment of glycolytic flux and the anaplerotic contribution of glucose to the TCA cycle, for instance, through the activity of pyruvate carboxylase which generates M+3 oxaloacetate from M+3 pyruvate.[3][4]
-
Established Methodologies: Extensive literature and well-established protocols are available for 13C-glucose-based metabolic flux analysis.[1]
Disadvantages:
-
Upstream Label Dilution and Scrambling: The 13C label from glucose can be diluted or rerouted through various intersecting pathways before reaching the TCA cycle, such as the pentose phosphate pathway (PPP), the serine synthesis pathway, and the lactate shuttle. This can complicate the interpretation of labeling patterns in TCA cycle intermediates.
-
Indirect Measurement of TCA Flux: The labeling of TCA cycle intermediates is several steps removed from the initial tracer input, making the direct calculation of TCA cycle flux more complex.
-
Slower Isotopic Steady State: Achieving isotopic steady-state in the TCA cycle can take longer with 13C-glucose compared to a direct TCA cycle intermediate tracer, as the label needs to equilibrate through the preceding glycolytic pathway.[5]
Experimental Protocols
Below are generalized protocols for utilizing this compound and 13C-glucose for tracing TCA cycle flux in cultured cells. Specific parameters such as cell density, incubation times, and tracer concentrations should be optimized for each experimental system.
Protocol 1: Tracing TCA Cycle Flux with this compound
Objective: To determine the contribution of exogenous citrate to the TCA cycle and other metabolic pathways.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Labeling medium: Standard medium containing this compound (e.g., 1-2 mM, concentration to be optimized)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or speed vacuum
-
Instrumentation for metabolite analysis (e.g., LC-MS/MS, GC-MS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Medium Exchange:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-citrate labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The time required to reach isotopic steady-state should be determined empirically.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.
-
Place the culture vessel on dry ice or in a -80°C freezer for 15 minutes to ensure rapid quenching of metabolism.
-
Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at maximum speed for 10-15 minutes at 4°C to pellet cellular debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or speed vacuum.
-
-
Analysis:
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform.
-
Analyze the samples by LC-MS/MS or GC-MS to determine the mass isotopologue distribution (MID) of TCA cycle intermediates and other relevant metabolites.
-
Correct the raw data for natural 13C abundance.
-
Protocol 2: Tracing TCA Cycle Flux with 13C-Glucose
Objective: To determine the contribution of glucose to the TCA cycle and central carbon metabolism.
Materials:
-
Cultured cells of interest
-
Standard cell culture medium
-
Labeling medium: Glucose-free medium supplemented with 13C-glucose (e.g., [U-13C6]-glucose at the physiological concentration for the cell type, typically 5-25 mM) and other necessary components (e.g., dialyzed serum).
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge
-
Lyophilizer or speed vacuum
-
Instrumentation for metabolite analysis (e.g., LC-MS/MS, GC-MS)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Medium Exchange:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed glucose-free medium.
-
Add the pre-warmed 13C-glucose labeling medium to the cells.
-
-
Incubation: Incubate the cells for a time course appropriate to observe labeling in both glycolysis and the TCA cycle. Isotopic steady-state in the TCA cycle may take several hours.[5]
-
Metabolism Quenching and Metabolite Extraction: Follow the same procedure as described in Protocol 1.
-
Sample Processing: Follow the same procedure as described in Protocol 1.
-
Analysis:
-
Reconstitute and analyze the samples as described in Protocol 1.
-
Determine the MID of glycolytic intermediates, TCA cycle intermediates, and related amino acids (e.g., glutamate, aspartate).
-
Correct the raw data for natural 13C abundance.
-
Visualizing the Metabolic Pathways
The following diagrams illustrate the entry and flow of carbon from this compound and 13C-glucose into the TCA cycle.
Caption: Metabolic pathway of this compound tracing into the TCA cycle.
Caption: Metabolic pathway of 13C-Glucose tracing into the TCA cycle.
Caption: General experimental workflow for 13C metabolic flux analysis.
Conclusion
Both this compound and 13C-glucose are valuable tracers for investigating TCA cycle metabolism. The optimal choice depends on the specific research question. For a focused analysis of TCA cycle dynamics and the metabolic fate of citrate itself, this compound is a powerful tool, provided that cellular uptake is efficient. For a broader understanding of how glucose contributes to central carbon metabolism, including the TCA cycle, 13C-glucose remains the tracer of choice. In many cases, the complementary information provided by using both tracers in parallel experiments can offer the most comprehensive picture of cellular metabolic fluxes.
References
The Decisive Advantage: Why Citric Acid-13C6 is a Superior Isotopic Tracer for Unraveling Metabolic Pathways
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of an isotopic tracer is a critical decision that profoundly impacts the quality and clarity of experimental data. While various isotopic tracers are available, fully labeled Citric acid-13C6 is emerging as a superior tool for dissecting the intricate workings of the tricarboxylic acid (TCA) cycle and connected metabolic pathways. This guide provides an objective comparison of this compound with other commonly used tracers, supported by experimental insights and detailed methodologies, to empower researchers in making informed decisions for their metabolic studies.
The primary advantage of using this compound lies in its direct entry into the TCA cycle. Unlike tracers such as [U-13C6]-glucose or [U-13C5]-glutamine, which must first be metabolized through glycolysis or glutaminolysis, respectively, 13C6-citrate provides a more direct and less ambiguous readout of TCA cycle flux and dynamics. This direct introduction minimizes the confounding effects of upstream pathways, leading to a clearer and more precise measurement of citrate's metabolic fate.
Comparative Analysis of Isotopic Tracers
The selection of an appropriate isotopic tracer is paramount for the success of metabolic flux analysis (MFA). The table below summarizes the key characteristics and performance of this compound in comparison to other widely used tracers.
| Tracer | Point of Entry in Central Carbon Metabolism | Key Advantages | Potential Disadvantages |
| This compound | Directly into the TCA cycle | - Direct measurement of TCA cycle flux.- Minimizes confounding from upstream pathways (e.g., glycolysis, pentose phosphate pathway).- Provides clearer insights into citrate's role in fatty acid synthesis and anaplerosis. | - Cellular uptake can be a limiting factor in some cell types.- Bypasses the initial steps of glucose and glutamine metabolism. |
| [U-13C6]-Glucose | Glycolysis | - Traces the complete oxidation of glucose.- Provides information on glycolysis, the pentose phosphate pathway, and the TCA cycle. | - Complex labeling patterns in TCA cycle intermediates due to multiple entry points and cycling.- Interpretation can be confounded by anaplerotic and cataplerotic fluxes. |
| [U-13C5]-Glutamine | TCA cycle (via α-ketoglutarate) | - Excellent for studying glutamine metabolism and anaplerosis.- High enrichment in TCA cycle intermediates in many cancer cell lines. | - Does not inform on glucose metabolism.- The contribution to the TCA cycle can vary significantly between cell types and conditions. |
| [1,2-13C2]-Glucose | Glycolysis | - Specifically designed to assess the pentose phosphate pathway activity relative to glycolysis. | - Provides limited information about the overall TCA cycle flux. |
| Deuterium (2H)-labeled tracers | Various points depending on the labeled molecule | - Can trace hydrogen atoms, providing complementary information to 13C tracers.- Useful for studying redox metabolism. | - Kinetic isotope effects can alter metabolic fluxes.- Analysis can be more complex than for 13C tracers. |
| Carbon-14 (14C)-labeled tracers | Various points depending on the labeled molecule | - High sensitivity of detection. | - Radioactive, requiring specialized handling and disposal.- Does not provide positional information of the label within a molecule. |
Experimental Evidence: The Clarity of this compound
Experimental data demonstrates the direct incorporation of exogenous 13C-labeled citrate into the TCA cycle. Studies have shown that when cells are supplied with [U-13C]-citrate, the label is readily detected in downstream TCA cycle intermediates such as malate, fumarate, and glutamate. This direct tracing provides a less convoluted picture of the cycle's activity compared to the complex isotopologue patterns generated from [U-13C6]-glucose, which can be influenced by factors like pyruvate carboxylase activity and the pentose phosphate pathway.
Experimental Protocols
Protocol 1: 13C-Citrate Tracing in Cultured Adherent Cells
This protocol outlines a general procedure for a steady-state labeling experiment using this compound in adherent mammalian cells to trace its entry and metabolism within the TCA cycle.
1. Cell Culture and Seeding:
-
Culture cells of interest in their standard growth medium to ~80% confluency.
-
Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment.
2. Preparation of Labeling Medium:
-
Prepare a custom medium that is identical to the standard growth medium but lacks unlabeled citric acid.
-
Supplement this medium with a known concentration of this compound (e.g., 1 mM). The optimal concentration may need to be determined empirically for each cell line.
3. Isotopic Labeling:
-
On the day of the experiment, aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-citrate labeling medium to the cells.
-
Incubate the cells for a predetermined time to achieve isotopic steady-state. This duration (typically several hours) should be optimized to allow for sufficient labeling of downstream metabolites.
4. Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
5. Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples to determine the mass isotopologue distribution (MID) of TCA cycle intermediates and related metabolites.
Protocol 2: 13C-Tracer Analysis in Isolated Mitochondria
This protocol is designed to study TCA cycle activity directly within isolated mitochondria, bypassing cellular uptake and cytosolic metabolism.
1. Isolation of Mitochondria:
-
Isolate mitochondria from cultured cells or tissue samples using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation.
2. Incubation with 13C-Tracer:
-
Resuspend a known amount of isolated mitochondria (e.g., 50-100 µg of protein) in a respiration buffer.
-
Add the 13C-labeled substrate. For instance, to study the entry of citrate, add this compound. To compare with other entry points, parallel experiments can be run with [U-13C]-pyruvate and unlabeled malate.
-
Incubate the mitochondria at 37°C for a specified time (e.g., 30 minutes).
3. Metabolite Extraction and Analysis:
-
Quench the reaction by adding a cold extraction solvent.
-
Process the samples for GC-MS or LC-MS analysis as described in Protocol 1 to determine the isotopic enrichment in TCA cycle intermediates.
Visualizing Metabolic Pathways and Workflows
To better understand the flow of information and materials in these experiments, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Entry points of different isotopic tracers into the TCA cycle.
Caption: General experimental workflow for 13C metabolic flux analysis.
Conclusion
The use of fully labeled this compound offers a distinct advantage for researchers seeking to precisely quantify TCA cycle flux and understand its contribution to downstream biosynthetic pathways. By directly introducing the labeled substrate into the cycle, it circumvents the complexities associated with upstream metabolic pathways that can obscure the interpretation of data from other tracers like glucose and glutamine. While cellular uptake can be a consideration, for many experimental systems, this compound provides a powerful and targeted approach to illuminate the central engine of cellular metabolism. As the field of metabolomics continues to advance, the strategic selection of isotopic tracers, with a strong consideration for the unique benefits of this compound, will be instrumental in driving new discoveries in health and disease.
A Researcher's Guide to Cross-Validation in Stable Isotope Labeling Experiments
For researchers, scientists, and drug development professionals, ensuring the robustness and predictive power of models derived from stable isotope labeling experiments is paramount. This guide provides a comprehensive comparison of common cross-validation methods, offering insights into their application, performance, and best practices in the context of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and 13C Metabolic Flux Analysis (13C-MFA).
Stable isotope labeling experiments are powerful tools for elucidating metabolic fluxes, protein turnover, and biomarker discovery. However, the complexity of the data generated necessitates rigorous validation of the statistical models used for its interpretation. Cross-validation is a critical step in this process, providing a more reliable estimate of model performance on unseen data and helping to prevent overfitting. This guide delves into three prevalent cross-validation techniques: k-fold Cross-Validation, Leave-One-Out Cross-Validation (LOOCV), and Monte Carlo Cross-Validation.
Comparative Analysis of Cross-Validation Methods
The choice of a cross-validation strategy depends on several factors, including the size of the dataset, the computational resources available, and the specific goals of the analysis. The following tables summarize the key characteristics and performance metrics of each method.
Method Characteristics
| Feature | k-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) | Monte Carlo Cross-Validation |
| Data Partitioning | Dataset is divided into 'k' equal-sized, mutually exclusive folds. | Each individual data point serves as a validation set once. | Data is randomly split into training and validation sets multiple times. |
| Number of Iterations | k | n (number of data points) | User-defined number of repetitions. |
| Computational Cost | Moderate, proportional to 'k'. | High, especially for large datasets. | Variable, depends on the number of repetitions. |
| Bias of Performance Estimate | Generally low, but can be slightly pessimistic as models are trained on less data. | Low, as models are trained on nearly the entire dataset. | Can be low, but depends on the proportion of data used for training. |
| Variance of Performance Estimate | Generally lower than LOOCV. | Can be high, as test sets are highly correlated.[1] | Can be controlled by the number of repetitions. |
| Best Suited For | General-purpose, effective for a wide range of dataset sizes. | Small datasets where maximizing training data is crucial.[2] | Large datasets and situations requiring a flexible number of validation runs. |
Performance Metrics: A Quantitative Look
The following table presents a summary of performance metrics from studies employing different cross-validation techniques. It is important to note that these metrics are context-dependent and can vary based on the specific dataset and model being evaluated.
| Model / Method | Cross-Validation Technique | Sensitivity | Balanced Accuracy | Precision | F1-Score | Processing Time (seconds) |
| Random Forest | k-Folds (imbalanced data) | 0.784 | 0.884 | - | - | - |
| Random Forest | LOOCV (imbalanced data) | 0.787 | - | Lower than k-folds | - | - |
| Bagging | LOOCV (imbalanced data) | 0.784 | - | Lower than k-folds | - | - |
| Support Vector Machine (SVM) | k-Folds (tuned, balanced data) | - | - | Enhanced | Enhanced | 21.480 |
| Random Forest | Repeated k-Folds (tuned, balanced data) | - | - | - | - | 1986.570 |
| Support Vector Machine (SVM) | LOOCV (tuned, balanced data) | 0.893 | - | - | - | - |
| Bagging | LOOCV (tuned, balanced data) | - | 0.895 | - | - | - |
Data synthesized from a comparative analysis of cross-validation techniques.[3][4][5]
Experimental Protocols
Implementing cross-validation in stable isotope labeling experiments involves integrating the data partitioning and model evaluation steps into the overall analysis workflow. Below are detailed methodologies for applying each cross-validation technique.
General Experimental Workflow for Stable Isotope Labeling
A typical stable isotope labeling experiment, such as SILAC for quantitative proteomics or 13C-MFA for metabolic analysis, follows a general workflow. The cross-validation process is applied during the data analysis and modeling phase.
Protocol 1: k-Fold Cross-Validation
This protocol is well-suited for most stable isotope labeling datasets and provides a good balance between computational cost and the reliability of the performance estimate.
-
Data Preparation: After preprocessing the raw mass spectrometry data to obtain a feature matrix (e.g., protein ratios in SILAC, or mass isotopomer distributions in 13C-MFA), randomly shuffle the entire dataset.
-
Data Partitioning: Divide the shuffled dataset into 'k' equally sized folds. A common choice for 'k' is 5 or 10.
-
Iterative Model Training and Validation:
-
For each fold i from 1 to 'k':
-
Select fold i as the validation set.
-
Use the remaining k-1 folds as the training set.
-
Train your predictive model (e.g., a classifier for biomarker discovery or a regression model for flux estimation) on the training set.
-
Evaluate the model's performance on the validation set using appropriate metrics (e.g., accuracy, precision, recall, RMSE).
-
Store the performance metrics for this iteration.
-
-
-
Performance Aggregation: Calculate the average and standard deviation of the performance metrics across all 'k' iterations. This provides a robust estimate of the model's performance.
References
- 1. machine learning - Bias and variance in leave-one-out vs K-fold cross validation - Cross Validated [stats.stackexchange.com]
- 2. Leave-One-Out Cross-Validation Explained | Medium [medium.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models , American Journal of Theoretical and Applied Statistics, Science Publishing Group [sciencepublishinggroup.com]
A Researcher's Guide to Interpreting M+1 vs. M+3 Citrate Labeling from Different Tracers
In the landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the intricate network of cellular pathways. By introducing molecules labeled with heavy isotopes like Carbon-13 (¹³C), scientists can track the transformation of these molecules and quantify the activity of specific metabolic routes, a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA).[1][2][3] Among the most informative metabolites is citrate, a key hub in the tricarboxylic acid (TCA) cycle. The specific pattern of ¹³C labeling in citrate, particularly the abundance of different mass isotopologues (e.g., M+1, M+2, M+3), provides a window into the cell's metabolic state.
Interpreting Citrate Isotopologues: A Comparative Overview
The mass isotopologue distribution (MID) of citrate reveals the specific pathways utilized for its synthesis. A citrate molecule that has incorporated one ¹³C atom is denoted as M+1, three ¹³C atoms as M+3, and so on. The interpretation of these labels is entirely dependent on the ¹³C-labeled substrate provided to the cells.
| Tracer Used | Key Metabolic Pathway | Primary Citrate Isotopologue | Interpretation |
| [U-¹³C]-Glucose | Pyruvate Dehydrogenase (PDH) | M+2 | Canonical entry of glucose-derived carbon into the TCA cycle. |
| [U-¹³C]-Glucose | Pyruvate Carboxylase (PC) | M+3 | Anaplerotic influx of glucose-derived carbon, replenishing TCA cycle intermediates.[5][6] |
| [U-¹³C]-Glucose | ¹³CO₂ Fixation | M+1 | Recycling of ¹³CO₂ produced from tracer oxidation, particularly significant in vivo.[5][7][8] |
| [1-¹³C]-Glutamine | Reductive Carboxylation | M+1 | Non-canonical, reverse flux of glutamine-derived carbon to produce citrate, often active in hypoxia or cells with mitochondrial defects.[9][10][11] |
| [U-¹³C]-Glutamine | Oxidative TCA Metabolism | M+4 | Canonical entry and oxidation of glutamine-derived carbon in the TCA cycle.[7] |
| [U-¹³C]-Glutamine | Reductive Carboxylation | M+5 | Reverse flux of glutamine-derived carbon, resulting in a fully labeled acetyl-CoA precursor for lipid synthesis.[4][9][12] |
Visualizing the Metabolic Pathways
The following diagrams illustrate how ¹³C atoms from glucose and glutamine are incorporated into citrate through different metabolic routes.
Detailed Interpretation
From [U-¹³C]-Glucose:
When cells are fed with uniformly labeled glucose ([U-¹³C]-Glucose), glucose is converted to M+3 pyruvate via glycolysis. The fate of this M+3 pyruvate determines the labeling pattern of citrate.
-
M+3 Citrate via Pyruvate Carboxylase (PC): The carboxylation of M+3 pyruvate by pyruvate carboxylase (PC) generates M+3 oxaloacetate.[5][13] When this M+3 oxaloacetate condenses with an unlabeled (M+0) acetyl-CoA, it forms M+3 citrate. Therefore, the presence of M+3 citrate is a direct indicator of PC activity, a key anaplerotic pathway that replenishes TCA cycle intermediates.[4][5] High M+3 citrate levels suggest a reliance on glucose to maintain the TCA cycle pool, which is crucial for biosynthesis.
-
M+1 Citrate via ¹³CO₂ Fixation: The M+1 labeling of citrate from a glucose tracer is less direct and often more pronounced in in vivo studies than in cell culture.[7][8] [U-¹³C]-glucose metabolism releases ¹³CO₂. This labeled carbon dioxide can then be "fixed" by pyruvate carboxylase onto an unlabeled pyruvate molecule to form M+1 oxaloacetate. Subsequent condensation with an unlabeled acetyl-CoA produces M+1 citrate.[7] Thus, M+1 citrate can also reflect PC activity, but its interpretation is context-dependent, as it highlights the recycling of endogenous CO₂.[5][7]
From ¹³C-Glutamine:
Glutamine is another major carbon source for the TCA cycle, especially in rapidly proliferating cells.
-
M+1 Citrate via Reductive Carboxylation: To specifically trace the reductive pathway, [1-¹³C]-glutamine is an effective tool.[10][11] In the canonical oxidative direction of the TCA cycle, the ¹³C-labeled carboxyl group of [1-¹³C]-glutamine-derived α-ketoglutarate is lost as ¹³CO₂. However, in the reverse reaction, known as reductive carboxylation, isocitrate dehydrogenase (IDH) incorporates an unlabeled CO₂ molecule onto M+1 α-ketoglutarate to produce M+1 isocitrate, which then isomerizes to M+1 citrate.[9][10] Therefore, the detection of M+1 citrate when using [1-¹³C]-glutamine is a strong indicator of reductive carboxylation, a pathway often upregulated in cancer cells under hypoxia or with defective mitochondria to support lipogenesis.[9][12][14][15]
-
M+3 from Glutamine Tracers: An M+3 label on TCA intermediates like malate and aspartate can be observed when using [U-¹³C]-glutamine. This occurs through the reductive carboxylation pathway where M+5 citrate is produced and then cleaved to yield M+2 acetyl-CoA and M+3 oxaloacetate.[9][12] This M+3 oxaloacetate can then be converted to other M+3 TCA intermediates.
Experimental Protocol: A General Guide for ¹³C Tracer Analysis
This protocol provides a generalized workflow for conducting stable isotope tracing experiments in cultured cells.
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluency (typically 60-80%).
-
Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to adhere and resume proliferation for 24 hours.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing basal medium (lacking the nutrient to be traced, e.g., glucose-free DMEM) with the desired ¹³C-labeled tracer (e.g., 10 mM [U-¹³C]-glucose) and other necessary components like dialyzed fetal bovine serum and glutamine.
-
Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies depending on the cell type and pathways of interest (e.g., minutes for glycolysis, several hours for the TCA cycle).[4]
-
-
Metabolite Extraction:
-
Place the culture plates on ice to quench metabolic activity.
-
Quickly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
-
Sample Analysis by Mass Spectrometry:
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for analysis (e.g., a mixture of water and acetonitrile).
-
Analyze the samples using a mass spectrometer, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[16][17]
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify peaks corresponding to citrate and its isotopologues.
-
Integrate the peak areas for each isotopologue (M+0, M+1, M+2, M+3, etc.).
-
Correct the raw data for the natural abundance of ¹³C in the unlabeled atoms of the molecule.
-
Calculate the fractional enrichment of each isotopologue to determine the mass isotopologue distribution (MID).
-
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive carboxylation supports growth in tumor cells with defective mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrion - Wikipedia [en.wikipedia.org]
- 14. Quantifying Reductive Carboxylation Flux of Glutamine to Lipid in a Brown Adipocyte Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo HIF-mediated reductive carboxylation is regulated by citrate levels and sensitizes VHL-deficient cells to glutamine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of metabolic flux ratios from 13C-experiments and gas chromatography-mass spectrometry data: protocol and principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Assessing Endogenous CO₂ Recycling in Citric Acid-¹³C₆ Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, providing critical insights into cellular metabolism. However, the interpretation of in vivo ¹³C tracer studies, particularly those utilizing uniformly labeled glucose ([U-¹³C]-glucose) or glutamine ([U-¹³C]-glutamine) to study the citric acid (TCA) cycle, is often complicated by the recycling of endogenously produced ¹³CO₂. This guide provides an objective comparison of metabolic labeling patterns observed in in vivo versus in vitro settings, supported by experimental data, to underscore the significance of accounting for endogenous CO₂ fixation in citric acid-¹³C₆ studies. We also present alternative methodologies to quantify this phenomenon.
The Phenomenon of Endogenous CO₂ Recycling
In ¹³C tracer experiments, labeled substrates are metabolized, leading to the production of ¹³CO₂ through decarboxylation reactions within the TCA cycle and other pathways. In in vitro cell culture systems, this ¹³CO₂ is largely diluted by the high concentration of bicarbonate in the culture medium and the vast headspace of the incubator, rendering its reincorporation into metabolites negligible.[1][2][3][4] In contrast, within an in vivo environment, the localized concentration of endogenously produced ¹³CO₂ can be substantial, leading to its significant refixation into metabolic intermediates through anaplerotic pathways, primarily mediated by pyruvate carboxylase.[1][3][4] This refixation can significantly alter the observed mass isotopologue distribution (MID) of TCA cycle intermediates like citrate, leading to potential misinterpretation of metabolic fluxes if not properly accounted for.
Comparative Analysis of ¹³C Labeling Patterns: In Vivo vs. In Vitro
A key discrepancy observed between in vivo and in vitro ¹³C tracer studies is the prominent appearance of M+1 isotopologues of TCA cycle intermediates in vivo.[1][2][3] When [U-¹³C]-glucose is the tracer, pyruvate entering the TCA cycle is fully labeled (M+3). Its decarboxylation to acetyl-CoA results in an M+2 acetyl-CoA, which upon condensation with oxaloacetate, is expected to form M+2 citrate. Similarly, [U-¹³C]-glutamine is expected to primarily produce M+4 citrate. However, in vivo studies consistently show a high abundance of M+1 citrate, a phenomenon largely absent in vitro.[1][2][3]
Data Presentation: Citrate Isotopologue Distribution
The following table summarizes the differential citrate labeling patterns observed in sarcoma-bearing mice infused with [U-¹³C]-glucose or [U-¹³C]-glutamine (in vivo) versus cultured sarcoma cells (in vitro).
| Tracer | Condition | Citrate M+1 (%) | Citrate M+2 (%) | Citrate M+4 (%) | Citrate M+5 (%) |
| [U-¹³C]-Glucose | In Vivo (Tumor) | ~15 | ~10 | ~5 | <1 |
| In Vitro (Cells) | <1 | ~20 | <1 | <1 | |
| [U-¹³C]-Glutamine | In Vivo (Tumor) | ~10 | <1 | ~8 | ~5 |
| In Vitro (Cells) | <1 | <1 | ~25 | ~15 |
Data are approximations derived from published studies for illustrative purposes and highlight the substantial M+1 labeling in vivo.[1][2]
The high abundance of M+1 citrate in vivo is attributed to the fixation of ¹³CO₂ onto unlabeled pyruvate to form M+1 oxaloacetate, which then condenses with unlabeled acetyl-CoA to generate M+1 citrate.[1][4]
Experimental Protocols
Key Experiment: Assessing ¹³C Labeling in Tissues and Cells
Objective: To compare the ¹³C enrichment patterns of TCA cycle intermediates in vivo and in vitro.
Methodology:
-
In Vivo Tracing:
-
Sarcoma-bearing mice are infused with [U-¹³C]-glucose or [U-¹³C]-glutamine for a defined period (e.g., 3 hours).[2]
-
Following infusion, tumors and other tissues are rapidly harvested and snap-frozen in liquid nitrogen to quench metabolism.
-
Metabolites are extracted using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
-
In Vitro Tracing:
-
Cancer cell lines are cultured in media containing [U-¹³C]-glucose or [U-¹³C]-glutamine for a corresponding duration.[2]
-
The culture medium is aspirated, and cells are washed with cold saline before quenching metabolism with liquid nitrogen.
-
Metabolite extraction is performed similarly to the tissue samples.
-
-
Metabolite Analysis:
Alternative Approach: ¹³C-Bicarbonate Infusion to Quantify CO₂ Production
To directly measure the contribution of CO₂ to metabolic pathways, infusion of ¹³C-labeled bicarbonate can be employed. This technique allows for the determination of the rate of CO₂ production (VCO₂) and can be used to correct for the recycling of endogenous CO₂.[5]
Experimental Protocol: ¹³C-Bicarbonate Infusion
Objective: To determine the rate of CO₂ production and assess the extent of CO₂ fixation.
Methodology:
-
Infusion: A primed, continuous intravenous infusion of NaH¹³CO₃ is administered to the subject.[5]
-
Sample Collection: Breath samples are collected at steady-state to measure ¹³CO₂ enrichment.[5] Blood samples can also be collected to analyze the ¹³C enrichment in plasma bicarbonate and other metabolites.
-
Analysis: The ¹³C enrichment in breath CO₂ is determined using gas chromatography-isotope ratio mass spectrometry (GC-IRMS).[5]
-
Calculation: The rate of CO₂ appearance is calculated from the NaH¹³CO₃ infusion rate and the steady-state breath ¹³CO₂ enrichment. This value can be corrected for the recovery of labeled CO₂ to determine the VCO₂.[5]
Visualizing the Metabolic Impact of CO₂ Recycling
The following diagrams illustrate the metabolic pathways and experimental workflows discussed.
References
- 1. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of [13C]bicarbonate infusion for measurement of CO2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Citric Acid-13C6: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Citric Acid-13C6, ensuring the protection of personnel and the environment. This document outlines procedural steps for waste characterization, handling, and disposal in accordance with general laboratory safety standards.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount. This compound, a stable, non-radioactive, isotopically labeled compound, requires disposal procedures identical to those for its unlabeled counterpart. The critical factor in determining the appropriate disposal route is not the isotopic label, but rather the concentration and pH of the citric acid solution.
Immediate Safety and Handling Protocols
Prior to disposal, ensure that all relevant safety precautions are observed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound waste. In the event of a spill, absorb the material with an inert substance and collect it into a designated waste container.
Step-by-Step Disposal Procedure
The disposal of this compound solutions necessitates a systematic approach to waste characterization and segregation. Follow these steps to ensure compliance with typical laboratory waste management policies.
Step 1: Waste Characterization
The primary step is to determine if the this compound waste is hazardous. This is based on its concentration and pH level.
-
Hazardous (Dangerous) Waste: A this compound solution is classified as hazardous if it meets either of the following criteria:
-
The concentration is 1% or greater.
-
The pH of the solution is 6.0 or lower.
-
-
Non-Hazardous Waste: A this compound solution may be considered non-hazardous if it meets all of the following criteria:
-
The concentration is less than 1%.
-
The pH of the solution is between 6.0 and 9.0.
-
The solution does not exhibit any other characteristics of hazardous waste (e.g., toxicity).
-
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent accidental mixing of incompatible waste streams.
-
For Hazardous Waste:
-
Transfer the hazardous this compound waste into a clearly labeled, compatible waste container. Polyethylene containers are generally suitable.
-
The container must be labeled as "Hazardous Waste" and should include the chemical name ("this compound, aqueous solution") and an indication of the hazard (e.g., "Corrosive - Acidic").
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as bases and oxidizing agents.
-
-
For Non-Hazardous Waste:
-
If the this compound solution is confidently characterized as non-hazardous, it may be permissible to dispose of it down the drain with copious amounts of water.
-
It is imperative to consult and strictly adhere to your institution's specific policies and local regulations regarding drain disposal. Some institutions may prohibit the drain disposal of any chemical waste, regardless of its characteristics.
-
Step 3: Final Disposal
-
Hazardous Waste: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Non-Hazardous Waste (Drain Disposal): If permitted by your institution, slowly pour the non-hazardous solution down the drain, followed by a significant amount of running water to ensure it is adequately diluted within the sanitary sewer system.
Important Note: It is strictly prohibited to neutralize hazardous citric acid waste (i.e., raising the pH of a solution with a pH of 6.0 or lower) for the purpose of re-classifying it as non-hazardous for drain disposal.[1]
Quantitative Disposal Guidelines
For quick reference, the following table summarizes the key quantitative parameters that dictate the proper disposal route for this compound solutions.
| Parameter | Hazardous Waste Condition | Non-Hazardous Waste Condition | Disposal Method |
| Concentration | ≥ 1% | < 1% | Collection for EHS Pickup / Drain Disposal (if permitted) |
| pH | ≤ 6.0 | > 6.0 and < 9.0 | Collection for EHS Pickup / Drain Disposal (if permitted) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Citric Acid-13C6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Citric acid-13C6, including operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure a safe laboratory environment.
While this compound is a stable, isotopically labeled compound, it shares the same chemical properties as unlabeled citric acid. Therefore, the handling and safety precautions are identical. Citric acid is considered a weak acid but can cause irritation upon contact, particularly to the eyes and respiratory system.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound in a solid or solution form.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear tight-fitting chemical splash goggles. Contact lenses should not be worn. |
| Hand Protection | Gloves | Rubber or neoprene gloves are recommended.[2] |
| Body Protection | Lab Coat/Protective Clothing | Wear a fully-buttoned lab coat or other protective clothing to prevent skin contact.[4] |
| Respiratory Protection | Dust Mask/Respirator | If there is a risk of generating dust, use an approved dust mask or a particulate filter respirator.[3] |
Quantitative Safety Data
While no specific occupational exposure limits have been established for citric acid, the following toxicological data is available.[4]
| Metric | Value | Species |
| LD50 Oral | 3,000 - 12,000 mg/kg | Rat |
| LD50 Dermal | > 2,000 mg/kg | Rat[5] |
Standard Operating Procedures
Adherence to the following step-by-step protocols for handling, storage, and disposal will minimize exposure and ensure safe laboratory practices.
Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area.[4][6] The use of a chemical fume hood is recommended if there is a potential for dust or aerosol generation.
-
Avoid Dust Formation : Minimize the creation of dust when handling the solid form.[4][6][7]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[4][7][8] Do not eat, drink, or smoke in the work area.[6][8]
-
Clothing : Remove any contaminated clothing promptly.[1]
Storage Protocol
-
Container : Store in a tightly closed, properly labeled container.[4][9]
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials.[4][6][9]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and reactive metals such as iron, zinc, and aluminum.[2][4] Aqueous solutions can react with these metals to form flammable hydrogen gas.[4]
Disposal Plan
-
Waste Characterization : Waste this compound must be managed as dangerous waste if the solution has a pH of 6 or lower or if the concentration is 1% or greater.[9]
-
Collection : Collect waste in a designated, compatible, and properly labeled container.[1][4][8] Do not mix with other waste streams.[10]
-
Neutralization (if permissible) : For dilute aqueous solutions, neutralization with a weak base such as sodium bicarbonate may be an option, but this should be done in accordance with institutional and local regulations. The resulting solution should be flushed with a large excess of water.[11]
-
Final Disposal : Dispose of the waste material through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][10] Do not empty into drains unless neutralized and permitted by local regulations.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure a safe and effective response.
Caption: Workflow for handling a chemical spill.
References
- 1. carlroth.com [carlroth.com]
- 2. nationalchemicals.com [nationalchemicals.com]
- 3. chemfax.com [chemfax.com]
- 4. di-corp.com [di-corp.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. chemos.de [chemos.de]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. accomn.com [accomn.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
